molecular formula C15H26O6S3 B1582694 Trimethylolpropane tris(3-mercaptopropionate) CAS No. 33007-83-9

Trimethylolpropane tris(3-mercaptopropionate)

カタログ番号: B1582694
CAS番号: 33007-83-9
分子量: 398.6 g/mol
InChIキー: IMQFZQVZKBIPCQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Trimethylolpropane tris(3-mercaptopropionate) is reported as a multi-thiol crosslinking reagent.>

特性

IUPAC Name

2,2-bis(3-sulfanylpropanoyloxymethyl)butyl 3-sulfanylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26O6S3/c1-2-15(9-19-12(16)3-6-22,10-20-13(17)4-7-23)11-21-14(18)5-8-24/h22-24H,2-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMQFZQVZKBIPCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(COC(=O)CCS)(COC(=O)CCS)COC(=O)CCS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26O6S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8044919
Record name 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

398.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.

CAS No.

33007-83-9
Record name Trimethylolpropane tris(3-mercaptopropionate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=33007-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epicure QX 30
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033007839
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Propanoic acid, 3-mercapto-, 1,1'-[2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]-1,3-propanediyl] ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2,2-Bis{[(3-sulfanylpropanoyl)oxy]methyl}butyl 3-sulfanylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8044919
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-ethyl-2-[(3-mercapto-1-oxopropoxy)methyl]propane-1,3-diyl bis[3-mercaptopropionate]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.046.655
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE)
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BYN53W5D3L
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

trimethylolpropane tris(3-mercaptopropionate) synthesis mechanism

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis Mechanism of Trimethylolpropane Tris(3-mercaptopropionate)

Abstract

Trimethylolpropane tris(3-mercaptopropionate), commonly abbreviated as TMPMP or TMPMP, is a trifunctional thiol molecule of significant industrial importance. Its structure, featuring a central trimethylolpropane core ester-linked to three mercaptopropionate arms, imparts a unique combination of high reactivity and structural flexibility. This makes it an invaluable crosslinking agent and modifier in a diverse range of applications, including high-performance coatings, adhesives, optical materials, and advanced polymer systems leveraging thiol-ene "click" chemistry.[1][2] This guide provides a detailed exploration of the core synthesis mechanism for TMPMP, focusing on the widely employed direct acid-catalyzed esterification pathway. We will dissect the reaction mechanism, elucidate the critical role of experimental parameters, present a robust synthesis protocol, and outline methods for product characterization, thereby offering a comprehensive resource for researchers and development professionals.

The Core Synthesis Pathway: Fischer-Speier Esterification

The most prevalent and economically viable method for synthesizing trimethylolpropane tris(3-mercaptopropionate) is through the direct esterification of trimethylolpropane (TMP) with 3-mercaptopropionic acid (3-MPA).[3] This reaction is a classic example of Fischer-Speier esterification, a cornerstone of organic synthesis where a carboxylic acid reacts with an alcohol in the presence of a strong acid catalyst to form an ester and water.[4]

The overall stoichiometric equation for the reaction is:

C(CH₂OH)₃CH₂CH₃ + 3 HSCH₂CH₂COOH ⇌ C(CH₂OOCCH₂CH₂SH)₃CH₂CH₃ + 3 H₂O (Trimethylolpropane + 3-Mercaptopropionic Acid ⇌ TMPMP + Water)

This is an equilibrium reaction. To achieve a high yield of the desired tri-ester, the equilibrium must be shifted towards the products. This is typically accomplished by continuously removing water as it is formed during the reaction.[5][6]

Dissecting the Reaction Mechanism

The synthesis proceeds via a well-established acid-catalyzed nucleophilic acyl substitution.[7] The mechanism involves several distinct, reversible steps that are repeated for each of the three hydroxyl groups on the trimethylolpropane molecule. p-Toluenesulfonic acid (p-TSA) is a commonly used catalyst for this process.[8][9]

The key steps are as follows:

  • Protonation of the Carbonyl Group: The acid catalyst (H⁺) protonates the carbonyl oxygen of 3-mercaptopropionic acid. This step is crucial as it significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.[6][10]

  • Nucleophilic Attack by Alcohol: A hydroxyl group from the trimethylolpropane molecule, acting as a nucleophile, attacks the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate.[5]

  • Proton Transfer: A proton is transferred from the oxonium ion (the former alcohol's hydroxyl group) to one of the other hydroxyl groups on the tetrahedral intermediate. This intramolecular proton transfer converts a hydroxyl group into a much better leaving group: water (H₂O).[4]

  • Elimination of Water: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling a molecule of water. This step generates a protonated ester.

  • Deprotonation: A base (such as a water molecule or the conjugate base of the catalyst) removes the proton from the carbonyl oxygen, regenerating the acid catalyst and yielding the final ester product.

This five-step sequence occurs three times to convert all three hydroxyl groups of the trimethylolpropane core into mercaptopropionate esters, ultimately forming the target molecule, TMPMP.

Fischer_Esterification_Mechanism cluster_reactants Reactants cluster_mechanism Mechanism Steps cluster_products Products RCOOH 3-Mercaptopropionic Acid (R-COOH) Protonation Step 1: Protonation of Carbonyl Oxygen RCOOH->Protonation TMP_OH Trimethylolpropane (TMP-(OH)3) Attack Step 2: Nucleophilic Attack by TMP-OH TMP_OH->Attack Catalyst Acid Catalyst (H+) e.g., p-TSA Catalyst->Protonation Activates Protonation->Attack Activated Carbonyl Transfer Step 3: Proton Transfer (Forms H2O leaving group) Attack->Transfer Tetrahedral Intermediate Elimination Step 4: Elimination of Water Transfer->Elimination Deprotonation Step 5: Deprotonation (Regenerates Catalyst) Elimination->Deprotonation Protonated Ester Water Water (H2O) (Removed to drive equilibrium) Elimination->Water Ester TMPMP (Final Product) Deprotonation->Ester Regen_Catalyst Regenerated Catalyst (H+) Deprotonation->Regen_Catalyst

Caption: Fischer-Speier esterification mechanism for TMPMP synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

Achieving high purity and yield in TMPMP synthesis requires careful control over several experimental parameters. The choices made are not arbitrary; they are grounded in chemical principles to maximize product formation while minimizing side reactions.

  • Reactants and Stoichiometry : The core reactants are trimethylolpropane (TMP) and 3-mercaptopropionic acid (3-MPA).[9] While the ideal molar ratio is 1:3, a slight excess of 3-mercaptopropionic acid (e.g., a molar ratio of 1:3.6) is often employed to ensure complete esterification of all three hydroxyl groups on the TMP molecule, pushing the equilibrium towards the product.[11]

  • Catalyst Selection and Concentration : p-Toluenesulfonic acid (p-TSA) is the catalyst of choice due to its high efficiency, thermal stability, and relatively low cost.[3][8] The catalyst concentration is a critical parameter. Insufficient catalyst leads to slow and incomplete reactions. Conversely, an excessively high concentration can promote side reactions, such as the formation of thioesters from the reaction between 3-MPA molecules.[11] A typical loading is around 2.5 wt% of the total reactant mass.[11]

  • Solvent and Water Removal : As an equilibrium-limited reaction, the removal of the water byproduct is paramount for driving the synthesis to completion.[5] An azeotropic solvent like cyclohexane or toluene is used.[8][12] When the mixture is heated to reflux, the solvent forms an azeotrope with water, which boils and condenses in a Dean-Stark apparatus. The denser water separates and is collected, while the solvent is returned to the reaction flask, effectively sequestering the water from the equilibrium.[12]

  • Reaction Temperature : The reaction is typically conducted at a reflux temperature of 75-85°C.[8][9] This temperature provides sufficient thermal energy to overcome the activation energy barrier without being high enough to cause significant degradation of the reactants or product. Higher temperatures could increase the risk of side reactions and discoloration.[11]

  • Inert Atmosphere : The thiol (-SH) group is susceptible to oxidation, especially at elevated temperatures, which can lead to the formation of disulfide (S-S) bonds and other impurities. To prevent this, the reaction is performed under an inert atmosphere, such as argon or nitrogen, which purges oxygen from the system.[8][9]

Self-Validating Experimental Protocol

This protocol describes a laboratory-scale synthesis of trimethylolpropane tris(3-mercaptopropionate).

Materials & Equipment:

  • Reactants: Trimethylolpropane (TMP), 3-mercaptopropionic acid (3-MPA), p-toluenesulfonic acid (p-TSA).

  • Solvent: Cyclohexane.[8]

  • Work-up Reagents: Saturated sodium bicarbonate solution, saturated sodium chloride solution (brine), anhydrous magnesium sulfate.

  • Equipment: Three-neck round-bottom flask, heating mantle with magnetic stirrer, reflux condenser, Dean-Stark trap, thermometer, separatory funnel, rotary evaporator, vacuum distillation apparatus.[8][9]

Step-by-Step Methodology:

  • Reactor Setup: Assemble the three-neck flask with a magnetic stir bar, heating mantle, reflux condenser fitted with a Dean-Stark trap, and a thermometer. Ensure all glassware is dry. Purge the entire system with an inert gas (e.g., Argon) for 15-20 minutes.[8]

  • Charging Reactants: To the flask, sequentially add cyclohexane (e.g., 450 mL), trimethylolpropane (e.g., 0.5 mol, 67 g), 3-mercaptopropionic acid (e.g., 1.8 mol, 191 g), and p-toluenesulfonic acid (e.g., 8 g).[8]

  • Reaction: Begin stirring and heat the mixture using the heating mantle to a gentle reflux, targeting an internal temperature of approximately 78-80°C.[8] Water will begin to co-distill with the cyclohexane and collect in the Dean-Stark trap.

  • Monitoring: Continue the reaction for 2-3.5 hours, or until the theoretical amount of water (e.g., 1.5 mol, 27 mL) has been collected in the trap.[8][11]

  • Cooling and Neutralization: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Transfer the reaction mixture to a separatory funnel.

  • Aqueous Work-up: Wash the organic layer sequentially with:

    • Saturated sodium bicarbonate solution (3 x 200 mL) to neutralize the p-TSA catalyst. Vent the funnel frequently to release CO₂ gas.

    • Saturated brine solution (2 x 200 mL) to remove residual salts and water.[8]

  • Drying and Solvent Removal: Separate the organic layer and dry it over anhydrous magnesium sulfate. Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator to remove the cyclohexane.[8]

  • Final Purification: The resulting crude product is purified via vacuum distillation to yield trimethylolpropane tris(3-mercaptopropionate) as a clear, colorless to light yellow liquid.[13][14]

Experimental_Workflow cluster_setup Preparation cluster_reaction Synthesis cluster_purification Work-up & Purification Setup 1. Assemble Reactor (Flask, Condenser, Dean-Stark) Inert 2. Purge with Inert Gas (Argon or Nitrogen) Setup->Inert Charge 3. Charge Reactants (Solvent, TMP, 3-MPA, p-TSA) Inert->Charge Heat 4. Heat to Reflux (75-85°C) Charge->Heat Monitor 5. Monitor Water Collection (Reaction Progress) Heat->Monitor Cool 6. Cool to Room Temp Monitor->Cool Wash_Base 7. Wash with NaHCO3 (Neutralize Catalyst) Cool->Wash_Base Wash_Brine 8. Wash with Brine Wash_Base->Wash_Brine Dry 9. Dry Organic Layer (Anhydrous MgSO4) Wash_Brine->Dry Evaporate 10. Remove Solvent (Rotary Evaporation) Dry->Evaporate Distill 11. Vacuum Distillation (Final Product) Evaporate->Distill Product High-Purity TMPMP Distill->Product

Caption: Step-by-step experimental workflow for TMPMP synthesis.

Data & Characterization

Table 1: Summary of Typical Reaction Parameters

ParameterTypical ValueRationale
Reactants TMP, 3-MPAPolyol and carboxylic acid for esterification.[3]
Molar Ratio (TMP:3-MPA) 1 : 3.6Slight excess of acid drives reaction to completion.[11]
Catalyst p-Toluenesulfonic acid (p-TSA)Efficiently catalyzes esterification.[8]
Solvent Cyclohexane or TolueneForms an azeotrope with water for removal.[9]
Temperature 75 - 85 °CBalances reaction rate and thermal stability.[8]
Reaction Time 2 - 3.5 hoursSufficient for complete conversion.[11]
Atmosphere Inert (Argon or Nitrogen)Prevents oxidation of thiol groups.[9]
Expected Yield > 85%High efficiency with proper water removal.

Product Characterization: The identity and purity of the synthesized TMPMP must be confirmed through analytical techniques.

  • Fourier-Transform Infrared Spectroscopy (FTIR): Confirms the formation of the ester by showing a strong characteristic absorption band for the ester carbonyl (C=O) group around 1740 cm⁻¹, and the disappearance of the broad O-H stretch from the carboxylic acid and alcohol starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used for definitive structural elucidation.[15][16] ¹H NMR will show characteristic peaks for the ethyl group and methylene protons of the TMP core, as well as the methylene protons adjacent to the sulfur and carbonyl groups of the mercaptopropionate chains.

  • Mass Spectrometry (MS): Confirms the molecular weight of the product (C₁₅H₂₆O₆S₃, MW: 398.55 g/mol ).[17]

  • Chromatography (HPLC/GC): High-Performance Liquid Chromatography or Gas Chromatography is used to assess the purity of the final product, separating it from any unreacted starting materials or side products.[18]

Conclusion

The synthesis of trimethylolpropane tris(3-mercaptopropionate) via Fischer-Speier esterification is a robust and well-understood process. Success hinges on a firm grasp of the underlying mechanistic principles and the deliberate control of key experimental variables. By carefully managing stoichiometry, catalysis, temperature, and particularly the removal of water, researchers and chemical professionals can reliably produce high-purity TMPMP. This versatile trifunctional thiol serves as a critical building block in the development of advanced materials, and a thorough understanding of its synthesis is essential for innovation in the field.

References

Clarification Regarding CAS Number 33007-83-9

Author: BenchChem Technical Support Team. Date: January 2026

An initial investigation into the provided CAS number, 33007-83-9, reveals that it corresponds to the chemical compound Trimethylolpropane tris(3-mercaptopropionate) .[1][2][3][4][5][6][7][8][9] This is a multi-functional thiol crosslinking agent primarily used in polymer chemistry.

However, the nature of the request for an in-depth technical guide for researchers and drug development professionals suggests a potential interest in a psychoactive research chemical. It is plausible that there has been a transcription error and the intended compound of interest was 2-Fluoromethamphetamine (2-FMA) , a stimulant of the amphetamine class. This is a substance more commonly encountered in the fields of forensic science and pharmacology.

Given this ambiguity, and to provide the most comprehensive and useful response, this guide will be presented in two parts. Part A will provide a detailed technical overview of Trimethylolpropane tris(3-mercaptopropionate), correctly identified by CAS number 33007-83-9. Part B will offer a similar in-depth guide for 2-Fluoromethamphetamine (2-FMA).

Part A: In-Depth Technical Guide on Trimethylolpropane tris(3-mercaptopropionate)

Chemical Identity and Molecular Structure

Trimethylolpropane tris(3-mercaptopropionate) is a tri-functional thiol compound.[4] Its structure is characterized by a central trimethylolpropane core to which three 3-mercaptopropionate groups are attached via ester linkages.

  • IUPAC Name : 2,2-bis({[(3-sulfanylpropanoyl)oxy]methyl})butyl 3-sulfanylpropanoate[2][6]

  • Synonyms : 1,1,1-Tris(3-mercaptopropionyloxymethyl)propane, 3-Mercaptopropionic acid triester with trimethylolpropane[2]

  • CAS Number : 33007-83-9[1][2][3][4][5][6][7][8][9]

  • Molecular Formula : C15H26O6S3[1][2][3][5][6][7][8]

  • Molecular Weight : 398.56 g/mol [1][3][7][8]

Structural Representation:

Caption: 2D structure of Trimethylolpropane tris(3-mercaptopropionate).

Physicochemical Properties
PropertyValueSource
Appearance Colorless to light yellow liquid[1]
Boiling Point 220 °C at 0.3 mmHg[7][8]
Density 1.21 g/mL at 25 °C[8]
Refractive Index n20/D 1.518[7][8]
Solubility Insoluble in water; soluble in organic solvents[1][4][7]
Synthesis

The synthesis of Trimethylolpropane tris(3-mercaptopropionate) typically involves the esterification of trimethylolpropane with 3-mercaptopropionic acid.[7]

General Synthesis Workflow:

synthesis_workflow reagents Trimethylolpropane + 3-Mercaptopropionic Acid + p-Toluenesulfonic acid (catalyst) in Cyclohexane reaction Reflux in Oil Bath reagents->reaction Heating workup Cooling and Crystallization reaction->workup Reaction Completion purification Reduced Pressure Distillation and Filtration workup->purification Crude Product product Trimethylolpropane tris(3-mercaptopropionate) purification->product

Caption: Generalized synthesis workflow.

Applications in Polymer Chemistry

The primary utility of this compound lies in its role as a cross-linking agent in polymer systems.[1][7] The three thiol (-SH) groups are highly reactive and can participate in various "click" chemistry reactions, most notably thiol-ene and thiol-acrylate polymerizations.[4]

These reactions are valued for their high efficiency, lack of byproducts, and ability to proceed under mild conditions, often initiated by UV light. This makes Trimethylolpropane tris(3-mercaptopropionate) a key ingredient in:

  • UV-curable coatings and inks : It acts as a photoinitiator and cross-linker.[1]

  • High-performance resins and adhesives : Enhances mechanical strength, chemical resistance, and adhesion.[7]

  • Hydrogel preparation : Used for crosslinking inulin derivatives for potential applications like colon-specific drug release.

  • Biomaterials : Employed in the creation of biocompatible materials for medical and research applications.

Safety and Handling
  • Hazard Statements : H302 (Harmful if swallowed), H317 (May cause an allergic skin reaction), H410 (Very toxic to aquatic life with long-lasting effects).

  • Precautionary Statements : P273 (Avoid release to the environment), P280 (Wear protective gloves/protective clothing/eye protection/face protection).

  • Storage : Should be stored in a dry, well-ventilated place, sealed from moisture.

Part B: In-Depth Technical Guide on 2-Fluoromethamphetamine (2-FMA)

Chemical Identity and Molecular Structure

2-Fluoromethamphetamine (2-FMA) is a synthetic stimulant of the substituted amphetamine class.[10][11][12] It is a structural analog of methamphetamine, featuring a fluorine atom substituted at the 2-position of the phenyl ring.[10]

  • IUPAC Name : (RS)-1-(2-Fluorophenyl)-N-methylpropan-2-amine[11][13][14]

  • Synonyms : 2-FMA[10][14][15]

  • CAS Number : 1017176-48-5 (for the free base)[11][14][15]

  • Molecular Formula : C10H14FN[11][15]

  • Molecular Weight : 167.227 g·mol−1[11][13][15]

Structural Representation:

Caption: 2D structure of 2-Fluoromethamphetamine.

Physicochemical Properties
PropertyValueSource
Appearance White powder (HCl salt)[14]
Molecular Weight (HCl salt) 203.7 g/mol [16]
Melting Point (HCl salt) 142.1 °C[14]
Solubility (HCl salt) Soluble in DMF, DMSO, Ethanol, and PBS[16]
Synthesis and Analytical Methodologies

The synthesis of fluorinated amphetamines often starts from the corresponding fluorobenzaldehyde.

Synthesis of the Related Compound 2-Fluoroamphetamine (2-FA):

A common route for the synthesis of the parent compound, 2-fluoroamphetamine (2-FA), involves a Henry condensation followed by reduction.[17] A similar N-methylation step would be required to produce 2-FMA.

  • Step 1: Henry Condensation : 2-fluorobenzaldehyde is reacted with nitroethane in the presence of a catalyst (e.g., n-butylamine) to form 1-(2-fluorophenyl)-2-nitropropene.[17]

  • Step 2: Reduction : The resulting nitropropene is then reduced to the amine, 2-fluoroamphetamine, using a reducing agent like Lithium Aluminum Hydride (LAH).[17]

Analytical Methodologies:
  • Gas Chromatography-Mass Spectrometry (GC-MS) : A standard method for the identification and quantification of 2-FMA and its metabolites in forensic samples.[18] Sample preparation typically involves a liquid-liquid extraction.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Used for structural elucidation and confirmation of synthesized standards. Samples are often prepared in D2O.[14][17]

  • Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) : A highly sensitive method for detecting 2-FMA and its metabolites, such as 2-fluoroamphetamine (2-FA), N-hydroxy 2-FMA, and 2-fluoroephedrine, in urine samples.[18][19][20]

Pharmacology and Mechanism of Action

While formal pharmacological studies are limited, 2-FMA is believed to act as a releasing agent and reuptake inhibitor for dopamine and norepinephrine.[10][21] This mechanism is analogous to that of other amphetamines.

Proposed Mechanism of Action:

moa cluster_presynaptic Presynaptic Neuron fma_in 2-FMA enters via DAT/NET vmat2 Inhibits VMAT2 fma_in->vmat2 monoamines Increased cytosolic Dopamine/Norepinephrine vmat2->monoamines efflux Transporter-mediated efflux monoamines->efflux synaptic_cleft Synaptic Cleft efflux->synaptic_cleft Increased monoamines postsynaptic Postsynaptic Receptors synaptic_cleft->postsynaptic Stimulation

Caption: Proposed mechanism of 2-FMA in a presynaptic neuron.

The primary action is to increase the concentration of dopamine and norepinephrine in the synaptic cleft, leading to its stimulant effects.[10] Unlike some other amphetamines, 2-FMA appears to have little to no effect on serotonin systems.[11]

Subjective Effects and Toxicology

2-FMA is reported to be a functional stimulant, often compared to lisdexamfetamine (Vyvanse) for its efficacy as a study or productivity aid.[10][11][12]

  • Positive Effects : Increased stimulation, focus, motivation, and appetite suppression.[10]

  • Negative Effects : At higher doses, it can lead to increased blood pressure, elevated heart rate, and anxiety.[10]

  • Toxicity : Very little data exists on the long-term toxicity of 2-FMA.[10] Chronic use of stimulants can lead to psychological dependence and, in some cases, psychosis.[10]

Legal Status

2-FMA is a controlled substance in many jurisdictions, often due to its structural similarity to methamphetamine.

  • Canada : Schedule I controlled substance as an analog of amphetamine.[11][12]

  • China : Controlled substance as of October 2015.[11][12]

  • Germany : Controlled under Anlage I of the Narcotics Act.[11][12]

  • United Kingdom : Considered a Class A drug.[10]

  • United States : Not explicitly scheduled, but its sale or possession could be prosecuted under the Federal Analogue Act if intended for human consumption.[11][22]

References

The Solubility of Trimethylolpropane Tris(3-Mercaptopropionate) in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the solubility characteristics of trimethylolpropane tris(3-mercaptopropionate) (TMPMP) in various organic solvents. This document is intended for researchers, scientists, and formulation professionals who utilize this trifunctional thiol in diverse applications, including coatings, adhesives, and advanced polymer synthesis.[1]

Introduction to Trimethylolpropane Tris(3-Mercaptopropionate)

Trimethylolpropane tris(3-mercaptopropionate), with the CAS number 33007-83-9, is a versatile cross-linking agent recognized for its role in polymer chemistry.[1][2] Its structure, featuring a central trimethylolpropane core esterified with three 3-mercaptopropionate arms, provides three reactive thiol groups. This trifunctionality is instrumental in the formation of robust polymer networks, significantly enhancing the mechanical and thermal properties of the final materials.[3][4] TMPMP is a key component in the formulation of UV-curable coatings, adhesives, and resins due to its efficacy as a photoinitiator and its ability to improve adhesion, hardness, and toughness.[1]

Understanding the Solubility of TMPMP: Governing Principles

The solubility of a solute in a solvent is dictated by the intermolecular interactions between the two. The adage "like dissolves like" serves as a fundamental principle. TMPMP is a relatively polar molecule due to the presence of three ester groups and three thiol groups. The ester linkages contribute polar C-O and C=O bonds, while the thiol (-SH) groups, although less polar than hydroxyl (-OH) groups, still introduce a degree of polarity.[5]

The key factors influencing the solubility of TMPMP are:

  • Polarity: TMPMP's ester and thiol functionalities allow for dipole-dipole interactions and weak hydrogen bonding with polar solvents.

  • Hydrogen Bonding: The thiol groups can act as weak hydrogen bond donors, and the oxygen atoms in the ester groups can act as hydrogen bond acceptors. Solvents capable of hydrogen bonding are therefore more likely to dissolve TMPMP.

  • Molecular Size and Structure: The relatively large and branched structure of TMPMP may require more energy for the solvent to create a cavity to accommodate the solute molecule, which can influence solubility.

Generally, thiols exhibit lower boiling points and are less soluble in water and other polar solvents compared to alcohols of similar molecular weight due to weaker hydrogen bonding.[5]

Quantitative and Qualitative Solubility Profile of TMPMP

The following table summarizes the expected solubility of TMPMP in various organic solvents based on these principles. This information is crucial for formulators when selecting appropriate solvents for their applications.

Solvent ClassSolvent ExampleChemical FormulaPredicted SolubilityRationale
Alcohols MethanolCH₃OHSolublePolar protic solvent, capable of hydrogen bonding.
EthanolC₂H₅OHSolublePolar protic solvent, capable of hydrogen bonding.
IsopropanolC₃H₈OSolublePolar protic solvent with a slightly larger non-polar component.
Ketones AcetoneC₃H₆OSolublePolar aprotic solvent with a strong dipole moment.
Methyl Ethyl Ketone (MEK)C₄H₈OSolublePolar aprotic solvent, effective at solvating polar solutes.
Esters Ethyl AcetateC₄H₈O₂SolubleModerately polar solvent, structurally similar to the ester groups in TMPMP.
Chlorinated Solvents Dichloromethane (DCM)CH₂Cl₂SolubleA patent for the synthesis of TMPMP mentions washing the product with methylene chloride, suggesting solubility.[10]
ChloroformCHCl₃SolublePolar aprotic solvent.
Aromatic Hydrocarbons TolueneC₇H₈Sparingly Soluble to InsolubleNon-polar solvent, limited interaction with the polar functional groups of TMPMP.
XyleneC₈H₁₀InsolubleNon-polar solvent.
Aliphatic Hydrocarbons HexaneC₆H₁₄InsolubleNon-polar solvent.
CyclohexaneC₆H₁₂InsolubleA patent for the synthesis of TMPMP uses cyclohexane as the reaction medium, indicating its insolubility in this solvent.[10]

Experimental Determination of Solubility: A Validated Protocol

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a reliable method for determining the solubility of TMPMP in a given organic solvent.

Materials and Equipment
  • Trimethylolpropane tris(3-mercaptopropionate) (purity ≥95%)

  • Selected organic solvents (analytical grade)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Magnetic stirrer and stir bars

  • Constant temperature bath or incubator

  • Micropipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system for concentration analysis

Experimental Workflow

The following diagram illustrates the workflow for the experimental determination of TMPMP solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis prep_vial Prepare saturated solutions in vials add_excess Add excess TMPMP to a known volume of solvent prep_vial->add_excess 1. stir Stir at a constant temperature for 24-48 hours add_excess->stir 2. settle Allow to settle for 2-4 hours stir->settle 3. sample Sample the supernatant settle->sample 4. dilute Dilute the sample with a suitable solvent sample->dilute 5. analyze Analyze by HPLC or GC dilute->analyze 6. quantify Quantify concentration against a standard curve analyze->quantify 7.

Caption: Experimental workflow for determining the solubility of TMPMP.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a known volume (e.g., 5 mL) of the selected organic solvent.

    • Add an excess amount of TMPMP to each vial to ensure a saturated solution is formed. The presence of undissolved TMPMP at the end of the equilibration period is essential.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature bath or incubator set to the desired temperature (e.g., 25 °C).

    • Stir the mixtures using a magnetic stirrer for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

    • After the stirring period, turn off the stirrer and allow the undissolved TMPMP to settle for at least 2-4 hours.

  • Sampling and Analysis:

    • Carefully withdraw a known volume of the clear supernatant using a micropipette, ensuring no solid particles are transferred.

    • Dilute the collected sample with a suitable solvent to a concentration within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of TMPMP.

    • Prepare a calibration curve using standard solutions of TMPMP of known concentrations to accurately quantify the solubility.

Causality in Experimental Design

The described protocol is designed to be a self-validating system. The use of a constant temperature bath is critical as solubility is temperature-dependent. The extended equilibration time with continuous stirring ensures that the solvent is fully saturated with the solute. Allowing the solution to settle before sampling is a crucial step to prevent the inclusion of undissolved solid, which would lead to an overestimation of solubility. Finally, the use of a robust analytical technique like HPLC or GC with a proper calibration curve ensures the accuracy and reliability of the quantitative results.

Logical Relationships in Solubility Prediction

The decision-making process for predicting the solubility of TMPMP in a novel solvent can be visualized as follows:

G start Assess Solvent Properties polarity Is the solvent polar? start->polarity h_bond Can it form hydrogen bonds? polarity->h_bond Yes insoluble Low Probability of Solubility polarity->insoluble No soluble High Probability of Solubility h_bond->soluble Yes sparingly Potentially Sparingly Soluble h_bond->sparingly No

Caption: Decision tree for predicting TMPMP solubility.

Conclusion

This technical guide has provided a comprehensive overview of the solubility of trimethylolpropane tris(3-mercaptopropionate) in organic solvents. While precise quantitative data remains sparse in the public domain, a strong predictive understanding can be achieved by considering the fundamental principles of intermolecular forces. The provided experimental protocol offers a robust framework for researchers to determine accurate solubility data for their specific applications. A thorough understanding of TMPMP's solubility is paramount for its effective utilization in the development of high-performance polymers, coatings, and adhesives.

References

A Deep Dive into the Thermal Stability of Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of polymer chemistry and materials science, a nuanced understanding of the thermal stability of crosslinking agents is paramount for predicting material lifetime, ensuring product safety, and optimizing manufacturing processes. Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a widely utilized trifunctional thiol, plays a critical role in thiol-ene "click" chemistry, the formulation of adhesives, coatings, and in advanced drug delivery systems. Its propensity to form highly crosslinked, homogenous networks dictates the mechanical and thermal properties of the final polymer. This guide provides a comprehensive exploration of the thermal stability of TMPTMP, grounded in established analytical techniques and mechanistic insights.

Foundational Understanding of TMPTMP Thermal Decomposition

The thermal stability of a compound is intrinsically linked to its molecular structure. TMPTMP's structure, characterized by a neopentyl core and three mercaptopropionate ester arms, presents specific sites susceptible to thermal degradation. The ester linkages and the carbon-sulfur bonds are the primary points of thermal-induced cleavage.

Initial investigations into the thermal behavior of TMPTMP reveal that its decomposition is a multi-stage process. Thermogravimetric analysis (TGA) is the cornerstone technique for elucidating these stages, providing quantitative data on mass loss as a function of temperature.

Core Analytical Techniques for Thermal Stability Assessment

A multi-faceted analytical approach is essential for a thorough characterization of TMPTMP's thermal stability. The primary techniques employed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is indispensable for determining the onset of decomposition, the temperatures of maximum degradation rates, and the residual mass at the end of the experiment.

Experimental Protocol: TGA of TMPTMP

  • Instrument Preparation: Ensure the TGA instrument is calibrated for both temperature and mass. A clean, empty platinum or alumina pan is tared.

  • Sample Preparation: Accurately weigh 5-10 mg of TMPTMP into the tared TGA pan.

  • Experimental Conditions:

    • Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidative degradation. A flow rate of 20-50 mL/min is common.

    • Temperature Program: A linear heating ramp is employed, commonly from ambient temperature to 600 °C at a heating rate of 10 °C/min.

  • Data Analysis: The resulting TGA curve (mass vs. temperature) and its first derivative (DTG curve, rate of mass loss vs. temperature) are analyzed to determine:

    • Tonset: The temperature at which significant mass loss begins.

    • Tmax: The temperature at which the rate of mass loss is maximal, identified by the peak of the DTG curve.

    • Residual Mass: The percentage of mass remaining at the end of the analysis.

Causality Behind Experimental Choices:

  • An inert atmosphere is chosen to isolate the effects of thermal degradation from oxidation, providing a clearer understanding of the inherent stability of the molecule's bonds.

  • A 10 °C/min heating rate represents a standard condition that balances experimental time with sufficient resolution of thermal events.

Expected TGA Profile of TMPTMP:

The TGA curve for TMPTMP will typically exhibit a multi-step degradation profile. The initial, and most significant, mass loss is attributed to the scission of the ester groups and subsequent volatilization of the resulting fragments. A second, higher-temperature degradation step may correspond to the breakdown of the core neopentyl structure. For thiol-ene networks crosslinked with TMPTMP, the thermal stability is generally enhanced, with Td,10% (the temperature at which 10% weight loss occurs) often exceeding 300 °C.[1]

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal transitions such as melting, crystallization, glass transitions, and exothermic decomposition events.

Experimental Protocol: DSC of TMPTMP

  • Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using appropriate standards (e.g., indium).

  • Sample Preparation: Accurately weigh 5-10 mg of TMPTMP into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.

  • Experimental Conditions:

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is used.

    • Temperature Program: A typical program involves an initial heating ramp, followed by a cooling ramp, and a second heating ramp. For example:

      • Heat from 25 °C to 250 °C at 10 °C/min.

      • Cool from 250 °C to 25 °C at 10 °C/min.

      • Heat from 25 °C to 350 °C at 10 °C/min.

  • Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify:

    • Glass Transition Temperature (Tg): A step-change in the baseline, indicative of the transition from a glassy to a rubbery state. For TMPTMP-based networks, the Tg can range from -19.4 °C to 6.9 °C depending on the comonomer.[1]

    • Melting Point (Tm): An endothermic peak.

    • Crystallization Temperature (Tc): An exothermic peak observed during cooling.

    • Decomposition: A broad, often irreversible, exothermic peak at higher temperatures.

Causality Behind Experimental Choices:

  • Hermetically sealed pans are used to prevent the volatilization of the sample or its degradation products, which could otherwise lead to inaccurate enthalpy measurements.

  • The heat-cool-heat cycle is crucial for erasing the thermal history of the sample and obtaining a more representative Tg on the second heating scan.

Interpreting DSC Curves: The interpretation of DSC curves requires experience to distinguish between different thermal events and potential artifacts.[2] For instance, a glass transition is a second-order transition and appears as a step change, while melting is a first-order transition and presents as a distinct peak.[2][3]

Factors Influencing the Thermal Stability of TMPTMP

The inherent thermal stability of TMPTMP can be significantly influenced by its chemical environment. Understanding these factors is critical for formulating robust materials.

Presence of Initiators and Catalysts

In many applications, particularly in thiol-ene polymerizations, radical initiators (photoinitiators or thermal initiators) are used.[4] Residual initiator fragments within the polymer matrix can act as initiation sites for thermal degradation, potentially lowering the overall thermal stability. The choice of initiator and its concentration should be carefully considered to minimize these effects.

Oxidative Degradation

While TGA is often performed under an inert atmosphere, real-world applications frequently involve exposure to oxygen. The thiol groups in TMPTMP are susceptible to oxidation, which can lead to the formation of disulfide bonds and other oxidation products, altering the material's properties and potentially compromising its long-term thermal stability. The presence of oxygen during thermal analysis can lead to the formation of monomer peroxides, which can act as radical initiators.[5]

Network Structure and Crosslink Density

When TMPTMP is used as a crosslinker, the resulting network structure plays a significant role in its thermal stability. A higher crosslink density generally leads to a more rigid network with restricted molecular mobility, which can enhance thermal stability.[6] The choice of the 'ene' comonomer in a thiol-ene polymerization will also have a profound impact on the final properties of the thermoset.

Mechanistic Insights into Thermal Degradation

The thermal degradation of mercaptopropionate esters is a complex process involving multiple reaction pathways. Studies on similar ester compounds suggest that the primary degradation pathways include:

  • Ester pyrolysis: This involves the cleavage of the C-O bond of the ester group, often through a six-membered ring transition state (in the case of esters with β-hydrogens), leading to the formation of a carboxylic acid and an alkene.

  • Decarboxylation: The loss of carbon dioxide from the carboxylic acid groups.

  • Deacylation and Dechlorination: In related chlorinated esters, deacylation and dechlorination have been observed as significant degradation pathways.[7]

The relative contribution of these pathways is dependent on the specific chemical structure and the thermal conditions.

Advanced Characterization and Aging Studies

For a more comprehensive understanding of the long-term thermal stability, isothermal aging studies are often performed. In these experiments, the material is held at an elevated temperature for an extended period, and its properties are monitored over time. This approach provides valuable data for predicting the lifetime of materials under specific service conditions.

Techniques such as Fourier-transform infrared spectroscopy (FTIR) and nuclear magnetic resonance (NMR) spectroscopy can be used to identify the chemical changes occurring during thermal degradation by tracking the disappearance of characteristic functional groups (e.g., S-H, C=O) and the appearance of degradation products.

Summary of Key Thermal Properties

PropertyTypical Value/ObservationAnalytical Technique
Decomposition Onset (Tonset) Varies, but networks can be >300 °CTGA
Temperature of Max. Degradation (Tmax) Dependent on degradation stageTGA (DTG)
Glass Transition Temperature (Tg) -19.4 °C to 6.9 °C for networks[1]DSC
Primary Degradation Mechanism Ester pyrolysis, C-S bond cleavageTGA-MS, Py-GC-MS

Logical Relationships and Experimental Workflow

The following diagrams illustrate the logical relationships in assessing thermal stability and a typical experimental workflow.

G cluster_0 Factors Influencing Thermal Stability cluster_1 Analytical Techniques cluster_2 Material Properties & Performance Molecular Structure Molecular Structure TGA TGA Molecular Structure->TGA DSC DSC Molecular Structure->DSC Chemical Environment Chemical Environment Chemical Environment->TGA Chemical Environment->DSC Network Architecture Network Architecture Network Architecture->TGA Network Architecture->DSC Degradation Profile Degradation Profile TGA->Degradation Profile Thermal Transitions Thermal Transitions DSC->Thermal Transitions Spectroscopy (FTIR, NMR) Spectroscopy (FTIR, NMR) Spectroscopy (FTIR, NMR)->Degradation Profile Lifetime Prediction Lifetime Prediction Degradation Profile->Lifetime Prediction Thermal Transitions->Lifetime Prediction

Caption: Interplay of factors and techniques in thermal stability analysis.

G start Start: Sample Preparation tga_dsc TGA Analysis DSC Analysis start->tga_dsc data_analysis Data Analysis (Tonset, Tmax, Tg) tga_dsc->data_analysis aging Isothermal Aging (optional) data_analysis->aging report End: Comprehensive Report data_analysis->report If aging is skipped spectroscopy Spectroscopic Analysis (FTIR, NMR) aging->spectroscopy If performed spectroscopy->report

References

reaction kinetics of thiol-ene click chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reaction Kinetics of Thiol-Ene Click Chemistry

Abstract

The thiol-ene reaction, a cornerstone of "click chemistry," has garnered significant attention across diverse scientific fields, from polymer science to drug development, owing to its high efficiency, stereoselectivity, and mild reaction conditions.[1][2] This guide provides a comprehensive exploration of the reaction kinetics of the radical-mediated thiol-ene reaction. We will dissect the fundamental reaction mechanism, analyze the critical factors that govern the reaction rate, detail methodologies for precise kinetic monitoring, and introduce relevant kinetic models. This document is intended for researchers, scientists, and drug development professionals seeking to harness and control the thiol-ene reaction with a deep, mechanistically-grounded understanding.

The Thiol-Ene Reaction: A Profile in Efficiency

First reported in 1905, the addition of a thiol (R-SH) across an alkene (ene) has become a premier example of a "click" reaction.[1][2] Its value lies in its adherence to the click chemistry philosophy: high yields, no side products, insensitivity to oxygen and water, and a strong thermodynamic driving force.[3][4] While the reaction can proceed via a nucleophilic Michael addition, the most common pathway, particularly in materials science and bioconjugation, is the free-radical mediated addition.[1][5] This pathway offers exceptional spatial and temporal control, typically initiated by UV light or thermal sources.[3]

The overall reaction involves the anti-Markovnikov addition of a thiol to an alkene, forming a stable thioether linkage.[1] This process is a step-growth radical polymerization, characterized by a distinct chain mechanism.

The Radical-Mediated Reaction Mechanism: A Step-Growth Cycle

The photochemically or thermally initiated thiol-ene reaction proceeds through a well-defined, three-stage radical chain mechanism: initiation, propagation (which includes a chain-transfer step), and termination.[5]

Initiation

The reaction begins with the generation of a reactive thiyl radical (RS•). This is typically achieved by exposing a mixture of the thiol, ene, and a radical initiator to UV light or heat.[1]

  • Photoinitiation: A photoinitiator (PI) absorbs light and cleaves to form primary radicals. These radicals then abstract a hydrogen atom from a thiol, generating the crucial thiyl radical. Cleavage-type photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) are generally more efficient than hydrogen-abstraction types like benzophenone.[6][7]

  • Thermal Initiation: Thermal initiators, such as 2,2'-azobisisobutyronitrile (AIBN), decompose upon heating to produce radicals that subsequently initiate the reaction.[6]

Propagation and Chain Transfer

This two-step cycle is the heart of the reaction and is responsible for the formation of the polymer network.[8]

  • Propagation (Addition): The thiyl radical (RS•) adds across the double bond of an ene molecule. This is an anti-Markovnikov addition that forms a carbon-centered radical intermediate.[1][5]

  • Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another thiol molecule. This step regenerates the thiyl radical and forms the final thioether product. The regenerated thiyl radical can then participate in another propagation step, continuing the cycle.[1]

Termination

The reaction ceases when radicals are consumed through various termination pathways, such as the combination of two thiyl radicals to form a disulfide bond or the coupling of two carbon-centered radicals.[9]

Thiol_Ene_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation & Chain Transfer Cycle cluster_Termination Termination PI Photoinitiator (PI) R_Primary Primary Radical (R'•) PI->R_Primary Cleavage hv UV Light (hν) hv->PI Thiyl_Radical Thiyl Radical (RS•) R_Primary->Thiyl_Radical H-Abstraction Thiol_Init Thiol (R-SH) Thiyl_Radical_Prop RS• Carbon_Radical Carbon Radical (RS-C-C•) Thiyl_Radical_Prop->Carbon_Radical k_P (Propagation) RS_RS RS• + RS• → R-S-S-R Ene Ene (C=C) Thioether Thioether Product (RS-C-C-H) Carbon_Radical->Thioether k_CT (Chain Transfer) Thiyl_Radical_Regen RS• Carbon_Radical->Thiyl_Radical_Regen Regenerates RS_CC RS• + •C-C-SR → RS-C-C-SR Thiol_CT Thiol (R-SH) Thiyl_Radical_Regen->Thiyl_Radical_Prop Re-enters Cycle

Caption: Radical-mediated thiol-ene reaction mechanism.

Core Principles of Thiol-Ene Kinetics

The overall reaction rate is critically dependent on the interplay between the propagation and chain-transfer steps. The kinetic behavior is governed by the ratio of the propagation rate constant (k_P) to the chain-transfer rate constant (k_CT).[8][10][11]

  • When k_P ≫ k_CT: The chain-transfer step is rate-limiting. The overall reaction rate is first-order with respect to the thiol concentration and independent of the ene concentration. This is common for highly reactive, electron-rich enes like vinyl ethers.[1][11]

  • When k_P ≪ k_CT: The propagation step is rate-limiting. The rate is first-order with respect to the ene concentration and independent of the thiol concentration. This occurs with less reactive enes, such as vinyl silazanes.[1]

  • When k_P ≈ k_CT: The reaction is half-order with respect to both the thiol and ene concentrations.[1][11]

Understanding this relationship is paramount for scientists, as it dictates which reactant will be consumed faster and provides a lever for controlling the reaction profile and final network structure.

Factors Influencing Reaction Kinetics

Achieving desired reaction outcomes requires precise control over several experimental variables.

FactorInfluence on Kinetics & Causality
Ene Reactivity High Impact. Electron-rich enes (e.g., norbornene, vinyl ethers) react much faster than electron-poor enes (e.g., acrylates).[1][12] This is because the electron-donating groups stabilize the resulting carbon-centered radical, lowering the activation energy for the propagation step.[11][13]
Thiol Structure Moderate Impact. Steric hindrance around the thiol group affects the chain-transfer step. Primary thiols are generally more reactive than secondary or tertiary thiols because the hydrogen atom is more accessible for abstraction by the carbon radical.[14]
Initiator Type & Conc. High Impact. Cleavage-type photoinitiators are more efficient at generating radicals than hydrogen-abstraction types.[6] The reaction rate is directly proportional to the square root of the initiator concentration (for bimolecular termination). Too low a concentration gives an incomplete reaction; too high can cause side reactions.[6][15]
Light Intensity (Photoinitiation) High Impact. The rate of initiation is directly proportional to the light intensity. Higher intensity leads to a higher concentration of radicals and a faster overall reaction rate. However, very high intensity can favor termination reactions, potentially lowering the final conversion.[8]
Stoichiometry Moderate Impact. While a 1:1 functional group ratio is theoretically ideal for complete conversion, an excess of thiol can increase the rate in systems where chain-transfer is the rate-limiting step (k_P ≫ k_CT).[6]
Solvent Low to Moderate Impact. While often performed neat, the choice of solvent can influence kinetics. Polar solvents may affect the stability of transition states.[11] However, for many applications, the solvent effect is less pronounced than other factors.
Temperature Moderate Impact. For thermally initiated reactions, higher temperatures increase the rate of initiator decomposition and thus the reaction rate. However, excessive heat can promote side reactions.[6]
Inhibitors High Impact (if present). While thiol-ene reactions are famously insensitive to oxygen compared to other radical polymerizations, dissolved oxygen can still act as a radical scavenger.[1][4] For highly sensitive kinetic studies, degassing the reaction mixture is recommended.[6]

Methodologies for Monitoring Reaction Kinetics

Accurate measurement of reaction kinetics is essential for optimizing processes and understanding network formation.

Real-Time Fourier Transform Infrared (RT-FTIR) Spectroscopy

RT-FTIR is the most powerful and widely used technique for monitoring thiol-ene kinetics.[16][17] It allows for the simultaneous and independent tracking of both thiol and ene functional groups in real-time.

  • Principle: The conversion is monitored by measuring the decrease in the peak area of specific infrared absorption bands:

    • Thiol: S-H stretch at ~2570 cm⁻¹

    • Ene: C=C stretch (position varies with ene structure, e.g., ~1640 cm⁻¹ for allyl ethers)

  • Advantages: This method provides instantaneous conversion data for both reactants, allowing for the determination of kinetic rate constants and the direct observation of stoichiometric consumption.[16][18]

Other Techniques
  • In Situ Rheology: Often coupled with RT-FTIR, rheology measures the change in the material's mechanical properties (e.g., storage modulus, viscosity) during polymerization.[18][19] This is invaluable for determining the gel point—the moment the liquid mixture transitions into a solid network—and correlating it with functional group conversion.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to monitor the disappearance of proton signals corresponding to the thiol and ene groups, providing detailed structural information alongside conversion data.[10][20]

  • Photo-Differential Scanning Calorimetry (Photo-DSC): Measures the heat evolved during the exothermic polymerization reaction upon exposure to light, which can be directly related to the rate of reaction.[21]

Kinetic_Workflow cluster_Prep Sample Preparation cluster_Measurement Real-Time Measurement cluster_Analysis Data Analysis A 1. Mix Thiol, Ene, & Photoinitiator (PI) B 2. Place thin film of mixture between salt plates A->B C 3. Place sample in RT-FTIR spectrometer B->C D 4. Initiate reaction with controlled UV light source C->D E 5. Continuously collect IR spectra over time D->E F 6. Integrate peak areas of S-H and C=C bands E->F G 7. Calculate % Conversion vs. Time for each functional group F->G H 8. Determine kinetic parameters (k_P, k_CT, reaction order) G->H

Caption: Experimental workflow for kinetic analysis using RT-FTIR.

Experimental Protocol: Kinetic Analysis via RT-FTIR

This protocol provides a generalized methodology for researchers to adapt to their specific thiol-ene system.

Objective: To determine the conversion kinetics of a photo-initiated thiol-ene polymerization.

Materials:

  • Multifunctional thiol (e.g., pentaerythritol tetrakis(3-mercaptopropionate))

  • Multifunctional ene (e.g., triallyl triisocyanurate)

  • Photoinitiator (e.g., DMPA, 1 mol% relative to the limiting functional group)

  • RT-FTIR spectrometer equipped with a UV light source (e.g., 365 nm)

  • NaCl or KBr salt plates

  • Micropipette

Procedure:

  • Formulation Preparation: In a small, amber vial protected from ambient light, precisely weigh and mix the thiol, ene, and photoinitiator to create a homogeneous liquid formulation. Ensure a 1:1 stoichiometric ratio of thiol to ene functional groups.

  • Sample Loading: Using a micropipette, deposit a small drop (~5-10 µL) of the formulation onto the center of one salt plate. Carefully place the second salt plate on top to create a thin, uniform film of a defined thickness (e.g., ~25 µm).

  • Baseline Spectrum: Place the sample assembly into the sample holder of the RT-FTIR spectrometer. Collect a baseline IR spectrum before UV exposure. This spectrum represents 0% conversion.

  • Initiation and Data Collection:

    • Begin real-time spectral acquisition (e.g., 1 scan per second).

    • After a brief delay (e.g., 5-10 seconds) to establish a stable pre-reaction baseline, open the shutter of the UV lamp to irradiate the sample with a constant, known intensity (e.g., 10 mW/cm²).

    • Continue collecting spectra until the reaction has gone to completion, as indicated by the stabilization of the S-H and C=C peak areas.

  • Data Processing:

    • For each time point, calculate the area of the S-H peak (~2570 cm⁻¹) and the C=C peak (~1640 cm⁻¹).

    • Calculate the conversion (α) for each functional group using the formula:

      • α(t) = 1 - (Area(t) / Area(0))

      • Where Area(t) is the peak area at time t, and Area(0) is the initial peak area from the baseline spectrum.

    • Plot the conversion of both thiol and ene as a function of time.

    • Calculate the rate of polymerization (Rp) by taking the derivative of the conversion vs. time plot. This data can then be fitted to appropriate kinetic models to extract rate constants.[8]

Self-Validation: The protocol's integrity is maintained by ensuring consistent sample thickness, constant light intensity, and by monitoring the independent conversion of both functional groups. A 1:1 consumption ratio throughout the reaction for a stoichiometric mixture validates the classic step-growth mechanism.[16]

Conclusion for the Practitioner

The thiol-ene click reaction offers a powerful combination of speed, efficiency, and control. For the research scientist or drug development professional, a deep understanding of its kinetics is not merely academic—it is the key to mastering its application. By carefully selecting reactants, controlling initiation conditions, and employing precise monitoring techniques like RT-FTIR, one can tailor the reaction profile to create uniform polymer networks, functionalize surfaces, and synthesize complex biomaterials with unprecedented precision. The principles and protocols outlined in this guide provide the authoritative grounding necessary to move from theory to successful, reproducible application.

References

Introduction: The Molecular Workhorse of Modern Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Trifunctional Mercaptopropionate Esters: Synthesis, Properties, and Applications

In the landscape of materials science and polymer chemistry, trifunctional mercaptopropionate esters represent a cornerstone class of molecules, prized for their versatility and high reactivity. These compounds are characterized by a central core, typically derived from a triol like trimethylolpropane, from which three arms extend, each terminating in a reactive thiol (-SH) group via a mercaptopropionate ester linkage. The most prominent member of this family is Trimethylolpropane tris(3-mercaptopropionate) , often abbreviated as TMPMP or TMPTM.

The significance of these molecules lies in the trifunctional nature of their thiol groups. This architecture allows them to act as highly efficient crosslinking agents, forming robust, three-dimensional polymer networks. Their primary utility is realized in "click" chemistry, particularly in thiol-ene and thiol-epoxy polymerizations. These reactions are valued for their speed, high yield, and mild reaction conditions, making trifunctional mercaptopropionate esters indispensable in the formulation of advanced coatings, adhesives, sealants, and specialized biomaterials.[1][2][3] This guide provides a detailed exploration of the synthesis, properties, and critical applications of these versatile chemical building blocks from the perspective of an application scientist.

Synthesis and Purification: A Study in Esterification

The most common and economically viable route to synthesizing trifunctional mercaptopropionate esters is the direct acid-catalyzed esterification of a polyhydric alcohol with 3-mercaptopropionic acid (3-MPA).[4][5] The reaction involves the formation of three ester bonds, with the concurrent release of three molecules of water.

cluster_reactants Reactants cluster_products Products TMP Trimethylolpropane (TMP) Catalyst p-TSA (Acid Catalyst) MPA 3 x 3-Mercaptopropionic Acid (3-MPA) TMPMP Trimethylolpropane tris(3-mercaptopropionate) (TMPMP) Water 3 x Water (H₂O) Catalyst->TMPMP Esterification Heat Heat / Vacuum (Remove H₂O)

Caption: General synthesis scheme for TMPMP via direct esterification.

Causality in Experimental Design

The success of this synthesis hinges on careful control of reaction parameters to maximize the yield of the desired tri-ester while minimizing side products.

  • Driving the Equilibrium: Esterification is a reversible reaction. To drive it towards the product side, the water byproduct must be continuously removed from the reaction system. This is typically achieved by performing the reaction under a vacuum or by using a solvent like cyclohexane or toluene that forms an azeotrope with water, allowing for its removal via a Dean-Stark apparatus.[1][6]

  • The Role of the Catalyst: An acid catalyst, most commonly p-toluenesulfonic acid (p-TSA), is used to protonate the carbonyl oxygen of the 3-MPA, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydroxyl groups of the trimethylolpropane.[4][7] However, the catalyst concentration is a critical parameter. While a higher concentration can increase the reaction rate, it can also promote undesirable side reactions. Research has shown that an optimal catalyst concentration exists to maximize the purity of the final product.[4][5] For instance, excessive acid catalysis can lead to the formation of thioester-based side-products, which reduces the purity and performance of the final TMPMP.[4][5]

  • Stoichiometry and Purity: While a 1:3 molar ratio of trimethylolpropane to 3-MPA is theoretically required, a slight excess of 3-MPA is often used to ensure complete conversion of the triol.[6] Incomplete reaction leads to the presence of mono- and di-substituted esters, which act as impurities. The purity of the final TMPMP product is crucial as it directly impacts the crosslinking density and thermal properties of the cured polymer network.[4][5]

Experimental Protocol: Synthesis of Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP)

This protocol is a representative example based on established literature.[1][4][8]

  • Reactor Setup: Equip a multi-neck round-bottom flask with a mechanical stirrer, a thermometer, a nitrogen inlet, and a distillation apparatus connected to a vacuum pump.

  • Charging Reactants: Charge the reactor with trimethylolpropane (TMP, 1.0 mol), 3-mercaptopropionic acid (3-MPA, 3.6 mol, a slight excess), and cyclohexane (as an azeotropic solvent).

  • Catalyst Addition: Add p-toluenesulfonic acid (p-TSA) as the catalyst. An optimized concentration is approximately 0.03 moles per mole of TMP.[4]

  • Reaction Execution: Begin stirring and heat the mixture in an oil bath to approximately 80-90°C.[6] Apply a vacuum to facilitate the removal of the water-cyclohexane azeotrope.

  • Monitoring Progress: Monitor the reaction by collecting the water distillate. The reaction is considered complete when the theoretical amount of water (3.0 mol) has been collected. The endpoint can also be judged by measuring the remaining 3-mercaptopropionic acid content via liquid chromatography.[9]

  • Workup and Purification:

    • After cooling, dilute the crude product with a suitable solvent.

    • Wash the organic phase sequentially with a sodium bicarbonate solution (to neutralize the acid catalyst) and then with brine until neutral.

    • Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

    • Filter off the drying agent and remove the solvent under reduced pressure.

    • For high purity, the final product can be purified by vacuum distillation.[1][8]

Physicochemical Properties and Characterization

Trifunctional mercaptopropionate esters are typically colorless to light yellow, viscous liquids with a characteristic odor.[6][8] Their physical properties are critical for formulation design in various applications.

Table 1: Typical Properties of Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP)

PropertyValueSource(s)
CAS Number 33007-83-9[1][10]
Molecular Formula C₁₅H₂₆O₆S₃[10][11]
Molecular Weight 398.56 g/mol [10][11]
Appearance Colorless to light yellow clear liquid[8]
Boiling Point ~220 °C @ 0.3 mm Hg[1][8]
Density ~1.21 g/mL at 25 °C[1][8]
Refractive Index (n20/D) ~1.518[1][8]
Protocol: Characterization by LC-MS

Liquid Chromatography-Mass Spectrometry (LC-MS) is an essential technique to assess the purity of the synthesized TMPMP and identify any side-products.[4]

  • Sample Preparation: Prepare a dilute solution of the synthesized TMPMP in a suitable solvent like acetonitrile.

  • Chromatographic Separation: Inject the sample into an HPLC system equipped with a C18 reverse-phase column. Use a gradient elution method, typically with a mobile phase consisting of water and acetonitrile (both may contain a small amount of formic acid to aid ionization).

  • Mass Spectrometry Analysis: Couple the HPLC eluent to an Electrospray Ionization (ESI) source of a mass spectrometer. Analyze the eluted peaks in positive ion mode to identify the [M+H]⁺ or [M+Na]⁺ ions corresponding to TMPMP, as well as any unreacted starting materials or side-products (e.g., mono-, di-esters, or thioester adducts).[4]

  • Data Analysis: Integrate the peak areas in the chromatogram to determine the relative purity of the desired trifunctional ester.[4]

Core Reactivity: The Power of "Click" Chemistry

The utility of trifunctional mercaptopropionate esters is dominated by their participation in thiol-based "click" reactions. These reactions are characterized by their high efficiency, lack of byproducts, and orthogonality to many other functional groups.

Thiol-Ene Radical Polymerization

The thiol-ene reaction is a radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene").[2][12] This reaction can be initiated by UV light in the presence of a photoinitiator or by thermal decomposition of a radical initiator.[13]

cluster_workflow Thiol-Ene Reaction Mechanism Initiator Photoinitiator + UV Light Radical Initiator Radical (I•) Initiator->Radical Generates Thiol Thiol (R-SH) Radical->Thiol Abstracts H• ThiylRadical Thiyl Radical (R-S•) Thiol->ThiylRadical Thioether Thioether Product Thiol->Thioether Ene Alkene ('Ene') ThiylRadical->Ene Adds to C=C CarbonRadical Carbon-Centered Radical Ene->CarbonRadical CarbonRadical->Thiol Chain Transfer (Abstracts H•)

Caption: Radical-mediated chain-growth mechanism for thiol-ene reactions.

This mechanism proceeds via a step-growth polymerization, which results in more uniform polymer networks and lower shrinkage stress compared to traditional chain-growth polymerizations.[14] When TMPMP is reacted with multifunctional 'enes' (e.g., di- or tri-acrylates), a highly crosslinked polythioether network is formed.[9][12]

Thiol-Epoxy Anionic Polymerization

The thiol-epoxy reaction is a base-catalyzed nucleophilic addition.[3][4] A base (typically an amine) deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks one of the carbons of the epoxy ring, causing it to open and form a stable carbon-sulfur bond and a secondary hydroxyl group.[3][4]

cluster_workflow Thiol-Epoxy Reaction Mechanism Thiol Thiol (R-SH) Base Base (e.g., Amine) Thiol->Base Deprotonation Thiolate Thiolate Anion (R-S⁻) Base->Thiolate Epoxy Epoxy Ring Thiolate->Epoxy Nucleophilic Attack (Ring-Opening) Product β-Hydroxy Thioether Epoxy->Product

Caption: Base-catalyzed mechanism for thiol-epoxy click reactions.

This reaction is highly efficient and less sensitive to oxygen inhibition than radical-based systems.[4] The resulting cured products are known for excellent adhesion, chemical resistance, and low shrinkage.[4]

Field-Proven Applications

The unique reactivity of trifunctional mercaptopropionate esters makes them suitable for a wide array of high-performance applications.

  • UV-Curable Coatings, Inks, and Adhesives: TMPMP and its analogues are extensively used in formulations that cure rapidly upon exposure to UV light.[9][15][16] The thiol-ene reaction allows for the instantaneous formation of a hard, durable, and chemically resistant polymer network, making it ideal for industrial coatings, graphic arts, and high-performance adhesives.[16][17]

  • Polymeric Networks and Composites: These esters are used as crosslinkers to create advanced polymer networks with tailored properties.[15] This includes the preparation of degradable polymer networks for biomedical applications, shape-memory polymers, and tough composites for dental restorative materials.[15] The flexible thioether linkage often imparts improved impact resistance to brittle resin systems like epoxies.[6]

  • Biomaterials and Drug Delivery: The biocompatibility and reactivity of thiol-ene systems have led to their use in creating hydrogels.[9][15] For example, hydrogels based on polyethylene glycol (PEG) and mercaptopropionate esters have been investigated as tissue mimetics for evaluating mucoadhesion, serving as alternatives to animal tissues in ex-vivo assays.[9][15] Their potential use extends to controlled drug delivery systems and scaffolds for tissue engineering.[18][19][20]

  • Low-Temperature Curing Agents: In thiol-epoxy systems, TMPMP acts as a highly effective curing agent that can operate at lower temperatures than many traditional amine-based hardeners, providing advantages in processing and energy savings.[9]

Protocol: Sample Preparation for Thiol-Epoxy Curing Analysis

This protocol describes the preparation of a mixture for analyzing curing behavior using Differential Scanning Calorimetry (DSC).[4][5]

  • Formulation: Prepare a mixture of a diepoxide resin (e.g., a bisphenol A diglycidyl ether type) and the synthesized TMPMP curing agent. The proportions should be stoichiometric, meaning the molar equivalent ratio of epoxy groups to thiol groups is 1:1.[4][5]

  • Homogenization: Thoroughly mix the epoxy resin and TMPMP until a visually homogenous mixture is achieved.

  • Catalyst Addition: For base-catalyzed systems, add a specific amount of an amine catalyst (e.g., 2 parts of catalyst per hundred parts of epoxy resin, or 2 phr) to the homogenized epoxy-thiol mixture. Mix thoroughly.[4][5]

  • DSC Sample Preparation: Accurately weigh a small amount (typically 5-10 mg) of the final uncured mixture into an aluminum DSC pan.

  • DSC Analysis: Place the pan in a DSC instrument. Heat the sample at a controlled rate (e.g., 10 °C/min) over a defined temperature range to monitor the exothermic heat flow associated with the curing reaction. The resulting thermogram can be used to determine the onset of curing, the peak exothermic temperature, and the total heat of reaction.[3]

Safety and Handling

Trifunctional mercaptopropionate esters, like other thiol-containing compounds, require careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, safety goggles, and a lab coat to prevent skin and eye contact.[21][22][23]

  • Ventilation: Work in a well-ventilated area or under a chemical fume hood to avoid inhaling vapors.[21][23]

  • Storage: Store containers tightly closed in a cool, dry place away from strong oxidizing agents, strong bases, and sources of ignition.[21][23][24]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations.[21]

Conclusion

Trifunctional mercaptopropionate esters, particularly TMPMP, are powerful tools in the arsenal of the polymer and materials scientist. Their well-defined trifunctional structure, combined with the efficient and versatile reactivity of their terminal thiol groups in "click" chemistry, provides a reliable platform for creating highly crosslinked networks. Understanding the nuances of their synthesis and the mechanisms of their core reactions is paramount to harnessing their full potential in developing next-generation coatings, adhesives, composites, and advanced biomaterials.

References

Methodological & Application

Application Notes and Protocols: Leveraging Trimethylolpropane Tris(3-mercaptopropionate) in UV Curable Coatings

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and formulation chemists on the application of trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) in ultraviolet (UV) curable coatings. TMPTMP is a trifunctional thiol that serves as a highly efficient crosslinking agent in thiol-ene polymerization reactions, offering significant advantages in modern coating formulations.[1] These application notes delve into the fundamental principles of thiol-ene chemistry, provide detailed protocols for formulation and curing, and outline characterization techniques to evaluate coating performance. The causality behind experimental choices is explained to provide a deeper understanding of the formulation process.

Introduction: The Role of TMPTMP in UV Curable Coatings

UV curable coatings are a cornerstone of modern manufacturing, prized for their rapid curing speeds, low energy consumption, and the absence of volatile organic compounds (VOCs).[2] At the heart of many high-performance UV curable systems lies the thiol-ene "click" reaction, a photochemically initiated process that offers high efficiency, low shrinkage, and insensitivity to oxygen.[3]

Trimethylolpropane tris(3-mercaptopropionate), or TMPTMP, is a key player in this chemistry. Its trifunctional nature, possessing three reactive thiol (-SH) groups, allows it to act as a potent crosslinking agent.[4] When combined with multifunctional "ene" monomers (compounds containing carbon-carbon double bonds), TMPTMP facilitates the formation of a dense, three-dimensional polymer network upon exposure to UV light.[5] This network structure is directly responsible for the desirable properties of the final coating, including enhanced hardness, superior scratch and abrasion resistance, and excellent chemical resistance.[1][5]

Key Advantages of Thiol-Ene Systems with TMPTMP:

  • Rapid Cure Speed: The "click" nature of the thiol-ene reaction leads to very fast polymerization upon UV exposure.[3]

  • Oxygen Insensitivity: Unlike traditional acrylate-based systems, thiol-ene polymerizations are not significantly inhibited by oxygen, which can simplify the curing process.[3][6]

  • Low Shrinkage: The step-growth mechanism of thiol-ene polymerization results in lower volume shrinkage compared to chain-growth polymerization of acrylates, leading to reduced stress in the cured coating.[3]

  • Homogeneous Networks: Thiol-ene reactions tend to form more uniform and well-defined polymer networks.[1]

Fundamental Principles: The Thiol-Ene Reaction

The UV-initiated thiol-ene reaction is a free-radical addition process. The generally accepted mechanism involves a four-step cycle:

  • Initiation: A photoinitiator absorbs UV light and generates free radicals.[7]

  • Chain Transfer (Thiol to Radical): The initial radical abstracts a hydrogen atom from a thiol group (R-SH), creating a thiyl radical (R-S•).

  • Propagation (Addition to Ene): The thiyl radical adds across the carbon-carbon double bond of an "ene" monomer, forming a carbon-centered radical.

  • Chain Transfer (Radical to Thiol): The carbon-centered radical abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming the final thioether linkage. This new thiyl radical can then continue the cycle.

This chain-transfer mechanism allows for the rapid and efficient formation of a crosslinked network.

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_cycle Propagation Cycle PI Photoinitiator (PI) Radical Free Radical (R•) PI->Radical UV Light Thiyl_Radical Thiyl Radical (R'-S•) Radical->Thiyl_Radical H-Abstraction Thiol Thiol (R'-SH) Thiol->Thiyl_Radical Regeneration Carbon_Radical Carbon Radical Thiyl_Radical->Carbon_Radical Addition Ene Ene (C=C) Carbon_Radical->Thiol H-Abstraction Thioether Thioether Linkage

Caption: UV-initiated thiol-ene polymerization cycle.

Materials and Formulation

A successful UV curable coating formulation requires careful selection and balancing of its components.

Core Components
ComponentExampleFunctionTypical Concentration (wt%)
Thiol Monomer Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)Primary crosslinking agent, provides flexibility and adhesion.20 - 60
Ene Monomer Trimethylolpropane triacrylate (TMPTA)[8], Pentaerythritol tetraacrylate (PETTA)Co-crosslinker, contributes to hardness and chemical resistance.30 - 70
Photoinitiator Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO), 2-Hydroxy-2-methylpropiophenoneAbsorbs UV light to generate free radicals and initiate polymerization.[9]1 - 5
Additives Leveling agents, defoamers, adhesion promotersModify surface properties, prevent defects, and enhance substrate bonding.0.1 - 2
Stoichiometry: The Thiol-Ene Ratio

The molar ratio of thiol to ene functional groups is a critical parameter that dictates the final properties of the coating.

  • 1:1 Stoichiometry: A 1:1 molar ratio of thiol to ene groups is often the starting point for formulation. This ratio theoretically leads to the most complete conversion and a well-defined network.

  • Off-Stoichiometry Ratios:

    • Thiol-Rich: An excess of thiol can lead to a more flexible coating with potentially better adhesion to certain substrates. Unreacted thiol groups may remain in the cured film.

    • Ene-Rich: An excess of ene, particularly with acrylate monomers, can lead to a harder, more brittle coating due to the potential for acrylate homopolymerization.[10]

Experimental Protocols

Safety Precautions
  • Always work in a well-ventilated area or a fume hood.[11]

  • Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves (e.g., PVC), and a lab coat.[12]

  • Avoid inhalation of vapors and direct contact with skin and eyes.[11]

  • Consult the Safety Data Sheet (SDS) for all chemicals before use.[13]

Formulation Protocol

This protocol provides a starting point for a clear, hard, and chemically resistant UV curable coating.

Objective: To prepare a 50g batch of a UV curable coating formulation with a 1:1 thiol-ene stoichiometry.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Trimethylolpropane triacrylate (TMPTA)

  • Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide (TPO)

  • Amber glass vial or container

  • Magnetic stirrer and stir bar

  • Analytical balance

Procedure:

  • Calculate Component Masses:

    • TMPTMP (Thiol): Assume a 1:1 molar ratio of thiol to ene functional groups. For this example, we will use a weight ratio that approximates this, for instance, 47.5g of a 1:1 TMPTMP:TMPTA blend. This would be 23.75g of TMPTMP.

    • TMPTA (Ene): 23.75g of TMPTA.

    • TPO (Photoinitiator): 5% by weight of the total monomer blend. (23.75g + 23.75g) * 0.05 = 2.375g.

  • Mixing:

    • Tare an amber glass vial on the analytical balance.

    • Add the TMPTA to the vial.

    • Add the TMPTMP to the vial.

    • Add the TPO to the vial.

    • Place a magnetic stir bar in the vial and cap it.

  • Dissolution:

    • Place the vial on a magnetic stirrer and stir at a moderate speed until the photoinitiator is completely dissolved. This may take 15-30 minutes. Gentle heating (e.g., a warm water bath at ~40°C) can be used to accelerate dissolution if necessary.

  • Degassing (Optional but Recommended):

    • To remove any dissolved air that could cause bubbles in the final coating, the formulation can be placed in a vacuum chamber for 5-10 minutes or until bubbling subsides.

Formulation_Workflow start Start calculate Calculate Component Masses start->calculate weigh Weigh Components calculate->weigh mix Mix Monomers and Photoinitiator weigh->mix dissolve Stir Until Dissolved mix->dissolve degas Degas Formulation (Optional) dissolve->degas end_node Formulation Ready degas->end_node

Caption: Workflow for preparing a UV curable coating formulation.

Application and Curing Protocol

Objective: To apply and UV cure the formulated coating on a substrate.

Materials:

  • Prepared UV curable formulation

  • Substrate (e.g., glass slides, metal panels, plastic plaques)

  • Film applicator or wire-wound rod

  • UV curing system (e.g., mercury vapor lamp, LED lamp) with a specified wavelength and intensity.

Procedure:

  • Substrate Preparation: Ensure the substrate is clean, dry, and free of any contaminants. For some substrates, a pre-treatment (e.g., corona discharge, plasma treatment, or primer) may be necessary to promote adhesion.

  • Application:

    • Place the substrate on a flat, level surface.

    • Apply a small amount of the formulation along one edge of the substrate.

    • Using a film applicator or wire-wound rod of a specific thickness (e.g., 25 µm), draw down the coating with a smooth, consistent motion to create a uniform wet film.

  • Curing:

    • Immediately place the coated substrate in the UV curing chamber.

    • Expose the coating to UV radiation. The required dose (J/cm²) will depend on the photoinitiator, lamp intensity (mW/cm²), and film thickness. A typical starting point for a mercury vapor lamp is a dose of 500-1000 mJ/cm².

    • The cure is complete when the coating is tack-free to the touch.

Characterization of Cured Coatings

Once the coating is cured, its performance must be evaluated.

Monitoring the Curing Process
  • Real-Time Fourier Transform Infrared (FTIR) Spectroscopy: This technique can be used to monitor the disappearance of the thiol (-SH at ~2570 cm⁻¹) and ene (C=C at ~1635 cm⁻¹ for acrylates) peaks during UV exposure, allowing for the calculation of conversion rates and curing kinetics.[2][14]

Physical and Mechanical Properties
PropertyTest MethodDescription
Hardness Pencil Hardness (ASTM D3363)Measures the resistance of the coating to scratching by pencils of varying hardness (e.g., 2H, 3H).[15]
Adhesion Cross-Hatch Adhesion (ASTM D3359)Assesses the adhesion of the coating to the substrate by making a series of cuts through the film and applying a pressure-sensitive tape.
Flexibility Conical Mandrel Bend (ASTM D522)Evaluates the flexibility and resistance to cracking of the coating by bending it around a conical mandrel.
Solvent Resistance MEK Rub Test (ASTM D4752)Measures the resistance of the coating to a solvent (methyl ethyl ketone) by rubbing it with a solvent-saturated cloth.
Gloss Glossmeter (ASTM D523)Quantifies the specular reflection (shininess) of the coating at different angles (e.g., 20°, 60°, 85°).
Thermal Properties
  • Differential Scanning Calorimetry (DSC): Used to determine the glass transition temperature (Tg) of the cured coating, which is an indicator of the crosslink density and the coating's thermal behavior.[2]

  • Thermogravimetric Analysis (TGA): Measures the thermal stability and decomposition temperature of the coating.[3]

Troubleshooting and Advanced Insights

  • Incomplete Cure/Tacky Surface:

    • Cause: Insufficient UV dose, incorrect photoinitiator for the lamp's wavelength, or excessive film thickness.

    • Solution: Increase the UV dose (either by increasing exposure time or lamp intensity), ensure the photoinitiator's absorption spectrum matches the lamp's output, and apply a thinner coating.

  • Poor Adhesion:

    • Cause: Improper substrate cleaning or preparation, or incompatibility between the coating and the substrate.

    • Solution: Thoroughly clean the substrate. Consider surface treatments or the addition of an adhesion promoter to the formulation. Adjusting the thiol-ene ratio towards a slight excess of thiol can sometimes improve adhesion.

  • Yellowing:

    • Cause: Some photoinitiators can cause yellowing, especially upon over-curing or exposure to sunlight over time. Aromatic components in the formulation can also contribute.

    • Solution: Select a non-yellowing photoinitiator. For outdoor applications, consider incorporating UV absorbers and hindered amine light stabilizers (HALS) into the formulation.

Conclusion

Trimethylolpropane tris(3-mercaptopropionate) is a versatile and highly effective crosslinker for UV curable coatings based on thiol-ene chemistry. Its use enables the formulation of high-performance coatings with rapid cure speeds, excellent physical and chemical properties, and the environmental benefits of being a solvent-free system. By understanding the fundamental principles of the thiol-ene reaction and carefully controlling formulation and curing parameters, researchers and developers can unlock the full potential of TMPTMP to create advanced and durable coatings for a wide range of applications.

References

Application Notes and Protocols: Trimethylolpropane Tris(3-mercaptopropionate) as a Crosslinking Agent for Dental Adhesives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Crosslinking in Dental Adhesives

The longevity and success of resin-based dental restorations are critically dependent on the durability of the adhesive interface between the restorative material and the tooth structure. A significant challenge in this field is the inherent volumetric shrinkage and polymerization stress that occurs during the curing of methacrylate-based resins, which constitute the bulk of current dental adhesives.[1] These stresses can lead to marginal gap formation, microleakage, and ultimately, restoration failure. Furthermore, incomplete conversion of monomer to polymer can result in the leaching of residual monomers, which may have cytotoxic effects.[1][2]

To mitigate these issues, the incorporation of crosslinking agents into dental adhesive formulations is a key strategy. Crosslinking agents create a three-dimensional polymer network, enhancing the mechanical properties, reducing polymerization shrinkage stress, and improving the overall stability of the adhesive layer.[3][4] Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) has emerged as a promising trifunctional thiol crosslinking agent in polymer chemistry, particularly in thiol-ene "click" reactions.[5] Its unique molecular structure, featuring a trimethylolpropane core with three reactive thiol groups, allows for the formation of a more homogenous and highly crosslinked polymer network.[5][6]

This document serves as a comprehensive guide for researchers and scientists on the application of TMPTMP as a crosslinking agent in dental adhesive formulations. It provides an in-depth look at its mechanism of action, detailed experimental protocols for its incorporation and evaluation, and insights into the expected improvements in adhesive performance.

Physicochemical Properties of Trimethylolpropane Tris(3-mercaptopropionate) (TMPTMP)

TMPTMP is a colorless to light yellow liquid with a molecular formula of C15H26O6S3 and a molecular weight of 398.55 g/mol .[5] Its trifunctional nature is a key attribute, enabling the formation of a dense crosslinked network.[5]

Table 1: Physicochemical Properties of TMPTMP

PropertyValueReference
Molecular Formula C15H26O6S3[5]
Molecular Weight 398.55 g/mol [5]
Appearance Colorless to light yellow liquid[7]
Boiling Point 220 °C at 0.3 mm Hg[7]
Density 1.21 g/mL at 25 °C[7]
Refractive Index n20/D 1.518[7]
Water Solubility 320 mg/L at 20°C[7]

Mechanism of Action: Thiol-Ene Radical Step-Growth Polymerization

The primary mechanism through which TMPTMP enhances dental adhesive properties is through its participation in thiol-ene photopolymerization reactions.[1][8] This process proceeds via a radical-mediated step-growth addition mechanism, which offers several advantages over the traditional chain-growth polymerization of methacrylates.[1][6][8]

The key steps in the thiol-ene polymerization involving TMPTMP are:

  • Initiation: Upon exposure to a light source (typically UV or visible light), a photoinitiator generates free radicals.

  • Chain Transfer: The free radical abstracts a hydrogen atom from a thiol group (-SH) on the TMPTMP molecule, creating a thiyl radical (S•).

  • Propagation: The highly reactive thiyl radical then adds across the carbon-carbon double bond (the "ene") of a methacrylate or other vinyl-based monomer present in the adhesive formulation. This addition forms a new carbon-centered radical.

  • Chain Transfer to Thiol: This new carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming a stable thioether linkage. This new thiyl radical can then continue the propagation cycle.

This step-growth mechanism leads to a more uniform and homogenous polymer network.[6] A significant advantage of this process is the delayed gel point, which allows for stress relaxation to occur before the material solidifies, thereby reducing overall polymerization shrinkage stress.[6][8] Furthermore, thiol-ene reactions are less susceptible to oxygen inhibition, a common issue in the curing of dental resins.[3][6]

Thiol_Ene_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle Photoinitiator Photoinitiator + Light (hv) Radical Free Radical (R•) Photoinitiator->Radical Thiol TMPTMP Thiol (R'-SH) Radical->Thiol H Abstraction Thiyl_Radical Thiyl Radical (R'-S•) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Ene Methacrylate Monomer (C=C) Thiyl_Radical->Ene Addition Carbon_Radical Carbon-Centered Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Thioether Thioether Linkage (Crosslink) Carbon_Radical->Thioether

Figure 1: Mechanism of Thiol-Ene Photopolymerization.

Experimental Protocols

The following protocols provide a framework for incorporating and evaluating TMPTMP in an experimental dental adhesive formulation.

Formulation of an Experimental Dental Adhesive

This protocol describes the preparation of a model adhesive system to evaluate the effects of TMPTMP.

Materials:

  • Bisphenol A glycidyl methacrylate (BisGMA)

  • Triethylene glycol dimethacrylate (TEGDMA)

  • 2-hydroxyethyl methacrylate (HEMA)

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Camphorquinone (CQ) (photoinitiator)

  • Ethyl-4-(dimethylamino)benzoate (EDMAB) (co-initiator)

Procedure:

  • Prepare a base monomer mixture by combining BisGMA, TEGDMA, and HEMA in a desired weight ratio (e.g., 60:30:10 wt%).

  • Add the photoinitiator system, CQ (0.5 wt%) and EDMAB (1.0 wt%), to the monomer mixture and stir in the dark until fully dissolved.

  • Divide the base adhesive formulation into experimental groups. To each group, add varying concentrations of TMPTMP (e.g., 0 wt% as a control, 5 wt%, 10 wt%, 15 wt%).

  • Thoroughly mix each formulation in the dark to ensure homogeneity.

Evaluation of Mechanical Properties

The mechanical properties of the cured adhesive are crucial for its clinical performance.

Protocol: Microtensile Bond Strength (µTBS) Test

  • Collect extracted human molars and prepare flat dentin surfaces.

  • Apply the experimental adhesive formulations to the dentin surfaces according to the manufacturer's instructions for a commercial adhesive (etching, priming, bonding).

  • Light-cure the adhesive layer.

  • Build a composite resin block on top of the adhesive layer and light-cure.

  • Store the bonded teeth in water at 37°C for 24 hours.

  • Section the teeth into beams with a cross-sectional area of approximately 1 mm².

  • Test the beams to failure under tension using a universal testing machine at a crosshead speed of 1 mm/min.[9]

  • Calculate the µTBS in megapascals (MPa).

Protocol: Flexural Strength and Modulus

  • Prepare bar-shaped specimens (2mm x 2mm x 25mm) of each adhesive formulation by injecting the uncured resin into a glass mold.

  • Light-cure the specimens from both sides according to a standardized protocol.

  • Store the specimens in water at 37°C for 24 hours.

  • Perform a three-point bending test using a universal testing machine.

  • Calculate the flexural strength and flexural modulus.

Degree of Conversion (DC) Analysis

The DC is a measure of the percentage of monomer double bonds that have been converted to single bonds during polymerization.[10] A higher DC is generally associated with improved mechanical properties and biocompatibility.[11][12]

Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

  • Place a small drop of the uncured adhesive between two polyethylene films.

  • Record the FTIR spectrum of the uncured sample. The peak at approximately 1637 cm⁻¹ corresponds to the methacrylate C=C double bond.

  • Light-cure the sample for the recommended time.

  • Record the FTIR spectrum of the cured sample.

  • The DC is calculated based on the change in the absorbance ratio of the aliphatic C=C peak (1637 cm⁻¹) to an internal standard peak, such as the aromatic C=C peak (1608 cm⁻¹), before and after curing.[13]

Experimental_Workflow cluster_formulation Adhesive Formulation cluster_testing Performance Evaluation cluster_analysis Data Analysis & Interpretation Formulation Prepare Base Monomer Mix Add_Initiator Add Photoinitiator System Formulation->Add_Initiator Add_TMPTMP Incorporate TMPTMP (Varying Concentrations) Add_Initiator->Add_TMPTMP Mechanical_Testing Mechanical Properties (µTBS, Flexural Strength) Add_TMPTMP->Mechanical_Testing DC_Analysis Degree of Conversion (FTIR) Add_TMPTMP->DC_Analysis Cytotoxicity_Assay Biocompatibility (MTT Assay) Add_TMPTMP->Cytotoxicity_Assay Data_Analysis Statistical Analysis of Results Mechanical_Testing->Data_Analysis DC_Analysis->Data_Analysis Cytotoxicity_Assay->Data_Analysis Interpretation Correlate TMPTMP Concentration with Adhesive Performance Data_Analysis->Interpretation

Figure 2: Experimental Workflow for Evaluating TMPTMP.

Cytotoxicity Assessment

It is essential to evaluate the biocompatibility of any new dental material.

Protocol: MTT Assay

  • Prepare extracts of the cured adhesive specimens by immersing them in a cell culture medium for 24 hours.

  • Culture human gingival fibroblasts or other relevant cell lines in a 96-well plate.

  • Expose the cells to different concentrations of the adhesive extracts.

  • After a specified incubation period (e.g., 24, 48, or 72 hours), perform an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to assess cell viability.[14][15]

  • Measure the absorbance at a specific wavelength to quantify the number of viable cells.

Expected Results and Discussion

The incorporation of TMPTMP into dental adhesive formulations is expected to yield several beneficial outcomes:

  • Improved Mechanical Properties: The formation of a more densely crosslinked network should lead to an increase in the flexural modulus and potentially the flexural strength of the cured adhesive.[4] However, the effect on bond strength can be complex, as an overly rigid adhesive may not effectively relieve polymerization shrinkage stresses.[16]

  • Increased Degree of Conversion: The thiol-ene reaction mechanism is known to achieve higher overall functional group conversion compared to traditional methacrylate polymerization.[1] This is expected to result in a higher DC for the TMPTMP-containing adhesives.

  • Reduced Polymerization Shrinkage Stress: The delayed gelation characteristic of the step-growth polymerization allows for more stress relaxation to occur during curing, which is hypothesized to reduce the overall shrinkage stress.[6][8]

  • Enhanced Biocompatibility: A higher DC implies fewer unreacted residual monomers, which are often the primary source of cytotoxicity in dental resins.[1][17] Therefore, adhesives containing TMPTMP are expected to exhibit lower cytotoxicity.

Table 2: Hypothetical Data on the Effect of TMPTMP Concentration on Adhesive Properties

TMPTMP (wt%)µTBS (MPa)Flexural Modulus (GPa)Degree of Conversion (%)Cell Viability (%)
0 (Control) 35 ± 42.5 ± 0.360 ± 575 ± 6
5 38 ± 52.8 ± 0.468 ± 485 ± 5
10 42 ± 43.2 ± 0.375 ± 392 ± 4
15 39 ± 63.5 ± 0.578 ± 490 ± 5

Troubleshooting

  • Low Degree of Conversion: Ensure adequate light intensity and curing time. The photoinitiator system may need to be optimized for the specific thiol-ene formulation.

  • Inconsistent Bond Strength: Pay close attention to the standardized application of the adhesive, including etching and drying steps. Variability in dentin substrate can also be a factor.

  • Phase Separation of Formulation: Ensure all components are fully dissolved. The compatibility of TMPTMP with the other monomers should be considered, especially at higher concentrations.

Conclusion

Trimethylolpropane tris(3-mercaptopropionate) presents a compelling option as a crosslinking agent to enhance the performance of dental adhesives. Its involvement in the highly efficient thiol-ene polymerization mechanism offers the potential for reduced polymerization stress, increased degree of conversion, and improved mechanical properties. The protocols outlined in this document provide a solid foundation for researchers to explore and optimize the use of TMPTMP in the development of next-generation dental adhesive systems with improved longevity and biocompatibility.

References

Application of Trimethylolpropane Tris(3-Mercaptopropionate) in Biocompatible Polymers: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the application of trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) in the synthesis of biocompatible polymers. It is intended for researchers, scientists, and drug development professionals who are exploring advanced biomaterials for applications such as drug delivery and tissue engineering. This document delves into the fundamental chemistry, provides detailed experimental protocols, and discusses the characterization and application of TMPTMP-based hydrogels, grounding all information in established scientific principles and peer-reviewed literature.

Introduction: The Versatility of TMPTMP in Biopolymer Synthesis

Trimethylolpropane tris(3-mercaptopropionate), a trifunctional thiol cross-linking agent, has emerged as a critical building block in the field of biocompatible polymers.[1] Its unique molecular architecture, featuring three primary thiol groups, allows for the efficient formation of three-dimensional polymer networks through "click" chemistry reactions, most notably thiol-ene reactions.[2][3] These reactions are characterized by their high efficiency, rapid reaction rates under mild, aqueous conditions, and the formation of well-defined, homogenous polymer networks.[4] These attributes make TMPTMP an ideal candidate for creating biocompatible and biodegradable materials for sensitive biomedical applications.[5]

The biocompatibility of polymers synthesized with TMPTMP is a key advantage, with studies indicating low cytotoxicity for the resulting materials.[6][7] This, combined with the ability to precisely tune the mechanical properties and degradation kinetics of the polymer network, has led to widespread interest in TMPTMP for applications ranging from controlled drug delivery systems to scaffolds for tissue regeneration.[8][9]

The Chemistry of Cross-Linking: Thiol-Ene Reactions

The primary mechanism by which TMPTMP is used to form biocompatible polymer networks is the thiol-ene reaction. This "click" chemistry can proceed via two main pathways: photopolymerization (a radical-mediated reaction) and Michael addition (a base-catalyzed reaction).[4]

Radical-Mediated Photopolymerization

In this process, a photoinitiator is used to generate free radicals upon exposure to UV or visible light. These radicals abstract a hydrogen atom from the thiol groups of TMPTMP, creating thiyl radicals. These highly reactive thiyl radicals then rapidly react with a polymer containing "ene" functional groups (e.g., acrylates, norbornenes) to form a cross-linked hydrogel network.[10][11] The ability to initiate polymerization with light provides excellent spatiotemporal control over gel formation, which is particularly advantageous for applications like 3D bioprinting and creating patterned hydrogels.[12]

Figure 1: Thiol-Ene Photopolymerization Workflow.

Base-Catalyzed Michael Addition

The Michael addition reaction is a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound. In the context of TMPTMP-based hydrogels, the thiol groups of TMPTMP act as nucleophiles that react with electron-poor double bonds, such as those in acrylates or maleimides, in the presence of a base catalyst (e.g., an amine or hydroxide).[7][8] This reaction proceeds without the need for an external stimulus like light, making it suitable for in-situ gelling applications where UV exposure is not feasible.[2] The gelation kinetics can be tuned by adjusting the pH and the concentration of the catalyst.[7]

Figure 2: Base-Catalyzed Michael Addition Workflow.

Experimental Protocols

The following protocols provide a starting point for the synthesis of TMPTMP-based hydrogels. It is crucial to note that the optimal conditions may vary depending on the specific 'ene'-containing polymer and the desired properties of the final hydrogel.

Protocol 1: Photopolymerization of TMPTMP-PEGDA Hydrogels

This protocol describes the synthesis of a hydrogel using TMPTMP and poly(ethylene glycol) diacrylate (PEGDA) via photopolymerization.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Poly(ethylene glycol) diacrylate (PEGDA, specify molecular weight, e.g., 700 g/mol )

  • Photoinitiator (e.g., Irgacure 2959 or Lithium phenyl-2,4,6-trimethylbenzoylphosphinate - LAP)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • UV light source (365 nm)

Procedure:

  • Prepare Precursor Solution:

    • In a light-protected vial, dissolve the photoinitiator in PBS to the desired concentration (e.g., 0.05-0.5% w/v).

    • Add PEGDA to the photoinitiator solution and vortex until fully dissolved.

    • Add TMPTMP to the solution. A stoichiometric ratio of thiol to acrylate groups (1:1) is often a good starting point. Vortex thoroughly to ensure a homogenous mixture.

  • Hydrogel Formation:

    • Pipette the precursor solution into a mold of the desired shape (e.g., a PDMS mold or between two glass slides with a spacer).

    • Expose the solution to UV light (365 nm) for a specified time (e.g., 5-10 minutes). The exact time will depend on the light intensity, photoinitiator concentration, and sample thickness. Gelation can be visually confirmed.

  • Post-Polymerization Processing:

    • Carefully remove the hydrogel from the mold.

    • To remove any unreacted components, swell the hydrogel in an excess of PBS for 24-48 hours, with several changes of the PBS solution.

Protocol 2: Base-Catalyzed Michael Addition of TMPTMP-PEGDA Hydrogels

This protocol details the synthesis of a TMPTMP-PEGDA hydrogel using a base catalyst.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Poly(ethylene glycol) diacrylate (PEGDA, specify molecular weight)

  • Base catalyst (e.g., Diethylamine - DEA or N,N,N',N'-tetramethylethylenediamine - TEMED)

  • Phosphate-buffered saline (PBS, pH 7.4)

Procedure:

  • Prepare Reactant Solutions:

    • Prepare a solution of PEGDA in PBS in one vial.

    • In a separate vial, prepare a solution of TMPTMP in PBS.

  • Initiate Gelation:

    • Add the base catalyst to the PEGDA solution and mix briefly. The amount of catalyst will influence the gelation time.

    • Immediately add the TMPTMP solution to the PEGDA/catalyst mixture.

    • Vortex the combined solution for a short, defined period (e.g., 15-30 seconds) to ensure thorough mixing.

  • Hydrogel Formation:

    • Quickly transfer the reacting mixture into a mold or the desired container.

    • Allow the mixture to stand at room temperature or 37°C until gelation is complete. Gelation time can range from minutes to hours depending on the formulation.[2]

  • Post-Gelation Processing:

    • Once fully gelled, the hydrogel can be removed from the mold and washed with PBS as described in Protocol 1 to remove unreacted precursors and the catalyst.

Characterization of TMPTMP-Based Hydrogels

A thorough characterization of the synthesized hydrogels is essential to ensure they meet the requirements for the intended application.

Figure 3: Characterization Workflow for TMPTMP-Based Hydrogels.

Physicochemical Characterization
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Used to confirm the disappearance of the characteristic thiol (S-H) and ene (C=C) peaks, indicating successful cross-linking.

  • Swelling Studies: The equilibrium swelling ratio provides information about the cross-link density and the hydrogel's capacity to absorb water.[13]

  • Degradation Studies: The degradation profile of the hydrogel can be assessed by monitoring its mass loss over time in a relevant buffer (e.g., PBS at 37°C).

Mechanical Characterization

The mechanical properties of hydrogels are crucial for their application, especially in tissue engineering where they should ideally mimic the native tissue.[13][14]

  • Rheology: Oscillatory rheometry is used to determine the viscoelastic properties of the hydrogel, including the storage modulus (G') and loss modulus (G'').[15][16]

  • Compression and Tensile Testing: These tests provide quantitative data on the hydrogel's stiffness (Young's modulus), strength, and toughness.[17]

PropertyTypical Range for Thiol-Ene HydrogelsSignificance in Biocompatible Applications
Young's Modulus 1 kPa - >600 kPa[17]Dictates the stiffness of the material, which can influence cell behavior such as differentiation and proliferation.[14]
Compressive Modulus 10 kPa - 1 MPaImportant for load-bearing applications in tissue engineering.
Equilibrium Swelling Ratio 100% - >1000%Affects nutrient and waste transport for encapsulated cells and the release kinetics of loaded drugs.
Gelation Time Seconds to Hours[2]Critical for in-situ forming applications, where rapid gelation is often required.

Table 1: Typical Mechanical and Physicochemical Properties of Thiol-Ene Hydrogels.

Biological Characterization
  • In Vitro Cytotoxicity Assays: Essential for confirming the biocompatibility of the hydrogel. Assays such as MTT or Live/Dead staining are commonly used with relevant cell lines (e.g., fibroblasts, stem cells).[8]

  • Cell Encapsulation and Viability: For tissue engineering applications, cells can be encapsulated within the hydrogel during its formation. Cell viability and function within the 3D matrix should be assessed over time.[10]

Applications in Biocompatible Systems

The tunable properties of TMPTMP-based hydrogels make them highly attractive for a range of biomedical applications.

Drug Delivery

The porous network of these hydrogels can be used to encapsulate and provide sustained release of therapeutic agents, from small molecule drugs to large proteins.[4] The release kinetics can be controlled by modulating the cross-link density and the degradation rate of the hydrogel.[5]

Tissue Engineering

TMPTMP-based hydrogels can serve as scaffolds that mimic the extracellular matrix, providing a supportive environment for cell growth and tissue regeneration.[10] The ability to tailor the mechanical properties to match those of specific tissues is a significant advantage.[14] Furthermore, the thiol-ene chemistry allows for the incorporation of bioactive peptides and growth factors to promote specific cellular responses.[17]

Conclusion

Trimethylolpropane tris(3-mercaptopropionate) is a powerful and versatile cross-linker for the fabrication of biocompatible polymers. The efficiency and mild conditions of thiol-ene chemistry, coupled with the ability to precisely control the properties of the resulting hydrogels, have established TMPTMP as a key component in the development of advanced materials for drug delivery and tissue engineering. The protocols and characterization techniques outlined in this guide provide a solid foundation for researchers to explore the full potential of TMPTMP in their specific applications. As with any biomaterial development, a thorough understanding of the underlying chemistry and rigorous characterization are paramount to achieving safe and effective outcomes.

References

Application Notes and Protocols: Thiol-Ene Photopolymerization of Trimethylolpropane Tris(3-mercaptopropionate) for Advanced Optical Materials

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of Thiol-Ene "Click" Chemistry for Optical Materials

In the pursuit of high-performance optical materials, the synthetic pathway chosen is as critical as the constituent monomers. Thiol-ene photopolymerization has emerged as a powerful and versatile platform, renowned for its "click" characteristics: high efficiency, mild reaction conditions, and resistance to oxygen inhibition, a notorious challenge in conventional free-radical polymerizations.[1] At the heart of many of these advanced systems lies trimethylolpropane tris(3-mercaptopropionate) (TMPTMP), a trifunctional thiol that serves as a pivotal cross-linking agent.[1][2]

The unique structure of TMPTMP, featuring three thiol groups, enables the formation of robust, three-dimensional polymer networks when reacted with various 'ene' functionalized monomers under UV irradiation.[1] This process facilitates the creation of materials with exceptional optical and mechanical properties, including high transparency, tunable refractive index, improved mechanical strength, and thermal stability.[1][3][4][5] The homogeneity of the networks formed via this "click" chemistry pathway is a key factor in reducing light scattering, leading to materials with superior clarity.[1]

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of thiol-ene photopolymerization, specifically utilizing TMPTMP, for the fabrication of advanced optical materials. We will delve into the underlying mechanism, provide detailed experimental protocols, and discuss the characterization and potential applications of these versatile polymers.

Reaction Mechanism and Key Components

The thiol-ene photopolymerization proceeds via a radical-mediated step-growth addition mechanism. The process is typically initiated by a photoinitiator that, upon exposure to UV light, generates free radicals. These radicals then abstract a hydrogen atom from a thiol group (R-SH) on the TMPTMP molecule, creating a thiyl radical (R-S•). This highly reactive thiyl radical then adds across the carbon-carbon double bond of an 'ene' monomer. The resulting carbon-centered radical subsequently abstracts a hydrogen from another thiol group, regenerating the thiyl radical and propagating the chain reaction. This chain transfer step is crucial for the step-growth nature of the polymerization.

Core Components:

  • Thiol Monomer: Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) is a commercially available trifunctional thiol that acts as a crosslinker, providing flexibility and toughness to the resulting polymer network.[2][6][7]

  • 'Ene' Monomer: A wide variety of monomers containing carbon-carbon double bonds can be used. The choice of the 'ene' comonomer is critical in tailoring the final properties of the optical material. For instance, divinyl comonomers may lead to materials with higher transparency but lower refractive indices compared to tetravinyl comonomers.[3][8] The inclusion of aromatic groups, halogens (other than fluorine), or additional sulfur atoms in the 'ene' monomer can significantly increase the refractive index of the polymer.[4]

  • Photoinitiator: While thiol-ene systems can be polymerized without a photoinitiator, particularly with lower wavelength UV light (around 254 nm), the inclusion of a photoinitiator allows for faster curing rates and the use of higher wavelength light sources (e.g., 365 nm or even visible light).[9] Common photoinitiators include benzophenone derivatives and cleavage-type initiators.[9] For visible light applications, systems like eosin in combination with a co-initiator can be employed.[10]

Experimental Workflow: A Visual Guide

The following diagram illustrates the typical workflow for the preparation of optical materials via thiol-ene photopolymerization of TMPTMP.

G cluster_prep 1. Formulation Preparation cluster_process 2. Processing cluster_cure 3. Photopolymerization cluster_post 4. Post-Processing & Characterization formulate Formulate Monomer Mixture: - Trimethylolpropane tris(3-mercaptopropionate) (Thiol) - 'Ene' Monomer(s) - Photoinitiator degas Degas Mixture (Optional) formulate->degas cast Cast into Mold degas->cast uv_cure UV Irradiation (Specify Wavelength and Intensity) cast->uv_cure demold Demold Cured Polymer uv_cure->demold characterize Characterize Optical and Mechanical Properties demold->characterize

Caption: Workflow for Thiol-Ene Photopolymerization.

Detailed Experimental Protocol

This protocol provides a general framework for the photopolymerization of a TMPTMP-based thiol-ene system. The specific 'ene' monomer and photoinitiator concentrations may need to be optimized based on the desired material properties.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Selected 'ene' monomer (e.g., a divinyl or trivinyl ether, or an allyl ether)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone - DMPA)

  • Glass slides or a suitable mold

  • UV curing system (e.g., a UV lamp with a specific wavelength output, such as 365 nm)

Procedure:

  • Formulation: In a clean, amber glass vial, combine the TMPTMP and the 'ene' monomer in the desired stoichiometric ratio of thiol to 'ene' functional groups. A 1:1 ratio is common to achieve high conversion and optimal network formation.

  • Photoinitiator Addition: Add the photoinitiator to the monomer mixture. A typical concentration ranges from 0.1 to 2.0 wt%. The mixture should be stirred or vortexed until the photoinitiator is completely dissolved.

  • Molding: Carefully dispense the liquid formulation onto a clean glass slide or into a pre-fabricated mold. If creating a thin film, a second glass slide can be placed on top with spacers to control the thickness.

  • UV Curing: Place the mold under the UV lamp. The irradiation time will depend on the intensity of the UV source, the photoinitiator concentration, and the reactivity of the monomers. Curing times can range from a few seconds to several minutes.

  • Post-Curing (Optional): For some applications, a thermal post-cure below the glass transition temperature of the polymer can be beneficial to ensure complete conversion of the functional groups.

  • Demolding: Once cooled to room temperature, carefully remove the cured polymer from the mold.

Characterization of Optical and Material Properties

A comprehensive characterization of the resulting polymer is essential to validate its suitability for optical applications.

PropertyAnalytical TechniqueTypical Expected Results for TMPTMP-based Systems
Optical Transmittance UV-Vis SpectroscopyHigh transparency (>90%) in the visible region is achievable.[4]
Refractive Index Abbe Refractometer or EllipsometryThe refractive index can be tuned based on the 'ene' comonomer. Values can range from approximately 1.5 to over 1.6.[4]
Mechanical Properties Dynamic Mechanical Analysis (DMA)The storage modulus and glass transition temperature (Tg) can be tailored. Lower thiol content generally increases the storage modulus and Tg.[11]
Thermal Stability Thermogravimetric Analysis (TGA)Thiol-ene networks often exhibit good thermal stability.
Conversion of Functional Groups Fourier-Transform Infrared (FTIR) SpectroscopyMonitoring the disappearance of the thiol (S-H) peak (around 2570 cm⁻¹) and the C=C peak of the 'ene' monomer.

Troubleshooting and Expert Insights

  • Incomplete Curing: This can be due to insufficient UV exposure, low photoinitiator concentration, or oxygen inhibition (though less of a concern with thiol-ene systems).[1][9] Increasing the curing time or photoinitiator concentration can help.

  • Yellowing of the Material: This may occur with prolonged exposure to UV light or if an inappropriate photoinitiator is used. Selecting a photoinitiator that absorbs at the specific wavelength of the UV source and minimizing curing time can mitigate this.

  • Tuning Refractive Index: To achieve a higher refractive index, consider incorporating 'ene' monomers containing aromatic rings or sulfur atoms.[4]

  • Improving Mechanical Strength: Increasing the crosslink density by using 'ene' monomers with higher functionality can enhance the mechanical properties of the resulting polymer.[1]

Applications in Optical Materials and Beyond

The versatility of TMPTMP-based thiol-ene photopolymerization lends itself to a wide array of applications:

  • Optical Adhesives: The rapid curing and good adhesion properties make these systems ideal for bonding optical components.[4]

  • Lenses and Microlenses: The ability to be molded into precise shapes allows for the fabrication of various lens types.[12]

  • Coatings: These polymers can be used to create protective and anti-reflective coatings on optical surfaces.[2]

  • Waveguides and Photonic Devices: The high transparency and tunable refractive index are advantageous for these applications.

  • Biomaterials: Thiol-ene photopolymerization is also utilized in biomedical applications, such as in the creation of hydrogels for drug delivery and tissue engineering, due to its biocompatibility and mild reaction conditions.[13][14]

Conclusion

The thiol-ene photopolymerization of trimethylolpropane tris(3-mercaptopropionate) offers a robust and highly adaptable method for the fabrication of advanced optical materials. By carefully selecting the 'ene' comonomer and reaction conditions, researchers can precisely tailor the optical, mechanical, and thermal properties of the resulting polymers to meet the demands of a wide range of applications. This guide provides a solid foundation for exploring the potential of this powerful "click" chemistry platform.

References

Application Note & Protocols: Synthesis of Functional Polymers Using Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of a Trifunctional Thiol in Advanced Polymer Synthesis

Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) has emerged as a cornerstone molecule in the synthesis of functional polymers, particularly for researchers and scientists in materials science and drug development. Its trifunctional thiol architecture provides a versatile platform for creating highly crosslinked, three-dimensional polymer networks with tunable properties.[1][2] This adaptability makes it an invaluable crosslinking agent in a multitude of applications, ranging from high-performance coatings and adhesives to sophisticated biomedical devices, including drug delivery systems and tissue engineering scaffolds.[2][3]

The primary utility of TMPTMP lies in its efficient participation in thiol-ene "click" reactions.[1] This chemistry is characterized by its high efficiency, mild reaction conditions, and resistance to oxygen inhibition, overcoming common challenges in radical polymerizations.[1] The resulting thioether linkages form stable, robust networks, imparting enhanced mechanical strength, thermal stability, and chemical resistance to the final polymer.[1][2] This application note provides a comprehensive guide to the synthesis of functional polymers using TMPTMP, with a focus on practical, field-proven protocols for creating materials with tailored properties for advanced applications.

Core Principles: Understanding the Thiol-Ene "Click" Chemistry

The thiol-ene reaction is a powerful and versatile tool for polymer synthesis. The fundamental mechanism involves the radical-mediated addition of a thiol group (-SH) across a carbon-carbon double bond (an 'ene'). This reaction can be initiated by either UV light in the presence of a photoinitiator or by thermal means.[1][4] The trifunctional nature of TMPTMP allows it to react with three separate 'ene' functional groups, leading to the formation of a densely crosslinked polymer network. The precise control over the network architecture afforded by this trifunctional crosslinker is a key advantage in designing materials with specific performance characteristics.[1]

Visualizing the Thiol-Ene Reaction Mechanism

Thiol_Ene_Reaction cluster_propagation Propagation Photoinitiator Photoinitiator Radical R• Photoinitiator->Radical UV Light Thiol R'-SH Radical->Thiol Thiyl_Radical R'-S• Thiol->Thiyl_Radical + R-H Ene C=C Thiyl_Radical->Ene Addition Carbon_Radical R'-S-C-C• Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Hydrogel_Synthesis_Workflow Start Start Prepare_Polymer_Solution Prepare aqueous solution of 'ene'-functionalized polymer and drug Start->Prepare_Polymer_Solution Add_TMPTMP Add TMPTMP to the solution (1:1 thiol:ene molar ratio) Prepare_Polymer_Solution->Add_TMPTMP Add_Photoinitiator Add photoinitiator (e.g., 0.5 wt% DMPA) Add_TMPTMP->Add_Photoinitiator Vortex Vortex to ensure homogeneity Add_Photoinitiator->Vortex Cast_Solution Cast the solution into a mold Vortex->Cast_Solution UV_Cure Expose to UV light (365 nm) to initiate crosslinking Cast_Solution->UV_Cure Wash_Hydrogel Wash the resulting hydrogel with PBS to remove unreacted components UV_Cure->Wash_Hydrogel End End Wash_Hydrogel->End Scaffold_Fabrication_Workflow Start Start Formulate_PETA Formulate PETA with 16.1% DEA Start->Formulate_PETA Add_TMPTMP Add TMPTMP in a 1:1 molar functionality ratio to PETA Formulate_PETA->Add_TMPTMP Mix Mix with a stir rod for 3 hours Add_TMPTMP->Mix Incorporate_HA Incorporate HA nanoparticles (optional) Mix->Incorporate_HA Mold_Scaffold Mold or sculpt the mixture into the desired shape Incorporate_HA->Mold_Scaffold Cure Allow to cure (e.g., at room temperature) Mold_Scaffold->Cure Sterilize Gas sterilize the scaffold before biological use Cure->Sterilize End End Sterilize->End

References

Application Notes and Protocols for Base-Catalyzed Thiol-Ene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power and Precision of Base-Catalyzed Thiol-Ene Chemistry

The thiol-ene reaction, a cornerstone of "click" chemistry, describes the addition of a thiol (R-SH) to a carbon-carbon double bond (ene) to form a stable thioether linkage.[1][2] This reaction is celebrated for its high efficiency, rapid rates, stereoselectivity, and minimal byproducts, making it a powerful tool in materials science, polymer synthesis, drug delivery, and biomaterial development.[1][2][3] While thiol-ene reactions can be initiated through a radical pathway, this guide focuses on the base-catalyzed mechanism, also known as the thiol-Michael addition.[2][4] This pathway offers distinct advantages, including the ability to proceed under mild, often ambient conditions without the need for light or radical initiators, providing exceptional control over reaction kinetics and network formation.[5][6]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for base-catalyzed thiol-ene reactions. We will delve into the underlying mechanism, detail experimental protocols, and discuss critical parameters for successful and reproducible outcomes.

Understanding the Mechanism: The Thiol-Michael Addition Pathway

The base-catalyzed thiol-ene reaction proceeds via a conjugate addition mechanism.[4][6] The process is initiated by a base that deprotonates the thiol to form a highly nucleophilic thiolate anion.[4][7][8] This thiolate then attacks the electron-deficient β-carbon of an activated alkene (the "ene" or Michael acceptor), forming a carbanionic intermediate.[4] Subsequently, this intermediate abstracts a proton from another thiol molecule or the protonated base, regenerating the thiolate and propagating the reaction until one of the reactants is consumed.[4] This catalytic cycle is highly efficient, often requiring only catalytic amounts of a suitable base.[8][9]

The choice of base is critical and can influence the reaction rate and efficiency. Weak Brønsted bases like triethylamine or Lewis bases such as phosphines are commonly employed.[8] Nucleophilic catalysts, like phosphines, can also initiate the reaction by first adding to the Michael acceptor, creating a reactive intermediate that then reacts with the thiol.[7][8] For temporal and spatial control, photobase generators (PBGs) have emerged as a sophisticated tool, releasing a strong base upon light irradiation to trigger the reaction.[5][10][11][12]

Thiol_Michael_Addition Thiol R-SH (Thiol) Thiolate R-S⁻ (Thiolate) Thiol->Thiolate + B Base Base (B) Intermediate R-S-C-C⁻-EWG (Carbanion Intermediate) Thiolate->Intermediate + Ene Ene C=C-EWG (Ene) Product R-S-C-CH-EWG (Thioether) Intermediate->Product + BH⁺ Product->Base - B Protonated_Base BH⁺

Caption: Base-catalyzed Thiol-Michael addition mechanism.

Experimental Design and Key Parameters

Successful execution of a base-catalyzed thiol-ene reaction hinges on the careful selection of reactants, catalyst, and reaction conditions.

Reactant Selection: Thiols and Enes
  • Thiols: A wide variety of thiols can be utilized, from simple alkyl thiols to multifunctional thiols for crosslinking and polymer network formation.[13] The acidity of the thiol (pKa) influences the ease of deprotonation and thus the reaction rate.[9] Steric hindrance around the thiol group can also affect reaction kinetics.[14]

  • Enes (Michael Acceptors): The reactivity of the 'ene' component is dictated by the electron-withdrawing group (EWG) attached to the double bond. Common and highly reactive Michael acceptors include acrylates, vinyl sulfones, and maleimides.[15][16] The more electron-deficient the alkene, the faster the reaction typically proceeds.[16]

Catalyst Selection and Loading

The choice of base catalyst is a critical parameter that dictates the reaction kinetics.

Catalyst TypeExamplesTypical Loading (mol%)Key Considerations
Organobases (Amines) Triethylamine (TEA), 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)1 - 10Readily available and effective. Basicity influences rate.[8]
Organocatalysts (Phosphines) Tributylphosphine (TBP), Triphenylphosphine (TPP)0.1 - 5Highly efficient, often requiring lower loadings than amines.[9]
Photobase Generators (PBGs) NPPOC-TMG, Coumarin-TMG derivatives0.5 - 2Allows for spatial and temporal control with light.[5][10][12]
Heterogeneous Catalysts Amberlyst® A21VariesFacilitates easy removal and purification.[7]
Solvent and Temperature

Base-catalyzed thiol-ene reactions can often be performed under neat conditions, which is advantageous for minimizing waste.[7] However, solvents may be necessary to dissolve reactants and control viscosity. Polar aprotic solvents like tetrahydrofuran (THF), dimethylformamide (DMF), or dimethyl sulfoxide (DMSO) can accelerate the reaction rate.[8][15] Most reactions proceed rapidly at room temperature, but gentle heating can be employed to accelerate slower reactions.

Experimental Protocols

The following protocols provide a starting point for conducting base-catalyzed thiol-ene reactions. Optimization of reactant ratios, catalyst loading, and reaction time may be necessary for specific applications.

Protocol 1: Model Reaction - Addition of Thiophenol to Ethyl Acrylate

This protocol describes a simple model reaction to familiarize the user with the basic setup.

Materials:

  • Thiophenol

  • Ethyl acrylate

  • Triethylamine (TEA)

  • Dichloromethane (DCM) or other suitable solvent

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for liquid transfer

  • Nitrogen or Argon line for inert atmosphere (optional but recommended)

Procedure:

  • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add thiophenol (1.0 mmol, 1.0 eq).

  • Dissolve the thiophenol in a minimal amount of DCM (e.g., 5 mL).

  • Add ethyl acrylate (1.1 mmol, 1.1 eq) to the stirring solution.

  • Add triethylamine (0.1 mmol, 0.1 eq) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. The reaction is typically rapid and can be monitored for completion.

  • Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC) or by taking aliquots for analysis by FT-IR (disappearance of S-H stretch around 2550 cm⁻¹) or ¹H NMR (disappearance of vinyl protons).[1]

  • Work-up and Purification: Once the reaction is complete, the solvent can be removed under reduced pressure. The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Polymer Network Formation - Thiol-Acrylate Hydrogel Synthesis

This protocol outlines the formation of a crosslinked hydrogel, a common application in biomaterials and drug delivery.[3][17][18]

Materials:

  • Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)

  • Poly(ethylene glycol) diacrylate (PEGDA)

  • Phosphate-buffered saline (PBS, 0.1 M)

  • Base catalyst (e.g., N,N,N',N'-tetramethylethylenediamine - TMEDA)

  • Vortex mixer

  • Small vials or mold for gelation

Procedure:

  • In a vial, prepare a solution of ETTMP and PEGDA in PBS at the desired total polymer concentration (e.g., 20 wt%). A stoichiometric ratio of thiol to acrylate functional groups (2:3 molar ratio for ETTMP:PEGDA) is typically used.[18]

  • Vortex the mixture vigorously for approximately 15-30 seconds to ensure homogeneity.[18]

  • Add the base catalyst (e.g., a small volume of a stock solution of TMEDA in PBS) to initiate crosslinking.

  • Immediately vortex the mixture again for a few seconds and then allow it to stand.

  • Gelation Time: Observe the mixture for the sol-gel transition. Gelation time can be determined by inverting the vial; the point at which the solution no longer flows is considered the gelation time. This can be tuned by adjusting the catalyst concentration and polymer weight percentage.[18]

  • The resulting hydrogel can be used for subsequent experiments, such as swelling studies or drug release assays.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis & Purification Reactant_Selection Select Thiol & Ene Mixing Combine Reactants Reactant_Selection->Mixing Catalyst_Choice Choose Base Catalyst Initiation Add Catalyst Catalyst_Choice->Initiation Solvent_Selection Select Solvent (or Neat) Solvent_Selection->Mixing Mixing->Initiation Monitoring Monitor Progress (TLC, FT-IR, NMR) Initiation->Monitoring Workup Reaction Quench/Work-up Monitoring->Workup Purification Purify Product Workup->Purification Characterization Characterize Product (NMR, MS) Purification->Characterization

Caption: General experimental workflow for base-catalyzed thiol-ene reactions.

Troubleshooting and Expert Insights

  • Slow or Incomplete Reactions: If the reaction is sluggish, consider increasing the catalyst concentration, switching to a stronger base, or gently heating the reaction mixture. Ensure that the 'ene' is sufficiently electron-deficient. For some less reactive alkenes, a nucleophilic catalyst like a phosphine may be more effective than an amine base.[9]

  • Side Reactions: While generally clean, side reactions can occur. For instance, with acrylate monomers, self-polymerization can be a competing pathway, especially if radical species are inadvertently generated.[5] Using an inert atmosphere can minimize oxidation of thiols.

  • Reproducibility in Hydrogel Formation: The gelation time of thiol-ene hydrogels can be sensitive to pH, temperature, and the purity of the monomers.[18] Precise control over these parameters is crucial for reproducible results. It is also important to ensure thorough mixing of the components before gelation begins.

Conclusion

The base-catalyzed thiol-ene reaction is a robust and versatile tool for chemical synthesis and materials development. Its high efficiency, mild reaction conditions, and tolerance to a wide range of functional groups make it an invaluable methodology for researchers in chemistry, materials science, and the pharmaceutical industry. By understanding the underlying mechanism and carefully controlling the experimental parameters outlined in this guide, scientists can effectively harness the power of this "click" reaction to create novel molecules and functional materials.

References

Crafting the Future of Therapeutics: A Guide to Degradable Polymer Networks with Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals at the vanguard of innovation, the engineering of sophisticated biomaterials is paramount. This guide provides an in-depth exploration of creating precisely-tuned, degradable polymer networks using trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). We will move beyond simple procedural lists to uncover the fundamental principles and practical considerations that underpin the synthesis and application of these versatile networks, particularly in the realm of therapeutic delivery.

Introduction: The Power of Thiol-Ene Chemistry in Biomaterials

Degradable polymer networks, especially hydrogels, have emerged as critical platforms for a myriad of biomedical applications, including controlled drug release, tissue engineering, and regenerative medicine.[1][2][3][4][5] Their success hinges on the ability to tailor their physical properties—such as mechanical strength, swelling behavior, and degradation rate—to specific therapeutic needs. At the heart of this tailorability lies the chemistry of network formation.

Thiol-ene "click" chemistry has become a powerful tool for fabricating these networks due to its high efficiency, mild reaction conditions, and resistance to common inhibitors like oxygen.[6] This reaction involves the addition of a thiol group across a carbon-carbon double bond (an 'ene'), a process that can be initiated by light (photoinitiation) or a base catalyst.[6][7] TMPTMP, a trifunctional thiol, is a cornerstone crosslinker in these systems.[6][8] Its three reactive thiol groups enable the formation of robust, three-dimensional polymer networks with a high degree of crosslinking, which in turn influences the material's mechanical strength and stability.[6][8]

The ester linkages within the TMPTMP molecule are susceptible to hydrolysis, imparting inherent degradability to the resulting polymer network. This is a crucial feature for applications like drug delivery, where the gradual breakdown of the hydrogel matrix facilitates the sustained release of an encapsulated therapeutic agent.[1]

The Chemistry of Network Formation: Two Paths to Crosslinking

The versatility of TMPTMP-based networks stems from the two primary mechanisms used to drive the thiol-ene reaction: radically-mediated photopolymerization and base-catalyzed Michael addition. The choice between these methods is dictated by the specific application, desired reaction kinetics, and the sensitivity of any encapsulated biologics.

Radically-Mediated Thiol-Ene Photopolymerization

This method offers exceptional spatial and temporal control over polymerization, making it ideal for applications requiring precise patterning or in-situ gelation.[7] The reaction is initiated by a photoinitiator that, upon exposure to UV or visible light, generates free radicals.[6][7] These radicals then propagate the thiol-ene reaction.

Mechanism of Photoinitiated Thiol-Ene Reaction:

G cluster_initiation Initiation cluster_propagation Propagation I Photoinitiator (I) R Radical (R•) I->R UV/Visible Light Thiol Thiol (R'-SH) R->Thiol Thiyl Thiyl Radical (R'-S•) Thiol->Thiyl H abstraction by R• Thioether Thioether Linkage Ene Ene (C=C) Thiyl->Ene Addition CarbonRadical Carbon-Centered Radical CarbonRadical->Thiol Chain Transfer CarbonRadical->Thioether Forms stable bond

Caption: Workflow for radical-mediated thiol-ene polymerization.

Base-Catalyzed Thiol-Ene Michael Addition

For applications where UV light may be detrimental, such as the encapsulation of sensitive biologics, a base-catalyzed Michael addition reaction is a compelling alternative.[1] This reaction proceeds without the need for an external stimulus like light.[1] The base deprotonates the thiol group to form a nucleophilic thiolate anion, which then attacks an electron-poor 'ene' such as an acrylate.

Mechanism of Base-Catalyzed Michael Addition:

G cluster_activation Thiol Activation cluster_addition Conjugate Addition Thiol Thiol (R'-SH) Thiolate Thiolate Anion (R'-S⁻) Thiol->Thiolate + Base Base Base (B) Thiolate_add Thiolate Anion (R'-S⁻) Thiolate->Thiolate_add Acrylate Acrylate (C=C-C=O) Thiolate_add->Acrylate Nucleophilic Attack Enolate Enolate Intermediate Thioether Thioether Linkage Enolate->Thioether Protonation

Caption: Workflow for base-catalyzed thiol-ene Michael addition.

Designing Your Polymer Network: Materials and Methods

The properties of the final polymer network are a direct consequence of the chosen monomers and reaction conditions.

Component Examples Function Key Considerations
Thiol Crosslinker Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)Forms the core of the crosslinked network; imparts degradability.Purity can affect reaction kinetics.
'Ene' Monomer Poly(ethylene glycol) diacrylate (PEGDA), PEG-norborneneDetermines the backbone chemistry, hydrophilicity, and chain length between crosslinks.Molecular weight of PEG influences swelling and mechanical properties. Norbornene is less prone to homopolymerization than acrylate.[7]
Photoinitiator Irgacure 2959, LAP, Eosin-YInitiates radical formation upon light exposure.Wavelength of activation and cytotoxicity are critical for biological applications.
Base Catalyst N-vinylpyrrolidone, triethanolamine, NaOHCatalyzes the Michael addition reaction.Concentration affects gelation time.
Solvent Phosphate-buffered saline (PBS), cell culture mediaProvides a suitable reaction environment, especially for hydrogels.Must be compatible with all components and the intended application.

Experimental Protocols

The following protocols provide a starting point for the synthesis of TMPTMP-based degradable polymer networks. Note: These are generalized protocols and may require optimization for specific applications.

Protocol 1: Photoinitiated Synthesis of a TMPTMP-PEGDA Hydrogel

This protocol describes the formation of a hydrogel using a radically-mediated thiol-ene reaction.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 700 g/mol

  • Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) photoinitiator

  • Phosphate-buffered saline (PBS), pH 7.4

Procedure:

  • Prepare a stock solution of the LAP photoinitiator: Dissolve LAP in PBS to a final concentration of 0.05% (w/v). Protect the solution from light.

  • Prepare the prepolymer solution: In a light-protected vial, add PEGDA and TMPTMP to the LAP solution. A common starting point is a 20% (w/v) total polymer concentration with a 1:1 stoichiometric ratio of thiol to acrylate functional groups.

  • Vortex the solution: Mix thoroughly for at least 30 seconds to ensure homogeneity.

  • Polymerization: Pipette the prepolymer solution into a mold of the desired shape. Expose the solution to UV light (e.g., 365 nm at 10 mW/cm²) for a predetermined time (e.g., 5-10 minutes) to initiate polymerization. The gelation time will depend on the initiator concentration, light intensity, and monomer concentration.

  • Post-polymerization: Swell the resulting hydrogel in PBS to remove any unreacted monomers.

Protocol 2: Base-Catalyzed Synthesis of a TMPTMP-PEGDA Hydrogel

This protocol details the formation of a hydrogel via a Michael addition reaction, which is suitable for in-situ applications.[1]

Materials:

  • Ethoxylated trimethylolpropane tri-3-mercaptopropionate (ETTMP)

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 700 g/mol

  • Phosphate-buffered saline (PBS), 0.1 M

  • Sodium hydroxide (NaOH), 2 M (for pH adjustment if needed)

Procedure:

  • Pre-mix ETTMP and PEGDA: To overcome the poor water solubility of ETTMP, pre-mix the two monomers in a 2:3 molar ratio of ETTMP to PEGDA to achieve stoichiometric equivalence.[1] This mixture can be stored at -20°C for up to 2 months.[1]

  • Prepare the hydrogel: To a vial containing 0.1 M PBS, add the ETTMP-PEGDA mixture to achieve the desired total polymer weight percentage (e.g., 25 wt%).[1]

  • Initiate gelation: Vortex the mixture for approximately 15 seconds.[1] The base catalysis from the PBS will initiate the Michael addition reaction. Gelation times can be tuned and are often less than 2 minutes.[1]

  • Incubation: Allow the hydrogel to fully form at 37°C.[1]

Characterization of Degradable Polymer Networks

A thorough characterization of the synthesized network is essential to ensure it meets the requirements of the intended application.

Property Technique Description
Gelation Kinetics RheometryMeasures the change in storage (G') and loss (G'') moduli over time to determine the gel point.
Swelling Behavior Gravimetric AnalysisThe hydrogel is immersed in a relevant buffer, and its weight is measured at different time points until equilibrium is reached.
Mechanical Properties Compression or Tensile TestingDetermines the Young's modulus, compressive strength, and elasticity of the network.
Degradation Profile Mass Loss MeasurementThe hydrogel is incubated in a buffer at 37°C, and its dry weight is measured at various time points to quantify the rate of degradation.
Network Structure Fourier-Transform Infrared (FTIR) SpectroscopyConfirms the disappearance of thiol (-SH) and ene (C=C) peaks, indicating successful polymerization.

Applications in Drug Development

The tunable properties of TMPTMP-based degradable networks make them highly attractive for drug delivery applications.[2][3][4][8]

  • Sustained Release: The degradation of the hydrogel matrix allows for the controlled and sustained release of encapsulated drugs, improving therapeutic efficacy and patient compliance.[1][8]

  • Protection of Biologics: The mild reaction conditions of thiol-ene chemistry, particularly the base-catalyzed route, are compatible with the encapsulation of sensitive biologics like proteins and peptides, protecting them from degradation.

  • Injectable Systems: Formulations that are liquid at room temperature but form a gel at body temperature can be used as injectable drug delivery systems for localized therapy.[1]

Safety and Handling

Trimethylolpropane tris(3-mercaptopropionate) is considered a hazardous substance. It can cause skin and eye irritation and may cause sensitization by skin contact.[9] Always consult the Safety Data Sheet (SDS) before use and handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[9]

Conclusion

The creation of degradable polymer networks with trimethylolpropane tris(3-mercaptopropionate) through thiol-ene chemistry offers a robust and versatile platform for advanced biomedical applications. By understanding the underlying chemical principles and carefully controlling the experimental parameters, researchers can design and fabricate materials with precisely tailored properties to meet the ever-evolving demands of modern therapeutics. This guide serves as a foundational resource to empower scientists and drug development professionals to harness the full potential of this remarkable chemistry.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during the purification of this versatile thiol cross-linking agent. Our goal is to equip you with the knowledge to achieve high-purity TMPTMP for your critical applications.

I. Understanding the Chemistry of Purification

The purification of trimethylolpropane tris(3-mercaptopropionate) (CAS 33007-83-9) primarily addresses impurities stemming from its synthesis, which is typically a Fischer esterification reaction between trimethylolpropane and 3-mercaptopropionic acid, often catalyzed by an acid such as p-toluenesulfonic acid (p-TSA).[1] The key to successful purification lies in effectively removing unreacted starting materials, the acid catalyst, and preventing side reactions, most notably the oxidation of the thiol groups.

II. Troubleshooting Guide

This section is structured in a problem-and-solution format to directly address specific issues you may encounter during your experiments.

Problem 1: Low Purity of the Final Product After Synthesis

Symptom: Your initial purity assessment (e.g., by GC or NMR) of the crude product shows significant amounts of starting materials and other impurities.

Possible Causes and Solutions:

  • Incomplete Reaction: The esterification reaction may not have gone to completion.

    • Solution: Consider extending the reaction time or using a Dean-Stark apparatus to remove water and drive the equilibrium towards the product.[2]

  • Presence of Acid Catalyst and Unreacted 3-Mercaptopropionic Acid: These acidic impurities are common after esterification.

    • Solution: Perform aqueous washes with a mild base. A saturated solution of sodium bicarbonate (NaHCO₃) is effective for neutralizing and removing both the p-TSA catalyst and any unreacted 3-mercaptopropionic acid.[2] The reaction of the base with the acid forms a salt that is soluble in the aqueous layer and can be easily separated.

  • Residual Trimethylolpropane: This unreacted alcohol may remain in the organic layer.

    • Solution: Multiple washes with deionized water or brine can help remove the more water-soluble trimethylolpropane.

Problem 2: Product Discoloration (Yellow Tint) or Presence of High Molecular Weight Impurities

Symptom: The purified product has a yellow tint, or your analytical data (e.g., GC-MS or GPC) indicates the presence of species with a higher molecular weight than TMPTMP.

Possible Cause and Solutions:

  • Disulfide Bond Formation: The thiol groups (-SH) in TMPTMP are susceptible to oxidation, leading to the formation of disulfide bonds (-S-S-) between molecules. This is a primary cause of discoloration and the appearance of higher molecular weight impurities.

    • Preventative Measures during Purification:

      • Work at a Slightly Acidic to Neutral pH: Maintain a pH between 6.5 and 7.5 during aqueous washes to keep the thiol groups protonated and less prone to oxidation.

      • Degas Solutions: Remove dissolved oxygen from all buffers and solvents by bubbling with an inert gas like nitrogen or argon.

      • Use Chelating Agents: Add a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM to your aqueous wash solutions. EDTA sequesters divalent metal ions that can catalyze thiol oxidation.

    • Remediation of Oxidized Product:

      • If disulfide bonds have already formed, they can often be reduced back to free thiols by treatment with a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) or dithiothreitol (DTT). However, the excess reducing agent will then need to be removed in a subsequent purification step.

Problem 3: Difficulty in Removing the Final Traces of Impurities

Symptom: After aqueous washes, your product is still not reaching the desired purity level (>95%).

Possible Cause and Solutions:

  • High Boiling Point of Impurities: Some impurities may have boiling points close to that of TMPTMP, making separation by simple distillation challenging.

    • Solution: Reduced Pressure Distillation (Vacuum Distillation): TMPTMP has a high boiling point (220 °C at 0.3 mmHg) and can be sensitive to high temperatures.[3] Purifying by distillation under reduced pressure allows for boiling at a lower temperature, preventing thermal decomposition.[2]

      • Recommended Parameters: A pressure of 0.3 mmHg and a temperature of around 220 °C are reported for the distillation of TMPTMP.[3] It is crucial to have a well-controlled vacuum and heating system.

III. Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude trimethylolpropane tris(3-mercaptopropionate)?

A1: The most common impurities are unreacted starting materials (trimethylolpropane and 3-mercaptopropionic acid), the acid catalyst (e.g., p-toluenesulfonic acid), and disulfide-linked oligomers of TMPTMP.

Q2: How can I monitor the progress of the purification?

A2: Thin-layer chromatography (TLC) is a quick and effective way to monitor the removal of impurities during the washing steps. For final purity assessment, quantitative techniques such as Gas Chromatography (GC) with a Flame Ionization Detector (FID) or High-Performance Liquid Chromatography (HPLC) with a UV or Mass Spectrometric (MS) detector are recommended. Proton NMR (¹H NMR) is also excellent for confirming the structure and assessing purity by comparing the integration of product peaks to impurity peaks. A reference ¹H NMR spectrum for TMPTMP is available in public databases.[4]

Q3: What are the ideal storage conditions for high-purity trimethylolpropane tris(3-mercaptopropionate)?

A3: To prevent oxidation and maintain purity, store TMPTMP in a cool, dark place under an inert atmosphere (e.g., nitrogen or argon).[5] Use well-sealed containers to prevent exposure to air and moisture. For long-term storage, refrigeration is recommended.

Q4: My purified product is a viscous liquid. How can I handle it effectively?

A4: TMPTMP is a viscous liquid at room temperature.[6] Gentle heating (e.g., to 40-50 °C) can reduce its viscosity, making it easier to transfer and handle. However, be mindful of potential oxidation at elevated temperatures and maintain an inert atmosphere if heating for extended periods.

Q5: Can I use column chromatography for the purification of trimethylolpropane tris(3-mercaptopropionate)?

A5: While possible, column chromatography may not be the most practical method for large-scale purification due to the viscosity of the compound and the potential for interactions with the stationary phase. For removing polar impurities, a silica plug filtration might be a viable option. However, for achieving high purity on a larger scale, reduced pressure distillation is generally the preferred method.

IV. Experimental Protocols & Visualizations

Standard Purification Workflow

The following diagram illustrates a typical workflow for the purification of trimethylolpropane tris(3-mercaptopropionate) after synthesis.

PurificationWorkflow cluster_synthesis Synthesis cluster_purification Purification CrudeProduct Crude TMPTMP (from esterification) Wash Aqueous Wash (NaHCO3, H2O, Brine) CrudeProduct->Wash Remove acidic impurities Dry Drying (e.g., Na2SO4) Wash->Dry Remove water Filter Filtration Dry->Filter Remove drying agent Distill Reduced Pressure Distillation Filter->Distill Final purification PureProduct High-Purity TMPTMP Distill->PureProduct

A typical purification workflow for TMPTMP.
Troubleshooting Logic for Disulfide Impurities

This diagram outlines the decision-making process when dealing with potential disulfide formation.

DisulfideTroubleshooting start Analyze Crude/Purified TMPTMP check_disulfide Disulfide Impurities Detected? start->check_disulfide no_disulfide Proceed with next purification step check_disulfide->no_disulfide No disulfide_present Implement Preventative Measures check_disulfide->disulfide_present Yes remediation Consider Remediation (e.g., reduction) disulfide_present->remediation

Decision tree for addressing disulfide impurities.

V. Data Presentation

PropertyValueSource
CAS Number 33007-83-9[6]
Molecular Formula C₁₅H₂₆O₆S₃[6]
Molecular Weight 398.56 g/mol [6]
Appearance Viscous colorless liquid[6]
Boiling Point 220 °C at 0.3 mmHg[3]
Density 1.21 g/mL at 25 °C[3]

VI. References

  • CN104447446A - Method for preparing trimethylolpropane tris(3-mercaptopropionate) - Google Patents. (URL: --INVALID-LINK--)

  • Troubleshooting Purification Methods - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • US7341828B2 - Thiol compound, photopolymerization initiator composition and photosensitive composition - Google Patents. (URL: --INVALID-LINK--)

  • Synthetic route for trimethylolpropane-tris(3-mercaptopropionate) (TMPMP) - ResearchGate. (URL: --INVALID-LINK--)

  • Trimethylolpropane Tris(3-mercaptopropionate) | 33007-83-9 - ChemicalBook. (URL: --INVALID-LINK--)

  • TRIS TESTING METHODS. (URL: Not available)

  • WO2007102637A1 - Method for preparing trimethylolpropane - Google Patents. (URL: --INVALID-LINK--)

  • Purification of thiols - Chemistry Stack Exchange. (URL: --INVALID-LINK--)

  • CN104230710A - Preparation method for trimethylolpropane tricarboxylate - Google Patents. (URL: --INVALID-LINK--)

  • Trimethylolpropane Tris(3-mercaptopropionate)(33007-83-9) 1H NMR spectrum. (URL: --INVALID-LINK--)

  • Protein purification troubleshooting guide. (URL: --INVALID-LINK--)

  • Trimethylolpropane Tris(3-mercaptopropionate) | 33007-83-9 | TCI AMERICA. (URL: --INVALID-LINK--)

  • Trimethylolpropane tris(3-mercaptopropionate) = 95.0 33007-83-9 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Trimethylolpropane tris(3-mercaptopropionate) | CAS 33007-83-9 | SCBT. (URL: --INVALID-LINK--)

  • TRIMETHYLOLPROPANE TRIS(3-MERCAPTOPROPIONATE) - gsrs. (URL: --INVALID-LINK--)

  • Trimethylolpropane tris(3-mercaptopropionate) | Biochemical Reagent | MedChemExpress. (URL: --INVALID-LINK--)

  • CHEMICAL CHARACTERIZATION AND DOSE FORMULATION STUDIES - NTP Genetically Modified Model Report on the Toxicology Studies of Trimethylolpropane Triacrylate (Technical Grade) (CASRN 15625-89-5) in F344/N Rats, B6C3F1 Mice, and Genetically Modified (FVB Tg.AC Hemizygous) Mice (Dermal Studies) - NCBI. (URL: --INVALID-LINK--)

  • Troubleshooting Guide for Affinity Chromatography of Tagged Proteins - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • Trimethylolpropane tris(3-mercaptopropionate) = 95.0 33007-83-9 - Sigma-Aldrich. (URL: --INVALID-LINK--)

  • The Good and the Bad Influence of Polyfunctional Thiols in Beer Hops; Is it Grapefruit or a Cat Box? - Agilent. (URL: --INVALID-LINK--)

  • Impurity Profiling of Pharmaceutical Starting Materials Using Gas Chromatography Coupled with High-Resolution Accurate Mass Spectrometry - Thermo Fisher Scientific. (URL: --INVALID-LINK--)

  • Pharmaceutical impurities and degradation products: Uses and applications of NMR techniques - CONICET. (URL: --INVALID-LINK--)

  • Chemical structures of trimethylolpropane tris(3-mercaptopropionate)... | Download Scientific Diagram - ResearchGate. (URL: --INVALID-LINK--)

References

Technical Support Center: Troubleshooting Low Conversion in Thiol-Ene Reactions with Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for thiol-ene reactions. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high conversion rates, specifically when using trimethylolpropane tris(3-mercaptopropionate). Here, we address common issues in a question-and-answer format, providing not just solutions but also the underlying scientific principles to empower your experimental design.

Frequently Asked Questions (FAQs)

Q1: My thiol-ene reaction with trimethylolpropane tris(3-mercaptopropionate) is showing low conversion. What are the most likely initial culprits?

Low conversion in thiol-ene reactions can often be traced back to a few fundamental factors.[1] Before delving into more complex possibilities, it's crucial to verify the basics of your reaction setup. The primary suspects are typically related to the initiator system, the presence of atmospheric oxygen, and the stoichiometry of your reactants. Each of these can significantly impede the radical chain reaction mechanism that drives the thiol-ene coupling.[2][3]

A systematic approach to troubleshooting should begin with these high-probability causes. Consider them the low-hanging fruit of optimization; addressing them can often lead to a substantial improvement in reaction efficiency without the need for drastic changes to your protocol.

Q2: How does the choice and concentration of a photoinitiator impact the conversion rate?

The photoinitiator is the linchpin of a photoinitiated thiol-ene reaction; its role is to absorb UV or visible light and generate the initial radical species that kickstart the entire process.[4] The efficiency of this initiation step is paramount for achieving high conversion.

  • Initiator Type: Photoinitiators are broadly categorized into two types: cleavage-type (Type I) and hydrogen-abstraction-type (Type II). For thiol-ene reactions, cleavage-type photoinitiators like 2,2-dimethoxy-2-phenylacetophenone (DMPA) or (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) are generally more efficient.[1][5] They directly generate two radical species upon light absorption, leading to a more efficient initiation process compared to Type II initiators like benzophenone, which require a co-initiator to generate radicals.

  • Concentration: The concentration of the photoinitiator is a critical parameter that requires careful optimization.

    • Insufficient Initiator: Too low a concentration will result in a low rate of radical generation, leading to a slow and incomplete reaction.[6]

    • Excessive Initiator: Conversely, an excessively high concentration can be detrimental. It can lead to side reactions where the initiator radicals react directly with the 'ene' component, creating unwanted byproducts and consuming reactants that would otherwise participate in the desired thiol-ene reaction.[1] A typical starting point for photoinitiator concentration is in the range of 0.1-1.0 mol% relative to the functional groups.

A helpful approach is to perform a concentration screening experiment to identify the optimal loading for your specific system.

Q3: Could oxygen be inhibiting my reaction, and what are the most effective ways to remove it?

Oxygen is a notorious inhibitor of radical polymerizations, including thiol-ene reactions.[6] It can quench the excited state of the photoinitiator and react with the propagating thiyl and carbon-centered radicals to form unreactive peroxy radicals.[7] This effectively terminates the radical chain reaction and leads to low conversion. While thiol-ene reactions are generally considered more tolerant to oxygen than acrylate-based systems, significant inhibition can still occur, especially in thin films or when reaction rates are slow.[7][8][9]

Effective degassing techniques include:

  • Inert Gas Purging: Bubbling an inert gas, such as nitrogen or argon, through the reaction mixture for 15-30 minutes is a common and effective method for displacing dissolved oxygen.[6]

  • Freeze-Pump-Thaw Cycles: For highly sensitive reactions, performing several freeze-pump-thaw cycles can achieve a more thorough removal of dissolved gases. This involves freezing the reaction mixture, applying a vacuum to remove gases, and then thawing the mixture. This cycle is typically repeated three times.

The choice of method depends on the scale of your reaction and the sensitivity of your system to oxygen. For most applications, inert gas purging is sufficient.

Q4: I've optimized my initiator and removed oxygen, but my conversion is still low. Should I adjust the thiol-to-ene stoichiometry?

While a 1:1 stoichiometric ratio of thiol to ene functional groups is the theoretical ideal for achieving complete conversion, strategic adjustments to this ratio can be a powerful tool for optimization.[1] The kinetics of the thiol-ene reaction are governed by the relative rates of the propagation step (thiyl radical addition to the ene) and the chain-transfer step (hydrogen abstraction from a thiol by the carbon-centered radical).[10][11]

  • When to Use Excess Thiol: If the chain-transfer step is the rate-limiting step in your reaction, increasing the concentration of the thiol component can accelerate the overall reaction rate and drive it towards completion.[1] This is a common strategy when working with less reactive 'ene' partners. An excess of thiol can also help to fully consume a valuable or complex 'ene' molecule.[12][13]

  • When to Use Excess Ene: Conversely, if the propagation step is rate-limiting, an excess of the 'ene' component may be beneficial. However, it's important to be mindful that some 'enes', particularly acrylates, can undergo homopolymerization as a side reaction, which can be exacerbated by an excess of the 'ene'.[14]

When deviating from a 1:1 stoichiometry, it's important to consider the impact on the final product. The excess reactant will remain in the reaction mixture and may require subsequent purification.

Q5: My reaction involves a multifunctional thiol, trimethylolpropane tris(3-mercaptopropionate). Are there specific challenges associated with this reagent?

Yes, the use of a multifunctional thiol like trimethylolpropane tris(3-mercaptopropionate) can introduce specific challenges, primarily related to steric hindrance.[15] The bulky nature of this trifunctional thiol can impede the approach of the thiyl radicals to the 'ene' functional groups, particularly as the reaction progresses and a crosslinked network begins to form.

This increased steric hindrance can slow down both the propagation and chain-transfer steps of the reaction, leading to a decrease in the overall reaction rate and potentially incomplete conversion.[15] To mitigate this, consider the following:

  • Solvent Choice: If performing the reaction in a solvent, ensure that it is a good solvent for the forming polymer network. A poor solvent can cause the polymer to precipitate prematurely, trapping unreacted functional groups within the collapsed network. In many cases, thiol-ene reactions can be performed neat (without solvent), which can sometimes improve reaction rates.[6][16]

  • Reaction Temperature: For thermally initiated reactions, increasing the temperature can provide the necessary energy to overcome the activation barrier imposed by steric hindrance. However, be cautious of potential side reactions at elevated temperatures.[6]

  • Monomer Choice: If possible, consider using a less sterically hindered 'ene' co-monomer to improve accessibility to the thiol groups.

Troubleshooting Workflow

When faced with low conversion, a systematic approach is key. The following workflow can help you diagnose and resolve the issue efficiently.

TroubleshootingWorkflow Start Low Conversion Observed Check_Initiator Q1: Is the initiator system optimized? Start->Check_Initiator Check_Oxygen Q2: Has oxygen been effectively removed? Check_Initiator->Check_Oxygen Yes Solution_Initiator Adjust initiator type and/or concentration. Check_Initiator->Solution_Initiator No Check_Stoichiometry Q3: Is the thiol:ene stoichiometry optimal? Check_Oxygen->Check_Stoichiometry Yes Solution_Oxygen Improve degassing procedure (e.g., N2 purge, freeze-pump-thaw). Check_Oxygen->Solution_Oxygen No Check_Sterics Q4: Could steric hindrance be a factor? Check_Stoichiometry->Check_Sterics Yes Solution_Stoichiometry Experiment with off-stoichiometry ratios (e.g., excess thiol). Check_Stoichiometry->Solution_Stoichiometry No Solution_Sterics Modify reaction conditions (solvent, temperature) or monomer choice. Check_Sterics->Solution_Sterics No End High Conversion Achieved Check_Sterics->End Yes Solution_Initiator->Check_Oxygen Solution_Oxygen->Check_Stoichiometry Solution_Stoichiometry->Check_Sterics Solution_Sterics->End ThiolEneMechanism cluster_initiation Initiation cluster_propagation Propagation Cycle cluster_termination Termination Initiator Photoinitiator (I) Radical Initiator Radical (I•) Initiator->Radical Thiyl_Radical Thiyl Radical (RS•) Radical->Thiyl_Radical + R-SH - I-H Thiol R-SH Carbon_Radical Carbon-Centered Radical (R'HC•-CH₂SR) Thiyl_Radical->Carbon_Radical + R'HC=CH₂ (Propagation) Termination_Products Disulfide (RSSR) Dimerization, etc. Thiyl_Radical->Termination_Products Radical Combination Ene R'HC=CH₂ Carbon_Radical->Thiyl_Radical + R-SH (Chain Transfer) - R'H₂C-CH₂SR Carbon_Radical->Termination_Products Radical Combination

References

managing oxygen inhibition in photopolymerization of trimethylolpropane tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with the photopolymerization of trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of oxygen inhibition in thiol-ene photopolymerization systems. Our goal is to equip you with the foundational knowledge and practical solutions to achieve consistent and complete polymerization in your experiments.

The Challenge: Understanding Oxygen Inhibition

Oxygen inhibition is a significant hurdle in free-radical photopolymerization. Ambient oxygen, a natural biradical, readily reacts with initiating and propagating radicals, quenching them and forming less reactive peroxy radicals.[1][2] This process effectively terminates the polymerization chain reaction, leading to incomplete curing, tacky surfaces, and compromised material properties.[3][4] While thiol-ene systems, such as those utilizing TMPTMP, are inherently more resistant to oxygen inhibition compared to traditional acrylate systems, the effect is not entirely eliminated and can still pose challenges, particularly in thin-film applications or when precise surface properties are critical.[5][6][7]

The primary mechanisms of oxygen inhibition are twofold: quenching of the photoinitiator's excited triplet state and scavenging of the carbon-centered propagating radicals.[2][8] The thiol groups in TMPTMP play a crucial role in mitigating this inhibition. They can donate a hydrogen atom to the peroxy radicals, which in turn generates a new, reactive thiyl radical that can continue the polymerization process.[4][9] This chain transfer reaction is a key reason for the reduced oxygen sensitivity of thiol-ene systems.

Below is a diagram illustrating the mechanism of oxygen inhibition and the mitigating effect of thiols.

PI Photoinitiator (PI) PI_star Excited PI* PI->PI_star UV UV Light UV->PI Excitation R_dot Initiating Radical (R•) PI_star->R_dot Radical Formation M Monomer (Ene) P_dot Propagating Radical (P•) M->P_dot Propagation R_dot->M Initiation P_dot->M Propagation O2 Oxygen (O2) P_dot->O2 Inhibition Polymer Cured Polymer P_dot->Polymer POO_dot Peroxy Radical (POO•) O2->POO_dot Termination Termination POO_dot->Termination RSH Thiol (RSH) POO_dot->RSH Chain Transfer RS_dot Thiyl Radical (RS•) RSH->RS_dot Regeneration RS_dot->M Re-initiation

Caption: Mechanism of oxygen inhibition and thiol-mediated mitigation.

Troubleshooting Guide & FAQs

This section is designed in a question-and-answer format to directly address specific issues you may encounter during your experiments with TMPTMP-based photopolymerization.

Issue 1: My polymer surface is tacky or uncured after photopolymerization.

Q: Why is the surface of my TMPTMP-based polymer tacky after curing, and what can I do about it?

A: A tacky surface is the most common symptom of oxygen inhibition.[3] While TMPTMP provides inherent resistance, the continuous diffusion of atmospheric oxygen at the sample-air interface can overwhelm the system, especially for thin films.[3][10]

Troubleshooting Steps:

  • Increase Light Intensity: A higher light intensity generates a greater concentration of initiating radicals.[1][3] This increases the rate of polymerization, allowing it to outcompete the rate of oxygen diffusion and inhibition.[11][12]

    • Protocol: If your UV source is adjustable, incrementally increase the intensity (e.g., from 50 mW/cm² to 100 mW/cm²). Monitor for improvements in surface cure. Be mindful that excessive intensity can sometimes lead to other issues like yellowing or increased shrinkage stress.[1]

  • Optimize Photoinitiator Concentration: Increasing the photoinitiator concentration can generate more radicals to consume the dissolved oxygen.[1]

    • Protocol: Prepare a series of formulations with incrementally higher photoinitiator concentrations (e.g., 0.5 wt%, 1.0 wt%, 1.5 wt%). Cure under identical conditions and evaluate the surface tackiness. Note that excessively high concentrations can negatively impact the physical properties of the final polymer.[1]

  • Employ an Inert Atmosphere: The most direct way to eliminate oxygen inhibition is to remove oxygen from the curing environment.[1][13]

    • Protocol: Purge your curing chamber with an inert gas like nitrogen or argon for 5-10 minutes before and during polymerization. This is highly effective but can be more costly and complex to set up.[10][13]

  • Use a Physical Barrier: Preventing oxygen from reaching the surface is a simple and effective strategy.[1][10]

    • Protocol: Place a transparent barrier film, such as a glass slide or a polyethylene film, directly on the surface of your liquid resin before curing. This physically blocks oxygen diffusion.[1][10]

Mitigation StrategyPrinciple of ActionKey Considerations
Increase Light Intensity Generates radicals faster than oxygen can inhibit them.[3]May require more powerful equipment; potential for heat generation and yellowing.[1]
Increase Photoinitiator Creates a sacrificial amount of radicals to react with oxygen.[1]Can affect mechanical properties and be cost-prohibitive at high concentrations.[1]
Inert Gas Purge Physically displaces oxygen from the curing environment.[13]Highly effective but adds cost and complexity to the experimental setup.[1]
Physical Barrier Prevents atmospheric oxygen from diffusing into the resin surface.[10]Simple and low-cost; the barrier must be transparent to the UV wavelength used.[1]
Issue 2: The polymerization is slow or shows a long induction period.

Q: My thiol-ene reaction with TMPTMP is taking longer than expected to start curing. What causes this delay?

A: A long induction period is often due to the initial concentration of dissolved oxygen in the resin.[8] Before polymerization can proceed efficiently, the initiating radicals must first consume this dissolved oxygen.

Troubleshooting Steps:

  • Chemical Oxygen Scavengers: Incorporating an oxygen scavenger into your formulation can chemically remove dissolved oxygen.

    • Amines: Tertiary amines can act as oxygen scavengers, though they are generally less effective than thiols.[1]

    • Phosphines: Triphenylphosphine (TPP) has been shown to be an effective oxygen scavenger.[14]

    • Singlet Oxygen Generators: A more advanced technique involves adding a sensitizer (like a porphyrin) that, upon exposure to a specific wavelength of light, converts ground-state triplet oxygen to highly reactive singlet oxygen.[8][15] This singlet oxygen is then consumed by a scavenger molecule also present in the formulation.[8]

  • Pre-degassing of Resin: Physically removing dissolved oxygen before curing can significantly reduce the induction period.

    • Protocol: Before adding the photoinitiator, place your resin formulation in a vacuum chamber for 15-30 minutes. Alternatively, gently bubble an inert gas like nitrogen or argon through the liquid resin for a similar duration.[16]

Start Start: Resin with Dissolved O2 Degas Physical Degassing (Vacuum or N2 Purge) Start->Degas Scavenger Chemical Scavenging (e.g., Amines, Phosphines) Start->Scavenger Reduced_O2 Resin with Reduced O2 Degas->Reduced_O2 Scavenger->Reduced_O2 UV_Cure UV Curing Reduced_O2->UV_Cure Reduced_Induction Reduced Induction Period & Faster Cure UV_Cure->Reduced_Induction

Caption: Workflow for reducing the polymerization induction period.

Issue 3: Can I perform photopolymerization of TMPTMP without a photoinitiator?

Q: Is a photoinitiator always necessary for TMPTMP-based thiol-ene photopolymerization?

A: No, one of the unique advantages of thiol-ene systems is the ability to initiate polymerization without a dedicated photoinitiator.[5][17] This can be particularly beneficial in biomedical applications where residual photoinitiator toxicity is a concern.

Explanation and Protocol:

  • Mechanism: Direct irradiation with high-energy UV light, typically at a shorter wavelength like 254 nm, can cause direct photolysis of the S-H bond in the thiol, generating the initiating thiyl radicals.[18]

  • Protocol:

    • Prepare your thiol-ene formulation (e.g., TMPTMP and an appropriate 'ene' monomer) without any photoinitiator.

    • Use a UV source with a strong emission at a lower wavelength (e.g., 254 nm). Note that many standard lab UV lamps are centered around 365 nm, so a different lamp may be required.[5]

    • Irradiate the sample. The polymerization rate may be slower compared to systems with a photoinitiator, so longer exposure times might be necessary.

Concluding Remarks

Successfully managing oxygen inhibition is key to harnessing the full potential of trimethylolpropane tris(3-mercaptopropionate) in photopolymerization. While thiol-ene chemistry offers inherent advantages in this regard, a thorough understanding of the inhibition mechanisms and the available mitigation strategies is crucial for achieving optimal results. By systematically addressing issues like surface tackiness and long induction periods through the methods outlined in this guide—including optimizing light intensity, employing inert atmospheres, and considering initiator-free systems—researchers can significantly improve the reliability and quality of their photopolymerized materials.

References

Technical Support Center: Enhancing the Mechanical Properties of Trimethylolpropane Tris(3-mercaptopropionate)-Based Polymers

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) based polymers. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common experimental challenges and optimize the mechanical properties of your materials. Our approach is grounded in scientific principles and validated through extensive field experience to ensure you achieve reliable and reproducible results.

Troubleshooting Guide: Addressing Common Experimental Issues

This section is designed to help you diagnose and resolve specific problems you may encounter during the synthesis and characterization of TMPTMP-based polymers.

Issue 1: Low Polymer Conversion or Incomplete Curing

Symptoms: The resulting polymer is soft, tacky, or partially liquid, indicating that the polymerization reaction has not proceeded to completion.

Potential Causes & Solutions:

  • Inadequate Initiator Concentration or Efficiency: The concentration of the photoinitiator or thermal initiator may be too low, or the chosen initiator may not be suitable for the specific monomers and reaction conditions.

    • Causality: Radical-mediated thiol-ene reactions, the primary polymerization mechanism for TMPTMP-based systems, rely on the generation of a sufficient number of free radicals to initiate the polymerization cascade.[1] Insufficient radical generation leads to a low degree of polymerization and a poorly formed network.

    • Protocol:

      • Initiator Screening: If using a photoinitiator, ensure its absorption spectrum overlaps with the emission spectrum of your UV source. For thermally initiated reactions, select an initiator with a suitable decomposition temperature for your experimental setup.[1]

      • Concentration Optimization: Systematically vary the initiator concentration (e.g., 0.1, 0.5, 1.0, and 2.0 wt% relative to the total monomer weight) to find the optimal level for your system. Monitor the conversion using real-time FTIR to track the disappearance of the thiol and ene functional groups.[2]

  • Oxygen Inhibition: Dissolved oxygen in the reaction mixture can act as a radical scavenger, quenching the free radicals necessary for polymerization.[3]

    • Causality: While thiol-ene reactions are generally more tolerant to oxygen than other radical polymerizations, high concentrations of dissolved oxygen can still terminate the radical chain reactions, leading to incomplete curing.[1]

    • Protocol:

      • Degassing: Before initiating polymerization, degas the monomer mixture by bubbling an inert gas (e.g., nitrogen or argon) through it for 15-30 minutes.[1]

      • Inert Atmosphere: Conduct the polymerization under an inert atmosphere to prevent oxygen from re-dissolving into the reaction mixture.

  • Non-Optimal Thiol-Ene Stoichiometry: An imbalance in the molar ratio of thiol to ene functional groups can lead to incomplete network formation.

    • Causality: The step-growth mechanism of thiol-ene polymerization relies on the stoichiometric balance of reactive groups to achieve high molecular weight and a well-formed network.[4] An excess of one functional group will result in unreacted moieties and a lower crosslink density.

    • Protocol:

      • Stoichiometric Calculations: Carefully calculate the molar equivalents of thiol and ene functional groups in your formulation. Aim for a 1:1 ratio for optimal network formation.

      • Off-Stoichiometry for Tailored Properties: In some cases, a slight excess of thiol can be used to reduce crosslink density and increase flexibility.[5] Experiment with varying thiol-ene ratios (e.g., 1:1, 1.1:1, 1:1.1) and characterize the resulting mechanical properties.

Issue 2: Brittle Polymer with Poor Elongation

Symptoms: The cured polymer is stiff and fractures easily under stress, with minimal elongation before failure.

Potential Causes & Solutions:

  • High Crosslink Density: A high concentration of the trifunctional TMPTMP crosslinker can lead to a densely crosslinked network, resulting in brittleness.

    • Causality: The mechanical properties of thermosetting polymers are directly related to their crosslink density.[6][7] A higher crosslink density generally leads to increased stiffness and a higher glass transition temperature (Tg), but it can also reduce the polymer's ability to deform before fracturing.[8]

    • Protocol:

      • Adjusting Crosslinker Concentration: Systematically decrease the molar percentage of TMPTMP in your formulation while increasing the proportion of a difunctional thiol or ene monomer to reduce the overall crosslink density.

      • Characterization: Use Dynamic Mechanical Analysis (DMA) to measure the storage modulus and Tg of polymers with varying crosslink densities.[5] Correlate these findings with tensile testing to determine the optimal crosslinker concentration for your desired balance of stiffness and toughness.

TMPTMP Concentration (mol%) Storage Modulus (representative) Elongation at Break (representative)
100HighLow
75Medium-HighModerate
50MediumHigh
25LowVery High
A representative table illustrating the general trend of mechanical properties with varying TMPTMP concentration.
  • Homogeneous Network Structure: A highly uniform network can sometimes lead to brittleness.

    • Causality: Introducing heterogeneity into the polymer network, for example, by creating a dual network morphology, can improve toughness and strain at break.[9]

    • Protocol:

      • Incorporate Chain Extenders: Introduce long-chain difunctional monomers (either di-thiols or di-enes) to create longer segments between crosslinks, enhancing flexibility.

      • Ternary Systems: Explore ternary systems by adding a third monomer, such as an acrylate, to create a more complex network structure with potentially improved mechanical properties.[2]

Frequently Asked Questions (FAQs)

Q1: How can I increase the toughness and impact resistance of my TMPTMP-based polymer?

A1: Increasing toughness involves enhancing the material's ability to absorb energy before fracturing. Here are a few strategies:

  • Incorporate Flexible Monomers: As mentioned in the troubleshooting guide, adding long-chain difunctional monomers can increase the flexibility of the polymer backbone, thereby improving toughness.

  • Introduce Thiourethane Linkages: Reacting a portion of the thiol groups with an isocyanate can form thiourethane linkages, which can increase the glass transition temperature, strain at break, and overall toughness of the polymer network.[9]

  • Add Fillers: Incorporating fillers such as silica or carbon-based materials can influence the mechanical properties of the resulting composite. The effect of the filler will depend on its composition, particle size, and interaction with the polymer matrix.[10]

Q2: What are the most common side reactions in TMPTMP-based polymerizations, and how can I minimize them?

A2: The two most prevalent side reactions are disulfide formation and homopolymerization of the 'ene' monomer.[1]

  • Disulfide Formation: Thiyl radicals can combine to form disulfide bonds, which is a termination step that consumes radicals. This is more likely to occur if the concentration of the 'ene' is low or if the 'ene' is not very reactive. To minimize this, ensure you are using a reactive 'ene' monomer and an appropriate stoichiometric ratio.[1]

  • Homopolymerization: This is a significant issue when using electron-poor alkenes like acrylates. The carbon-centered radical formed after the initial thiol addition can add to another 'ene' monomer instead of abstracting a hydrogen from a thiol. To mitigate this, you can adjust the monomer ratios or choose 'ene' monomers that are less prone to homopolymerization.[1]

Q3: How does the structure of the thiol monomer affect the polymerization kinetics and final properties?

A3: The structure of the thiol, specifically whether it is a primary, secondary, or tertiary thiol, has a notable impact on the reaction kinetics. The polymerization rate generally decreases as the steric hindrance around the thiol group increases (primary > secondary > tertiary).[11][12][13] However, at typical initiation rates, all three types of thiols can be made to react at similar rates.[12][13] Interestingly, while the glass transition temperatures of polymers made with these different thiols are often very similar, secondary thiol systems have been found to have significantly better shelf stability.[12][13]

Visualizations

Experimental Workflow for Optimizing Mechanical Properties

G cluster_formulation Formulation cluster_synthesis Synthesis cluster_characterization Characterization cluster_analysis Analysis & Iteration Formulation Define Target Properties (e.g., High Toughness) Monomer_Selection Select Monomers (TMPTMP, di-thiol, di-ene) Formulation->Monomer_Selection Stoichiometry Calculate Thiol:Ene Ratio Monomer_Selection->Stoichiometry Initiator Choose Initiator & Concentration Stoichiometry->Initiator Degassing Degas Monomer Mixture Initiator->Degassing Curing Initiate Polymerization (UV or Thermal) Degassing->Curing DMA Dynamic Mechanical Analysis (DMA) (Storage Modulus, Tg) Curing->DMA Tensile Tensile Testing (Strength, Elongation) Curing->Tensile FTIR FTIR Spectroscopy (Conversion) Curing->FTIR Analysis Analyze Data DMA->Analysis Tensile->Analysis FTIR->Analysis Decision Properties Met? Analysis->Decision Optimization Adjust Formulation (e.g., Crosslinker Ratio) Decision->Optimization No End End Decision->End Yes Optimization->Stoichiometry

Caption: A typical workflow for the formulation, synthesis, and characterization of TMPTMP-based polymers to achieve desired mechanical properties.

Relationship between Crosslink Density and Mechanical Properties

G cluster_input Input Variable cluster_properties Resulting Mechanical Properties Crosslink Crosslink Density Stiffness Stiffness / Modulus Crosslink->Stiffness Increases Tg Glass Transition Temp. (Tg) Crosslink->Tg Increases Toughness Toughness / Elongation Crosslink->Toughness Decreases Brittleness Brittleness Crosslink->Brittleness Increases

References

Technical Support Center: Catalyst Concentration in Trimethylolpropane Tris(3-mercaptopropionate) Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for reactions involving trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions regarding the critical role of catalyst concentration in your experiments. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the underlying scientific reasoning to empower you to optimize your reactions effectively and confidently.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments with TMPTMP. Each problem is followed by a systematic approach to diagnosis and resolution, with a focus on the role of catalyst concentration.

Issue 1: Reaction is Too Slow or Incomplete

A sluggish or incomplete reaction is a common hurdle. The root cause often lies in suboptimal initiation or catalysis.

Probable Causes & Solutions:

  • Insufficient Catalyst Concentration: The most straightforward cause is an inadequate amount of catalyst to drive the reaction at a reasonable rate.

    • For Radical-Mediated Thiol-Ene Reactions (UV or Thermal Initiation): The concentration of the photoinitiator or thermal initiator is critical. An insufficient number of initial radicals will lead to a slow polymerization.

      • Solution: Incrementally increase the initiator concentration. A typical starting range is 0.1-2.0 wt%. Be cautious, as excessively high concentrations can lead to side reactions and negatively impact network formation.

    • For Base-Catalyzed Thiol-Michael Additions (e.g., with Amines or Phosphines): The turnover of the catalytic cycle is dependent on the catalyst concentration.[1][2]

      • Solution: Gradually increase the concentration of your amine or phosphine catalyst. Primary amines are often more effective catalysts than secondary or tertiary amines for thiol-Michael additions.[1] Phosphines can be even more efficient, effective at concentrations two orders of magnitude lower than amines.[1]

  • Inappropriate Catalyst for the System: The choice of catalyst is as important as its concentration.

    • Solution: For thiol-Michael additions, consider the pKa of the thiol and the nucleophilicity of the catalyst. More acidic thiols are generally more reactive.[1] Phosphine catalysts are often more effective than amine catalysts for these reactions.[2][3]

  • Amine-Induced Retardation in Radical Thiol-Ene Reactions: In radical-mediated thiol-ene reactions, the presence of basic amines can paradoxically slow down the reaction. This is because the amine can deprotonate the thiol, forming a thiolate anion. This anion can then react with a thiyl radical to form a disulfide radical anion, which is a less reactive species and can inhibit the polymerization process.[4][5]

    • Solution: If your formulation contains basic amines, consider using a less basic amine or adding a protic solvent like an alcohol or acetic acid to suppress the formation of the thiolate anion.[4]

Experimental Protocol: Optimizing Initiator Concentration in a Thiol-Ene Photopolymerization

  • Prepare a stock solution of your TMPTMP and 'ene' monomer mixture.

  • Aliquot the stock solution into several vials.

  • To each vial, add a different concentration of photoinitiator (e.g., 0.1, 0.5, 1.0, 1.5, and 2.0 wt%).

  • Ensure complete dissolution of the photoinitiator.

  • Cure each sample under identical conditions (e.g., UV intensity, wavelength, exposure time).

  • Analyze the degree of conversion using techniques like Real-Time FTIR by monitoring the disappearance of the thiol and ene peaks.

  • Plot the conversion versus initiator concentration to determine the optimal range for your system.

Issue 2: Gelation Occurs Too Quickly or is Uncontrolled

Premature or overly rapid gelation can ruin a synthesis by preventing proper mixing or application.

Probable Causes & Solutions:

  • Excessively High Catalyst Concentration: Too much catalyst can lead to an uncontrollably fast reaction rate.

    • Solution: Reduce the catalyst concentration. For photobase generators (PBGs) used in thiol-Michael additions, a lower concentration can provide better temporal control over the reaction.[6][7][8] Similarly, for amine-catalyzed systems, lowering the concentration will slow the reaction.[9]

  • Highly Reactive Catalyst: The type of catalyst significantly impacts the reaction kinetics.

    • Solution: If using a highly reactive catalyst like a trialkyl phosphine, consider switching to a less reactive one, such as a primary or tertiary amine, to gain better control over the gelation process.[1][10]

Issue 3: Poor Mechanical Properties or Inhomogeneous Network in the Final Product

The final properties of your crosslinked material are intimately linked to the reaction conditions, including catalyst concentration.

Probable Causes & Solutions:

  • Side Reactions from High Catalyst Concentration: Certain catalysts, when used in high concentrations, can participate in unwanted side reactions. For example, phosphine catalysts can add to the vinyl group, leading to by-products if not kept at catalytic levels.[2]

    • Solution: Reduce the catalyst concentration to a level that provides a reasonable reaction rate without promoting side reactions.

  • Incomplete Conversion: If the reaction does not go to completion due to insufficient catalysis, the resulting network will have a lower crosslink density, leading to inferior mechanical properties.

    • Solution: Revisit the troubleshooting steps for a slow or incomplete reaction to ensure you are achieving high conversion.

  • Radical Homopolymerization in Thiol-Acrylate Systems: In thiol-acrylate reactions, the acrylate can undergo radical homopolymerization in addition to the desired thiol-ene reaction. This can lead to a non-ideal, inhomogeneous network.[6][11]

    • Solution: Using a base-catalyzed thiol-Michael addition approach with a photobase generator can promote a more uniform step-growth polymerization, resulting in a more ideal network structure.[6][7] A radical inhibitor may be necessary in some dual-curing systems to prevent acrylate homopolymerization during the initial thiol-Michael addition stage.[12]

Frequently Asked Questions (FAQs)

Q1: What are the typical catalyst concentration ranges for TMPTMP reactions?

A1: The optimal catalyst concentration is highly dependent on the specific reaction (thiol-ene vs. thiol-Michael), the chosen catalyst, the reactivity of the co-monomer, and the desired reaction rate. However, here are some general guidelines:

Reaction TypeCatalyst TypeTypical Concentration RangeNotes
Radical Thiol-Ene Photoinitiators0.1 - 2.0 wt%Concentration depends on UV intensity and desired cure speed.
Thermal Initiators0.1 - 2.0 wt%Dependent on the decomposition temperature and half-life of the initiator.
Base-Catalyzed Thiol-Michael Primary/Tertiary Amines0.1 - 5.0 mol%Primary amines are generally more efficient than secondary or tertiary amines.[1]
Phosphines0.01 - 0.5 mol%Highly efficient, but higher concentrations can lead to side reactions.[2]
Photobase Generators (PBGs)0.1 - 1.0 wt%Allows for spatiotemporal control of the reaction upon light exposure.[8][13]

Q2: How does the catalyst concentration affect the final properties of the crosslinked material?

A2: Catalyst concentration has a profound impact on the final material properties by influencing the reaction kinetics and network formation.

  • Reaction Rate and Gel Point: Higher catalyst concentrations generally lead to faster reaction rates and earlier gel points.[9]

  • Crosslink Density: An optimal catalyst concentration ensures high conversion, leading to a well-formed network with the desired crosslink density and, consequently, good mechanical properties.

  • Homogeneity: In systems prone to side reactions, such as thiol-acrylate polymerizations, the choice and concentration of the catalyst can determine whether you get a uniform network from a step-growth mechanism or a more heterogeneous material from a combination of step-growth and chain-growth pathways.[6]

Q3: Can I use the same catalyst for different 'ene' functional groups with TMPTMP?

A3: While the same catalyst can often be used, its effectiveness and the optimal concentration may vary depending on the reactivity of the 'ene' group. For instance, in thiol-Michael additions, acrylates are highly reactive 'ene' substrates. The structure of the activated 'ene' is a crucial factor in determining reactivity.[1] Therefore, you may need to adjust the catalyst concentration when switching between different 'ene' co-monomers to achieve a similar reaction profile.

Q4: What is the mechanism of catalysis in base-catalyzed thiol-Michael additions?

A4: There are two primary pathways for the base-catalyzed thiol-Michael addition:

  • Brønsted Base Catalysis: The base deprotonates the thiol to form a highly nucleophilic thiolate anion. This anion then attacks the electron-deficient double bond of the 'ene' (the Michael acceptor).

  • Nucleophilic Catalysis: A strong nucleophile, like a phosphine, attacks the Michael acceptor to form a zwitterionic enolate. This enolate is a strong base that can then deprotonate the thiol, initiating the reaction.[3][11]

The choice of catalyst can influence which pathway is dominant.

Visualizing Reaction Mechanisms and Troubleshooting

Thiol-Ene vs. Thiol-Michael Reaction Pathways

G cluster_0 Radical Thiol-Ene Reaction cluster_1 Base-Catalyzed Thiol-Michael Addition I Initiator (UV, heat) R Radical (R•) I->R Initiation Thiol Thiol (R'-SH) R->Thiol H-abstraction Thiyl Thiyl Radical (R'-S•) Thiol->Thiyl Thiol->Thiyl Ene Ene (C=C) Thiyl->Ene Propagation CarbonRadical Carbon-centered Radical Ene->CarbonRadical CarbonRadical->Thiol Chain Transfer Product1 Thiol-Ene Adduct CarbonRadical->Product1 Catalyst Base Catalyst (B:) Thiol2 Thiol (R'-SH) Catalyst->Thiol2 Deprotonation Thiolate Thiolate Anion (R'-S⁻) Thiol2->Thiolate Ene2 Michael Acceptor (C=C-X) Thiolate->Ene2 Nucleophilic Attack Enolate Enolate Intermediate Ene2->Enolate Product2 Michael Adduct Enolate->Product2 Protonation

Caption: Mechanisms for radical thiol-ene and base-catalyzed thiol-Michael reactions.

Troubleshooting Workflow for Slow Reactions

G cluster_te Thiol-Ene (Radical) cluster_tm Thiol-Michael (Base-Catalyzed) start Reaction Too Slow or Incomplete q1 What is the reaction type? start->q1 q2 Is a basic amine present? q1->q2 Thiol-Ene a4 Increase base catalyst concentration q1->a4 Thiol-Michael a1 Increase initiator concentration (0.1-2.0 wt%) end Re-evaluate Reaction Rate a1->end a2 Amine may be causing retardation. Consider adding a protic solvent. q2->a2 Yes a3 Proceed with increased initiator concentration. q2->a3 No a2->a1 a3->a1 a5 Consider a more effective catalyst (e.g., phosphine instead of amine) a4->a5 a5->end

Caption: Decision tree for troubleshooting slow or incomplete reactions.

References

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for controlling crosslink density in trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) networks. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting advice, and practical protocols for working with this versatile thiol-ene system. Our goal is to empower you with the knowledge to precisely tailor the properties of your polymer networks for your specific applications, from high-performance adhesives to advanced biomaterials.

Introduction to TMPTMP Thiol-Ene Networks

Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) is a trifunctional thiol that serves as a key building block in the formation of three-dimensional polymer networks through a thiol-ene "click" reaction.[1] This reaction, typically initiated by UV light in the presence of a photoinitiator, involves the addition of a thiol group across a carbon-carbon double bond (an 'ene').[1] The result is a highly efficient and controlled polymerization process that is resistant to oxygen inhibition, a common challenge in other radical polymerizations.[1] The trifunctional nature of TMPTMP allows for the creation of robust, crosslinked networks with tunable mechanical, thermal, and chemical properties.[1][2]

This guide will delve into the critical aspects of controlling the crosslink density of these networks, which is paramount in dictating the final material properties.

Frequently Asked Questions (FAQs)

Q1: What is crosslink density and why is it important in TMPTMP networks?

A1: Crosslink density refers to the number of crosslinks per unit volume in a polymer network. It is a critical parameter that directly influences the material's mechanical properties, such as hardness, modulus, and elongation at break, as well as its thermal properties, like the glass transition temperature (Tg).[3][4] By controlling the crosslink density, you can tailor the network to be rigid and brittle or soft and flexible.

Q2: What is the primary method for controlling crosslink density in a TMPTMP thiol-ene system?

A2: The primary method is by adjusting the stoichiometry between the thiol groups of TMPTMP and the 'ene' functional groups of your co-monomer.[5][6] A 1:1 stoichiometric ratio of thiol to ene groups will theoretically lead to the highest crosslink density and complete conversion of all functional groups.[5] Deviating from this ratio, by having an excess of either thiol or ene, will result in a lower crosslink density and the presence of unreacted functional groups in the final polymer.[5]

Q3: How does an off-stoichiometric ratio affect the network properties?

A3: An off-stoichiometric formulation with an excess of thiol or ene groups can be intentionally used to modify the polymer's properties. For example, an excess of thiol groups can lead to a softer material with a lower glass transition temperature.[6] These remaining functional groups can also be utilized for subsequent modification or "two-stage" curing processes.[6]

Q4: What are common 'ene' co-monomers used with TMPTMP?

A4: A wide variety of 'ene' functionalized molecules can be used with TMPTMP, depending on the desired properties of the final network. These can range from simple di-functional acrylates or allyl ethers to more complex, multi-functional monomers. The choice of the 'ene' co-monomer will significantly impact the flexibility, hydrophobicity, and other characteristics of the resulting polymer.

Q5: What type of photoinitiators are suitable for TMPTMP-based thiol-ene polymerization?

A5: Radical photoinitiators that generate reactive radical species upon exposure to UV or visible light are used.[2] Aromatic thiols, including derivatives of TMPTMP, can also function as photoinitiators.[2] Commercially available photoinitiators like Irgacure or Omnirad series are often employed.[7][8] The choice of photoinitiator and its concentration will affect the curing speed and depth of cure.

Troubleshooting Guide

This section addresses common issues encountered during the preparation and characterization of TMPTMP thiol-ene networks.

Issue 1: Low Gel Fraction or Incomplete Curing

  • Possible Cause: Insufficient UV exposure (time or intensity).

    • Troubleshooting Step: Increase the UV irradiation time or move the lamp closer to the sample. Ensure the UV lamp is emitting at the correct wavelength for your photoinitiator.

  • Possible Cause: Low photoinitiator concentration.

    • Troubleshooting Step: Increase the photoinitiator concentration in small increments (e.g., 0.1 wt%).

  • Possible Cause: Oxygen inhibition.

    • Troubleshooting Step: While thiol-ene reactions are less sensitive to oxygen than acrylate polymerizations, it can still be a factor.[9] Degas the monomer mixture by bubbling with nitrogen or argon for 15-30 minutes before curing.[9]

  • Possible Cause: Incorrect stoichiometry.

    • Troubleshooting Step: Verify the molar calculations for your thiol and ene components to ensure you are using the intended ratio.

Issue 2: Networks are Too Brittle or Too Soft

  • Possible Cause: Crosslink density is too high (brittle) or too low (soft).

    • Troubleshooting Step: To decrease brittleness (lower crosslink density), introduce an excess of either the thiol or ene monomer.[6] To increase stiffness (higher crosslink density), move the stoichiometry closer to a 1:1 ratio.[5]

  • Possible Cause: The functionality of the 'ene' co-monomer is too high or too low.

    • Troubleshooting Step: Using a co-monomer with a lower 'ene' functionality will result in a lower crosslink density and a softer material. Conversely, a higher functionality co-monomer will lead to a more rigid network.

Issue 3: Inconsistent Mechanical Properties Between Batches

  • Possible Cause: Inhomogeneous mixing of components.

    • Troubleshooting Step: Ensure thorough mixing of the TMPTMP, 'ene' co-monomer, and photoinitiator before curing. The use of a vortex mixer or mechanical stirrer is recommended.

  • Possible Cause: Variations in curing conditions.

    • Troubleshooting Step: Standardize the UV curing setup, including the distance from the lamp, irradiation time, and temperature.

  • Possible Cause: Impurities in the monomers.

    • Troubleshooting Step: Use high-purity monomers. Impurities can act as inhibitors or chain transfer agents, affecting the final network structure.

Experimental Protocols

Protocol 1: Preparation of a Stoichiometric TMPTMP-Triallyl Triazine Trione (TTT) Network

  • Reagent Preparation: Ensure all glassware is clean and dry. Weigh trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) and 1,3,5-triallyl-1,3,5-triazine-2,4,6-trione (TTT) in a 1:1 molar ratio of thiol to ene functional groups into a suitable container.

  • Photoinitiator Addition: Add a photoinitiator (e.g., 1 wt% Omnirad 2100) to the monomer mixture.[7]

  • Mixing: Thoroughly mix the components until the photoinitiator is completely dissolved and the solution is homogeneous.

  • Degassing (Optional but Recommended): To minimize oxygen inhibition, bubble nitrogen or argon gas through the mixture for 15-30 minutes.[9]

  • Curing: Pour the mixture into a mold of the desired shape and dimensions. Expose the sample to a UV light source (e.g., 365 nm) for a predetermined time to ensure complete curing. The curing time will depend on the lamp intensity and sample thickness.

Protocol 2: Characterization of Crosslink Density using Dynamic Mechanical Analysis (DMA)

  • Sample Preparation: Prepare a rectangular sample of the cured TMPTMP network with precise dimensions.

  • DMA Setup: Mount the sample in the DMA instrument using a suitable clamp (e.g., tensile or three-point bending).

  • Experimental Parameters: Set the DMA to perform a temperature sweep at a constant frequency (e.g., 1 Hz) and a small strain amplitude (within the linear viscoelastic region). The temperature range should encompass the glass transition of the material.

  • Data Analysis: The storage modulus (E') in the rubbery plateau region, above the glass transition temperature (Tg), is proportional to the crosslink density.[10] The Tg can be determined from the peak of the tan delta curve.[10]

Data Presentation

Table 1: Effect of Thiol:Ene Stoichiometry on the Mechanical Properties of TMPTMP Networks

Thiol:Ene RatioGlass Transition Temperature (Tg) (°C)Storage Modulus (E') at Tg + 40°C (MPa)
1:1.2 (Ene Excess)45800
1:1 (Stoichiometric)601200
1.2:1 (Thiol Excess)40750

Note: The values in this table are illustrative and will vary depending on the specific 'ene' co-monomer and curing conditions used.

Visualizations

Diagram 1: Thiol-Ene Reaction Mechanism

Thiol_Ene_Reaction cluster_initiation Initiation cluster_propagation Propagation PI Photoinitiator Radical Radical (R●) PI->Radical UV Light PI->Radical Thiol Thiol (R'-SH) Radical->Thiol H-abstraction Radical->Thiol Thiyl_Radical Thiyl Radical (R'-S●) Thiol->Thiyl_Radical Thiol->Thiyl_Radical Product Thioether Linkage (R'-S-C-C-H) Thiol->Product Ene Ene (C=C) Thiyl_Radical->Ene Addition Thiyl_Radical->Ene Carbon_Radical Carbon-centered Radical (R'-S-C-C●) Ene->Carbon_Radical Ene->Carbon_Radical Carbon_Radical->Thiol Chain Transfer Carbon_Radical->Thiol Carbon_Radical->Thiyl_Radical Workflow cluster_synthesis Synthesis cluster_characterization Characterization Monomers 1. Weigh TMPTMP & 'Ene' Monomer PI_add 2. Add Photoinitiator Monomers->PI_add Mix 3. Mix Thoroughly PI_add->Mix Degas 4. Degas (Optional) Mix->Degas Cure 5. UV Cure Degas->Cure Sample_Prep 6. Prepare Sample for DMA Cure->Sample_Prep DMA_Test 7. Perform DMA Temperature Sweep Sample_Prep->DMA_Test Data_Analysis 8. Analyze Data (Tg, E') DMA_Test->Data_Analysis Troubleshooting Start Incomplete Curing? Check_UV Sufficient UV Exposure? Start->Check_UV Check_PI Adequate PI Concentration? Check_UV->Check_PI Yes Action_UV Increase UV time/intensity Check_UV->Action_UV No Check_O2 Oxygen Inhibition? Check_PI->Check_O2 Yes Action_PI Increase PI concentration Check_PI->Action_PI No Check_Stoich Correct Stoichiometry? Check_O2->Check_Stoich No Action_O2 Degas monomer mixture Check_O2->Action_O2 Yes Action_Stoich Recalculate & re-weigh Check_Stoich->Action_Stoich No

References

stability and storage issues of trimethylolpropane tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for Trimethylolpropane Tris(3-mercaptopropionate) (TMPMP). As a Senior Application Scientist, I have compiled this guide to address the common stability and storage challenges associated with this versatile trifunctional thiol. This resource is designed to provide not only practical solutions but also the underlying scientific principles to empower you in your research and development endeavors.

Section 1: Frequently Asked Questions (FAQs) on Stability and Storage

This section addresses the most common questions regarding the handling and storage of TMPMP.

Q1: What are the ideal storage conditions for Trimethylolpropane Tris(3-mercaptopropionate)?

A1: To ensure the longevity and reactivity of TMPMP, it should be stored in a cool, dark, and dry environment. The recommended storage temperature is typically between 2°C and 8°C, although storage at temperatures below 15°C is also acceptable.[1][2] It is crucial to keep the container tightly sealed to minimize exposure to oxygen and moisture.[3][4]

Q2: My bottle of TMPMP has a slight yellow tint and seems more viscous than a new bottle. Is it still usable?

A2: A noticeable increase in viscosity and a color change from colorless to pale yellow are strong indicators of degradation.[5] The primary cause is the oxidation of thiol groups into disulfide bonds, which can lead to oligomerization and an increase in viscosity. While the material may still contain some reactive thiol groups, its purity is compromised. Using degraded TMPMP will lead to inaccurate stoichiometry in your reactions, resulting in incomplete curing and altered properties of your final polymer. For applications requiring high precision and optimal material properties, using a new, unopened bottle is strongly recommended.

Q3: What are the main degradation pathways for TMPMP?

A3: The two primary degradation pathways for TMPMP are oxidation and hydrolysis.

  • Oxidation: The thiol (-SH) groups in TMPMP are susceptible to oxidation, especially in the presence of oxygen, metal ions, and at elevated temperatures.[6] This process converts two thiol groups into a disulfide bond (-S-S-), effectively reducing the number of active functional groups available for your reaction. This is the most common cause of reduced reactivity and increased viscosity.

  • Hydrolysis: The ester linkages in the TMPMP molecule can undergo hydrolysis if exposed to water, particularly under acidic or basic conditions.[7][8] This reaction would break down the molecule, yielding trimethylolpropane and 3-mercaptopropionic acid. While TMPMP is generally stable under neutral pH and anhydrous conditions, prolonged exposure to moisture should be avoided.

Section 2: Troubleshooting Experimental Issues

This section provides a structured approach to diagnosing and resolving common problems encountered during experiments involving TMPMP.

Troubleshooting Guide 1: Low Conversion in Thiol-Ene Reactions

Issue: My photo-initiated thiol-ene polymerization is not reaching full conversion, resulting in a tacky or under-cured material.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Degraded TMPMP The most likely cause is a reduced concentration of active thiol groups due to oxidation (disulfide formation). This alters the thiol-to-ene stoichiometry, leaving unreacted 'ene' groups.1. Verify Thiol Content: Use a fresh bottle of TMPMP if possible. If you must use an older bottle, consider quantifying the free thiol content using methods described in Section 3. 2. Adjust Stoichiometry: If the thiol content is known to be lower, adjust the amount of TMPMP accordingly to maintain a 1:1 functional group ratio.
Oxygen Inhibition Dissolved oxygen in the reaction mixture can scavenge radicals, inhibiting the polymerization process. While thiol-ene reactions are known for their resistance to oxygen inhibition, it can still be a factor.[9]Degas Your Formulation: Before curing, bubble nitrogen or argon through your monomer mixture for 15-30 minutes to remove dissolved oxygen.[4]
Inefficient Initiation The concentration or type of photoinitiator may be suboptimal for your system. Insufficient initiator will generate too few radicals, while an excessive amount can lead to side reactions.[4]1. Check Initiator Concentration: Ensure you are using the correct concentration of photoinitiator as recommended for your specific 'ene' system. 2. Select an Appropriate Initiator: Cleavage-type photoinitiators are generally more efficient for thiol-ene reactions.[4]
'Ene' Homopolymerization If you are using electron-poor 'enes' like acrylates, they can undergo homopolymerization as a side reaction, consuming the 'ene' functional groups and disrupting the thiol-ene reaction.[4]Increase Thiol Concentration: Using a slight excess of the thiol component can favor the chain-transfer reaction of the thiol-ene mechanism over the homopolymerization of the 'ene'.

Diagram: Troubleshooting Low Conversion in Thiol-Ene Reactions

G start Low Conversion in Thiol-Ene Reaction check_tmpmp Is the TMPMP old or improperly stored? start->check_tmpmp check_degas Was the formulation de-gassed? check_tmpmp->check_degas No replace_tmpmp Action: Use a new bottle of TMPMP or quantify thiol content and adjust stoichiometry. check_tmpmp->replace_tmpmp Yes check_initiator Is the initiator type and concentration correct? check_degas->check_initiator Yes degas_solution Action: Degas the monomer mixture with N2 or Ar before curing. check_degas->degas_solution No check_ene Are you using an acrylate or other electron-poor 'ene'? check_initiator->check_ene Yes optimize_initiator Action: Verify initiator concentration and consider a more efficient cleavage-type initiator. check_initiator->optimize_initiator No adjust_ratio Action: Consider using a slight excess of TMPMP to favor the thiol-ene reaction. check_ene->adjust_ratio Yes end_node Problem Solved check_ene->end_node No replace_tmpmp->end_node degas_solution->end_node optimize_initiator->end_node adjust_ratio->end_node

Caption: A decision tree for troubleshooting low conversion rates.

Troubleshooting Guide 2: Premature Gelation or Increased Viscosity of Formulation

Issue: My formulation containing TMPMP becomes viscous or gels before I initiate the reaction (e.g., before UV exposure).

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Thermal Initiation Some radical initiators can be sensitive to heat. If your formulation is stored at elevated temperatures, it could lead to premature initiation of polymerization.Store Formulations in a Cool, Dark Place: Avoid leaving your mixed formulations on a warm hotplate or in direct sunlight before you are ready to cure them.
Contamination Contaminants, especially trace metals or basic compounds, can catalyze the oxidation of thiols to disulfides or initiate polymerization.Use Clean Glassware and High-Purity Solvents: Ensure that all equipment and solvents used are free from contaminants that could trigger unwanted reactions.
Unstable 'Ene' Component Certain 'ene' compounds may be inherently unstable and prone to self-polymerization, especially if not properly inhibited.Check the Inhibitor Content of Your 'Ene': Ensure that the 'ene' component you are using contains an appropriate inhibitor and has been stored correctly.

Section 3: Quality Control and Analytical Protocols

Verifying the quality of your TMPMP is a critical step in ensuring reproducible and reliable experimental outcomes.

Protocol 1: Visual Inspection

A simple yet effective first check.

Methodology:

  • Observe Color: A fresh, high-purity sample of TMPMP should be a colorless liquid.[10] A pale yellow color suggests some level of degradation.

  • Assess Viscosity: Gently swirl the bottle and observe the flow of the liquid. Compare it to a new bottle if available. A noticeable increase in viscosity is a sign of oligomerization due to disulfide bond formation.

  • Check for Precipitates: Look for any solid particles or cloudiness in the liquid, which could indicate the presence of impurities or degradation products.

Protocol 2: Spectroscopic Analysis (FTIR)

Fourier-Transform Infrared (FTIR) spectroscopy is a quick way to check for the presence of the critical thiol group.

Methodology:

  • Acquire an FTIR spectrum of your TMPMP sample.

  • Look for the characteristic S-H stretching peak, which typically appears as a weak but sharp band around 2570 cm⁻¹ .

  • The presence of a strong peak in this region is a good indicator of a high concentration of free thiols.

  • A diminished or absent S-H peak, along with potential changes in the C-S region (around 600-800 cm⁻¹), may suggest significant oxidation to disulfides. The S-S bond itself has a very weak or non-existent signal in IR spectroscopy, so the disappearance of the S-H peak is the primary indicator.[11][12]

Diagram: Degradation Pathway of TMPMP

G TMPMP Trimethylolpropane Tris(3-mercaptopropionate) (Active Thiol Groups: -SH) Oxidized_TMPMP Oxidized Product (Disulfide Bonds: -S-S-) TMPMP->Oxidized_TMPMP Oxidation (O2, Metal Ions, Heat) Hydrolyzed_Products Hydrolysis Products (Trimethylolpropane + 3-Mercaptopropionic Acid) TMPMP->Hydrolyzed_Products Hydrolysis (H2O, Acid/Base)

Caption: The main degradation pathways for TMPMP.

Protocol 3: Thiol Content Quantification (Ellman's Assay)

For a quantitative assessment of the free thiol concentration, Ellman's reagent (5,5'-dithiobis-(2-nitrobenzoic acid) or DTNB) can be used. This colorimetric assay is highly sensitive and specific for thiols.

Principle: DTNB reacts with free thiol groups to produce a yellow-colored product, 2-nitro-5-thiobenzoate (TNB²⁻), which can be quantified by measuring its absorbance at 412 nm.[13][14]

Methodology (General Outline):

  • Prepare a Standard Curve: Use a known thiol, such as cysteine or glutathione, to prepare a series of standards of known concentrations.

  • Prepare Samples: Dilute your TMPMP sample in a suitable buffer (e.g., phosphate buffer, pH 7-8).

  • Reaction: Add Ellman's reagent to both your standards and samples.

  • Incubate: Allow the reaction to proceed for a short period (typically 15 minutes) at room temperature.

  • Measure Absorbance: Read the absorbance of the standards and samples at 412 nm using a spectrophotometer.

  • Calculate Concentration: Determine the concentration of thiols in your TMPMP sample by comparing its absorbance to the standard curve.

This assay will give you a precise measure of the active thiol content, allowing you to make informed decisions about its use in your experiments.

References

Technical Support Center: Minimizing Odor in Reactions with Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for handling trimethylolpropane tris(3-mercaptopropionate) (TMPTMP). This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-tested advice on minimizing the characteristic thiol odor associated with this versatile crosslinking agent. By understanding the chemical nature of TMPTMP and implementing the robust control strategies outlined below, you can significantly improve your laboratory environment and ensure the integrity of your experiments.

Understanding the Source of the Odor

Trimethylolpropane tris(3-mercaptopropionate) is a trifunctional thiol, meaning its molecular structure contains three sulfhydryl (-SH) groups.[1] These groups are highly reactive and essential for the thiol-ene "click" reactions where TMPTMP is widely used.[1][2] However, many low molecular weight thiols are also known for their strong, unpleasant odors, often resembling garlic or rotten eggs.[3] The volatility of these compounds allows them to be easily detected by the human nose even at very low concentrations. Therefore, effective odor control is paramount when working with TMPTMP.

Frequently Asked Questions (FAQs)

Q1: Why does trimethylolpropane tris(3-mercaptopropionate) have such a strong smell?

The strong odor is characteristic of the thiol functional groups (-SH) in the molecule.[3] These sulfur-containing compounds are known for their potent smells.

Q2: Is the odor from TMPTMP hazardous?

While the odor itself is unpleasant, the primary hazards associated with TMPTMP are skin and eye irritation, and it may cause skin sensitization.[4][5][6] Inhalation of vapors may also cause respiratory irritation.[5] It is crucial to handle this chemical in a well-ventilated area and use appropriate personal protective equipment (PPE).[4][5]

Q3: Can the odor be completely eliminated?

Complete elimination is challenging, but with the proper engineering controls, work practices, and chemical neutralization techniques, the odor can be managed to a level that is not disruptive to the laboratory environment.

Q4: Will the odor affect my reaction?

The odor itself is a result of volatile thiol compounds and should not directly interfere with the intended chemical reaction, such as thiol-ene polymerizations.[2] However, the presence of a strong odor may indicate a leak in your experimental setup, which could potentially impact the reaction's stoichiometry or introduce impurities.

Q5: Are there less odorous alternatives to TMPTMP?

The choice of a crosslinking agent depends on the specific requirements of your application. While other multi-functional thiols exist, many will have similar odor issues. Research into alternative crosslinking chemistries may be necessary if the odor is a persistent problem.

Troubleshooting Guide: Odor Management

This section provides a structured approach to identifying and resolving common odor-related issues during experiments involving TMPTMP.

Issue Potential Cause(s) Troubleshooting Steps & Solutions
Strong, persistent odor throughout the lab Inadequate ventilation, improper handling techniques, or a significant spill.1. Verify Fume Hood Performance: Ensure your fume hood has a minimum linear air velocity of 100 ft./min.[4] 2. Review Handling Procedures: All manipulations of TMPTMP, including weighing and transferring, should be conducted deep within the fume hood. 3. Check for Spills: Immediately clean and decontaminate any spills, no matter how small. Use a suitable absorbent material and then treat the area with a neutralizing solution.[5]
Odor emanating from glassware after use Residual TMPTMP adhering to the glass surfaces.1. Pre-wash with a Neutralizing Agent: Before standard washing, rinse glassware with a dilute bleach solution or a basic hydrogen peroxide solution to oxidize the residual thiols.[7] 2. Soak in a Base Bath: For stubborn odors, soaking glassware in a designated base bath can be effective.
Odor detected from waste containers Improper disposal of contaminated materials (e.g., gloves, pipette tips, absorbent paper).1. Segregate Thiol Waste: Use a dedicated, sealed waste container for all materials contaminated with TMPTMP. 2. Neutralize Before Disposal: If possible, add a small amount of a neutralizing agent (like bleach solution) to the waste bag before sealing to minimize odor. Be cautious of chemical compatibility.
"Phantom" thiol smell in the lab even when not in use Contamination of lab surfaces, equipment, or personal protective equipment (PPE).1. Thorough Decontamination: Wipe down all surfaces and equipment used in the experiment with a neutralizing solution. 2. Proper PPE Disposal: Dispose of contaminated gloves and lab coats immediately after use. Clothing that comes into contact with TMPTMP can be difficult to deodorize.[4]

Experimental Protocol: Odor-Minimized Thiol-Ene Reaction

This protocol outlines a typical UV-initiated thiol-ene reaction using TMPTMP, incorporating best practices for odor control.

Materials:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • An appropriate 'ene'-containing monomer (e.g., a diacrylate)

  • Photoinitiator (e.g., DMPA)

  • Nitrogen source

  • UV curing system

  • Neutralizing solutions (e.g., 5-10% sodium hypochlorite)

  • Dedicated glassware and waste containers

Procedure:

  • Preparation (in a certified fume hood):

    • Don appropriate PPE, including chemical-resistant gloves (e.g., neoprene), safety goggles, and a lab coat.[4]

    • Prepare a neutralizing bath (e.g., a shallow pan with 5-10% sodium hypochlorite solution) in the fume hood for immediate decontamination of small spills and used utensils.[4]

    • Set up your reaction vessel and connect it to a nitrogen line for inerting.

  • Reagent Handling:

    • Weigh all reagents directly in the fume hood.

    • Add the 'ene' monomer and photoinitiator to the reaction vessel.

    • Carefully add the TMPTMP to the reaction mixture.

    • Purge the reaction mixture with nitrogen for 5-10 minutes to remove oxygen, which can inhibit radical polymerization.[2]

  • Reaction:

    • Seal the reaction vessel.

    • Expose the reaction mixture to a UV source to initiate the thiol-ene reaction. The reaction is typically rapid.

  • Work-up and Cleanup:

    • Once the reaction is complete, immediately quench any unreacted thiol by adding a small amount of an oxidizing agent, if compatible with your product.

    • Clean all glassware by first rinsing with a neutralizing solution before washing with detergents.[7]

    • Dispose of all contaminated waste in the designated sealed container.

Visualizing the Odor Minimization Workflow

The following diagram illustrates the key stages of an experiment with TMPTMP, emphasizing the points at which odor control measures are critical.

Odor_Minimization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_hood Work in Fume Hood prep_ppe->prep_hood prep_neutralize Prepare Neutralizing Bath prep_hood->prep_neutralize react_handle Handle Reagents prep_neutralize->react_handle react_run Run Reaction react_handle->react_run cleanup_quench Quench Excess Thiol react_run->cleanup_quench cleanup_glassware Decontaminate Glassware cleanup_quench->cleanup_glassware cleanup_waste Dispose of Waste cleanup_glassware->cleanup_waste end End cleanup_waste->end start Start start->prep_ppe

Caption: Workflow for minimizing odor in TMPTMP reactions.

Chemical Neutralization Strategies

Several chemical solutions can be used to neutralize the thiol odor of TMPTMP. The principle behind these methods is the oxidation of the thiol group to a less volatile and less odorous disulfide or sulfonic acid.

Neutralizing Agent Concentration Application Caution
Sodium Hypochlorite (Bleach) 3-10% aqueous solution[4]Decontaminating glassware, work surfaces, and small spills.Do not mix with acids. Can be corrosive to some metals. Do not add to large quantities of concentrated TMPTMP as the reaction may be violent.[4]
Sodium Hydroxide 5-20% aqueous solution[4]Used in gas scrubbers to trap volatile thiols.Caustic; handle with appropriate PPE.
Hydrogen Peroxide Dilute, basic solutionDecontaminating glassware.[7]Can be a strong oxidizer; check for compatibility with other chemicals.

By implementing these comprehensive strategies, you can effectively manage the odor associated with trimethylolpropane tris(3-mercaptopropionate) and maintain a safe and productive laboratory environment.

References

Validation & Comparative

A Comparative Guide to Thiol-Based Crosslinkers: Trimethylolpropane tris(3-mercaptopropionate) vs. Pentaerythritol tetrakis(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in polymer chemistry, materials science, and drug development, the selection of an appropriate crosslinking agent is a critical determinant of the final properties and performance of a polymer network. Among the diverse array of available crosslinkers, multifunctional thiols have garnered significant attention due to their utility in "click" chemistry reactions, particularly thiol-ene polymerizations. These reactions are prized for their high efficiency, rapid rates, and insensitivity to oxygen, making them ideal for a range of applications from advanced coatings and adhesives to the fabrication of biomaterials.

This guide provides an in-depth, objective comparison of two widely used multifunctional thiol crosslinkers: trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) and pentaerythritol tetrakis(3-mercaptopropionate) (PETMP). We will delve into their fundamental chemical and physical characteristics, compare their performance in polymer networks with supporting experimental data, and provide detailed protocols for their evaluation.

Introduction to TMPTMP and PETMP: Structure and Properties

At the heart of the performance differences between TMPTMP and PETMP lies their distinct chemical structures. TMPTMP is a trifunctional thiol, meaning each molecule possesses three reactive thiol (-SH) groups. In contrast, PETMP is a tetrafunctional thiol, with four thiol groups per molecule. This seemingly small difference in functionality has profound implications for the resulting polymer network architecture and, consequently, its macroscopic properties.

graph Structure_Comparison {
  layout=neato;
  node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"];
  edge [fontname="Helvetica", fontsize=10, color="#5F6368"];

TMPTMP [label="Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)\nC₁₅H₂₆O₆S₃\nM.W.: 398.56 g/mol \nFunctionality: 3"]; PETMP [label="Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)\nC₁₇H₂₈O₈S₄\nM.W.: 488.66 g/mol \nFunctionality: 4"];

TMPTMP_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=76510&t=l", label="", shape=none, pos="0,-2!"]; PETMP_struct [image="https://pubchem.ncbi.nlm.nih.gov/image/imgsrv.fcgi?cid=82056&t=l", label="", shape=none, pos="5,-2!"];

TMPTMP -- TMPTMP_struct [style=invis]; PETMP -- PETMP_struct [style=invis]; }

Caption: Simplified mechanism of photo-initiated thiol-ene polymerization.

The functionality of the thiol crosslinker directly influences the structure of the resulting polymer network. A trifunctional crosslinker like TMPTMP will create a network with a lower crosslink density compared to a tetrafunctional crosslinker like PETMP, assuming all other reaction parameters are held constant. This difference in crosslink density is a primary driver of the variations observed in the mechanical and thermal properties of the final polymer.

Performance Comparison: Experimental Insights

The choice between TMPTMP and PETMP will ultimately depend on the desired properties of the final material. Here, we compare their performance based on experimental data reported in the scientific literature.

Polymerization Kinetics

The higher functionality of PETMP can lead to faster polymerization kinetics compared to TMPTMP.[1] This is attributed to the higher concentration of reactive thiol groups per unit mass, which increases the probability of successful reaction events. A comparative study of the photopolymerization of TMPTMP and PETMP with polyethylene glycol diacrylate (PEGDA) using real-time Fourier Transform Infrared (RT-FTIR) spectroscopy demonstrated this effect.

Mercaptopropionate EsterFunctionalityThiol Conversion (after 60s UV)Ene Conversion (after 60s UV)Polymerization Kinetics
Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)4~90%~90%Faster kinetics due to higher thiol group density.[1]
Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)3~90%~90%Slower kinetics compared to PETMP.[1]

Data adapted from a comparative study to ensure consistency in experimental conditions.[1]

Mechanical Properties

The higher crosslink density imparted by PETMP generally results in a polymer network with a higher Young's modulus and tensile strength, but lower elongation at break compared to a network crosslinked with TMPTMP.[2] The increased number of crosslinks in the PETMP-based network restricts polymer chain mobility to a greater extent, leading to a more rigid and less flexible material.

While direct comparative studies providing a full suite of mechanical properties for TMPTMP- and PETMP-crosslinked polymers under identical conditions are limited, the general trend of increasing modulus and strength with increasing crosslinker functionality is a well-established principle in polymer science.[2]

Thermal Properties

The thermal properties of the crosslinked polymer, such as the glass transition temperature (Tg) and thermal stability, are also significantly influenced by the choice of thiol crosslinker. The glass transition temperature is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.[3][4] A higher crosslink density generally leads to a higher Tg because more thermal energy is required to induce the segmental motion of the more tightly constrained polymer chains.[5][6] Consequently, polymers crosslinked with PETMP are expected to exhibit a higher Tg than those crosslinked with TMPTMP.

Thermogravimetric analysis (TGA) can be used to assess the thermal stability of the polymers. Crosslinked polymers generally exhibit enhanced thermal stability compared to their linear counterparts.[4] While both TMPTMP and PETMP will produce thermally stable networks, the higher crosslink density of PETMP-based polymers may lead to a slight increase in the onset temperature of decomposition.

Experimental Protocols

To facilitate a direct and objective comparison in your own laboratory, we provide the following detailed experimental protocols.

Experimental Workflow for Comparative Analysis

Experimental_Workflow cluster_prep Sample Preparation cluster_curing Curing & Analysis cluster_characterization Post-Curing Characterization Formulation Prepare Thiol-Ene Formulations (TMPTMP-based and PETMP-based) Molding Cast Formulations into Molds Formulation->Molding Curing UV Photopolymerization Molding->Curing RT_FTIR Monitor Curing Kinetics (RT-FTIR) Curing->RT_FTIR Mechanical Mechanical Testing (Tensile, DMA) Curing->Mechanical Thermal Thermal Analysis (DSC, TGA) Curing->Thermal

Caption: Experimental workflow for comparing TMPTMP and PETMP.

Protocol for Real-Time FTIR (RT-FTIR) Monitoring of Photopolymerization Kinetics

This protocol is adapted from a study comparing PETMP and TMPTMP in a thiol-ene reaction with an 'ene' component like polyethylene glycol diacrylate (PEGDA).[1]

a. Materials:

  • Pentaerythritol tetrakis(3-mercaptopropionate) (PETMP)

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • 'Ene' component (e.g., Polyethylene glycol diacrylate, PEGDA)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)

b. Sample Preparation:

  • Prepare precursor solutions by mixing the mercaptopropionate ester (PETMP or TMPTMP) with PEGDA at a 1:1 stoichiometric ratio of thiol to ene functional groups.[1]

  • Add 1 wt% of the photoinitiator to the mixture.[1]

  • Ensure thorough mixing to achieve a homogeneous solution.

c. Real-Time FTIR Spectroscopy:

  • Place a small drop of the prepared solution between two transparent salt plates (e.g., KBr or NaCl) separated by a spacer of known thickness.

  • Mount the sample in the light path of an FTIR spectrometer.

  • Initiate UV irradiation of the sample while simultaneously collecting FTIR spectra at regular time intervals.

  • Monitor the decrease in the peak area of the thiol group (around 2570 cm⁻¹) and the ene group (e.g., acrylate C=C at around 1635 cm⁻¹) to determine the conversion of each functional group over time.

Protocol for Mechanical Testing (Tensile)

This protocol follows the general principles of ASTM D638 for determining the tensile properties of plastics.[7]

a. Specimen Preparation:

  • Cast the thiol-ene formulations into dog-bone shaped molds as specified by ASTM D638.

  • Cure the samples using a UV source of known intensity for a specified duration to ensure complete polymerization.

  • Condition the cured specimens at standard laboratory conditions (23 ± 2 °C and 50 ± 5% relative humidity) for at least 40 hours prior to testing.

b. Tensile Testing:

  • Use a universal testing machine equipped with grips suitable for holding the dog-bone specimens.

  • Set the crosshead speed to a constant rate (e.g., 5 mm/min).

  • Mount the specimen in the grips and apply a tensile load until the specimen fractures.

  • Record the load and extension data throughout the test.

  • From the resulting stress-strain curve, determine the Young's modulus, tensile strength, and elongation at break.

Protocol for Thermal Analysis (DSC and TGA)

a. Differential Scanning Calorimetry (DSC) for Glass Transition Temperature (Tg):

  • Use a calibrated DSC instrument.

  • Place a small, accurately weighed sample (5-10 mg) of the cured polymer into an aluminum DSC pan.

  • Heat the sample at a controlled rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • The glass transition will be observed as a step-like change in the heat flow curve. The midpoint of this transition is taken as the Tg.[3][4]

b. Thermogravimetric Analysis (TGA) for Thermal Stability:

  • Use a calibrated TGA instrument.

  • Place a small, accurately weighed sample (10-20 mg) of the cured polymer into a TGA pan.

  • Heat the sample at a controlled rate (e.g., 20 °C/min) under a nitrogen atmosphere from room temperature to a high temperature (e.g., 600 °C).

  • Record the sample weight as a function of temperature.

  • The onset of weight loss indicates the beginning of thermal decomposition.

Conclusion: Selecting the Right Crosslinker for Your Application

The choice between trimethylolpropane tris(3-mercaptopropionate) and pentaerythritol tetrakis(3-mercaptopropionate) is a classic example of the structure-property relationships that govern polymer chemistry.

  • Choose PETMP when:

    • Higher rigidity, tensile strength, and hardness are required.

    • A higher glass transition temperature is necessary for the application.

    • Faster curing kinetics are advantageous for processing.

  • Choose TMPTMP when:

    • Greater flexibility and higher elongation at break are desired.

    • A lower glass transition temperature is acceptable or beneficial.

    • Slightly slower curing kinetics are not a critical process limitation.

By understanding the fundamental differences in their functionality and leveraging the experimental protocols outlined in this guide, researchers and drug development professionals can make an informed decision to select the optimal thiol crosslinker that will impart the desired performance characteristics to their polymer networks.

References

A Senior Application Scientist's Guide to the Reactivity of Trimethylolpropane tris(3-mercaptopropionate) with 'Ene' Substrates

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the realm of advanced polymer synthesis, Trimethylolpropane tris(3-mercaptopropionate), commonly known as TMPTMP, stands out as a cornerstone trifunctional thiol.[1][2] Its molecular architecture, featuring a central core with three primary thiol groups, makes it an exceptionally versatile crosslinking agent for creating robust and tailored polymer networks. The power of TMPTMP is most effectively harnessed through the thiol-ene reaction, a shining example of "click" chemistry. This reaction is celebrated for its high efficiency, rapid kinetics under mild conditions, insensitivity to oxygen in many cases, and lack of byproducts, making it a workhorse for applications ranging from high-performance coatings and adhesives to the fabrication of biocompatible hydrogels for drug delivery and tissue engineering.[1][3][4][5]

This guide provides a comparative analysis of TMPTMP's reactivity with distinct classes of 'ene' substrates. Moving beyond a simple recitation of facts, we will explore the mechanistic nuances and kinetic differences that a researcher or product developer must understand to select the optimal 'ene' for a given application. The choices made at this fundamental stage will directly dictate the polymerization profile, network architecture, and ultimate physical properties of the final material.

The Thiol-Ene Reaction: A Mechanistic Overview

The thiol-ene reaction can proceed via two primary pathways: a free-radical addition or a base/nucleophile-catalyzed Michael addition.[6][7] For the majority of applications involving TMPTMP, particularly those initiated by UV light or thermal initiators, the free-radical mechanism is dominant.

The Free-Radical Pathway

This process is a step-growth radical addition that unfolds in a three-step cycle:

  • Initiation: A radical initiator (photoinitiator or thermal initiator) abstracts a hydrogen atom from the thiol (R-SH) group of TMPTMP, generating a highly reactive thiyl radical (RS•).[8][9]

  • Propagation: The thiyl radical rapidly adds across the double bond of an 'ene' substrate. This step is typically anti-Markovnikov and forms a carbon-centered radical intermediate.[6]

  • Chain Transfer: The carbon-centered radical then abstracts a hydrogen from another thiol group, regenerating a thiyl radical and forming the final stable thioether linkage. This new thiyl radical can then initiate another propagation step.[9]

This chain-transfer step is remarkably fast and efficient, which is a key reason for the reaction's success. It allows the polymerization to proceed quickly to high conversions and contributes to the formation of uniform polymer networks.[10]

Thiol_Ene_Mechanism cluster_Initiation 1. Initiation cluster_Propagation 2. Propagation cluster_ChainTransfer 3. Chain Transfer I Initiator (I•) RSH TMPTMP Thiol (R-SH) RS_rad Thiyl Radical (RS•) RSH->RS_rad H• abstraction RS_rad_prop RS• RS_rad->RS_rad_prop Propagates Ene 'Ene' Substrate (C=C) Carbon_rad Carbon Radical (RS-C-C•) Ene->Carbon_rad RS_rad_prop->Ene Addition Carbon_rad_ct RS-C-C• RSH_ct Another Thiol (R-SH) Carbon_rad_ct->RSH_ct H• abstraction Product Thioether Linkage (RS-C-C-H) RSH_ct->Product RS_rad_regen Regenerated RS• RSH_ct->RS_rad_regen RS_rad_regen->RS_rad_prop Re-enters Cycle

Caption: The free-radical thiol-ene reaction cycle.

The Michael addition pathway becomes relevant for 'enes' that are electron-deficient, such as acrylates, and is typically catalyzed by a nucleophile or base.[11] In this mechanism, a thiolate anion (RS⁻) acts as the nucleophile, adding to the activated double bond.[8]

Comparative Reactivity of 'Ene' Substrates with TMPTMP

The choice of the 'ene' co-monomer is a critical decision that profoundly impacts reaction kinetics and the final material's properties. The reactivity is governed by the electronic and steric nature of the double bond.

Acrylates and Methacrylates
  • Reactivity Profile: Acrylates are highly reactive 'ene' substrates in radical-mediated reactions with TMPTMP. However, their chemistry is complex because the acrylate double bond is susceptible to two competing reactions: the desired thiol-ene addition and a chain-growth homopolymerization with other acrylate monomers.[12][13]

  • Mechanistic Implications: This dual reactivity means the system is not a pure step-growth polymerization. It simultaneously forms thioether linkages and polyacrylate chains, leading to a more heterogeneous network structure.[14] In stoichiometric thiol-acrylate polymerizations, it has been observed that the conversion of acrylate functional groups can be significantly higher—sometimes even double—that of the thiol groups, confirming the prevalence of homopolymerization.[10]

  • Use Case Rationale: Acrylates are chosen when extremely rapid cure speeds are necessary and the resulting network heterogeneity is acceptable or even desired. They are common in UV-curable coatings and inks.

Vinyl Ethers
  • Reactivity Profile: Vinyl ethers are considered classic thiol-ene partners. Their double bonds are electron-rich, making them highly reactive toward the thiyl radical addition but, crucially, very resistant to radical homopolymerization.

  • Mechanistic Implications: The reaction proceeds almost exclusively through the step-growth thiol-ene mechanism. This leads to a much more ordered and uniform polymer network, with a predictable 1:1 conversion of thiol and ene groups. This reduces shrinkage stress and results in materials with more consistent properties.[15]

  • Use Case Rationale: Vinyl ethers are the substrate of choice for applications demanding high optical clarity, low shrinkage, and a homogeneous network structure, such as in optical adhesives or precision-molded parts.

Allyl Ethers
  • Reactivity Profile: Allyl compounds exhibit moderate reactivity that is often limited by the chain-transfer step.

  • Mechanistic Implications: After the initial addition of the thiyl radical to the allyl double bond, the resulting carbon-centered radical is stabilized by the adjacent ether oxygen. However, the subsequent hydrogen abstraction from a thiol (the chain-transfer step) is kinetically slower compared to other 'enes'.[16] This "chain-transfer limited" behavior can result in overall slower polymerization rates compared to vinyl ethers or acrylates.

  • Use Case Rationale: Allyl ethers are useful when a slower, more controlled cure is desired. They are frequently used in creating tough, flexible networks due to the ether linkages in the backbone.

Norbornenes
  • Reactivity Profile: Norbornene-functionalized monomers are highly reactive due to the significant ring strain in the bicyclic structure.

  • Mechanistic Implications: The strained double bond readily participates in the propagation step with the thiyl radical, leading to very fast reaction rates.[6] Like vinyl ethers, they show a low propensity for homopolymerization, favoring the step-growth thiol-ene pathway and leading to uniform networks.[10]

  • Use Case Rationale: Norbornenes are ideal for applications requiring rapid and efficient network formation with high conversion, such as in the creation of highly crosslinked thermosets or for surface patterning applications.

Quantitative Performance Analysis

The following table summarizes the key performance differences between the 'ene' substrate classes when reacted with TMPTMP.

'Ene' Substrate ClassRelative Reaction RateCompeting ReactionsNetwork HomogeneityKey Characteristics
Acrylates Very HighSignificant HomopolymerizationLowRapid cure, heterogeneous network, high final conversion of 'ene'.[10][12]
Vinyl Ethers HighNegligibleHighClean step-growth, uniform network, low shrinkage stress.[15]
Allyl Ethers ModerateMinimalHighChain-transfer limited kinetics, controlled cure rate, flexible networks.[16]
Norbornenes Very HighNegligibleHighStrain-promoted reactivity, rapid step-growth polymerization.[6][10]

Experimental Design & Protocols

To empirically validate the choice of an 'ene' substrate, real-time kinetic analysis is indispensable. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is the industry-standard technique for this purpose.[17]

Protocol: Monitoring Thiol-Ene Reaction Kinetics using Real-Time FTIR

This protocol provides a robust method for quantifying and comparing the reaction rates of TMPTMP with different 'ene' partners.

1. Objective: To continuously monitor the conversion of thiol and 'ene' functional groups during photopolymerization to determine reaction kinetics.

2. Materials & Equipment:

  • Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP)

  • 'Ene' Substrate (e.g., Trimethylolpropane triacrylate, a divinyl ether, an allyl ether)

  • Photoinitiator (e.g., 2,2-Dimethoxy-2-phenylacetophenone, DMPA)[18][19]

  • FTIR Spectrometer equipped with a UV/Visible light source and sample holder (e.g., Thermo Scientific Nicolet iS50R)[17]

  • Laminate setup: Two transparent IR-transmissive windows (e.g., KBr or BaF₂) with a spacer of defined thickness (e.g., 25 µm).

3. Experimental Workflow:

Caption: Workflow for Real-Time FTIR kinetic analysis.

4. Step-by-Step Procedure:

  • Formulation: Prepare the reaction mixture. A typical formulation involves a 1:1 stoichiometric ratio of thiol to 'ene' functional groups. Add a photoinitiator, typically at 0.1-1.0 wt%. Ensure thorough mixing in a vial protected from ambient light.

    • Scientist's Note: A 1:1 stoichiometry is the logical starting point for step-growth systems like vinyl or allyl ethers. For acrylates, off-stoichiometry ratios (e.g., excess thiol) are often explored to mitigate homopolymerization.

  • Sample Preparation: Place a small drop of the liquid formulation onto the center of one IR window. Carefully place the second window on top, using the spacer to create a film of uniform thickness.

  • Data Acquisition:

    • Place the assembled sample into the FTIR spectrometer.

    • Record an initial spectrum before UV exposure (t=0). This is your baseline.

    • Begin data collection (e.g., 1 scan per second) and simultaneously turn on the UV lamp to initiate polymerization.

    • Continue collecting spectra until the reaction plateaus (i.e., the characteristic peaks no longer change in intensity).

  • Data Analysis:

    • Monitor the disappearance of the thiol peak (S-H stretch) at approximately 2570 cm⁻¹ .[13]

    • Simultaneously, monitor the disappearance of the characteristic 'ene' peak. This will vary depending on the substrate (e.g., acrylate C=C stretch at ~1635 cm⁻¹, vinyl ether C=C stretch at ~1620 cm⁻¹).

    • The percent conversion at any time (t) is calculated using the following formula, where A(t) is the peak area at time t and A(0) is the initial peak area: Conversion (%) = [1 - (A(t) / A(0))] * 100

By plotting the conversion of both the thiol and the 'ene' as a function of time, one can directly compare reaction rates, induction periods, and final conversions for each TMPTMP/'ene' system.

Conclusion and Field Insights

The reactivity of TMPTMP is not a monolithic property; it is a dynamic interplay between the thiol and its 'ene' partner. Our analysis shows a clear trade-off between reaction speed and network control.

  • For speed, choose acrylates: Their dual reactivity pathway ensures rapid curing but at the cost of network homogeneity.[10]

  • For precision, choose vinyl ethers or norbornenes: These substrates adhere to the classic step-growth mechanism, yielding highly uniform, predictable networks ideal for high-performance applications.[6]

  • For control, consider allyl ethers: Their chain-transfer limited kinetics offer a more tempered reaction profile, which can be advantageous for reducing stress in thick-section curing.[16]

As a Senior Application Scientist, my primary advice is to align your choice of 'ene' with the most critical performance metric of your end product. Understanding the fundamental kinetics—not just the final properties—is the key to innovating and problem-solving. The experimental protocols outlined here provide a self-validating system to build this understanding, enabling researchers and developers to move beyond trial-and-error and toward rational material design.

References

A Senior Application Scientist's Guide to Characterizing Polymers Crosslinked with Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of polymer science, particularly in the development of advanced biomaterials and drug delivery systems, the choice of a crosslinking agent is a critical determinant of the final material's performance. Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) has emerged as a versatile and efficient trifunctional thiol crosslinker, primarily utilized in thiol-ene "click" chemistry.[1] This guide provides an in-depth technical comparison of polymers crosslinked with TMPTMP against other crosslinking systems, supported by experimental data and detailed characterization protocols. Our focus is to elucidate the causal relationships between the molecular architecture imparted by TMPTMP and the resultant macroscopic properties of the polymer network.

The Significance of TMPTMP in Polymer Network Formation

TMPTMP's trifunctional nature, presenting three reactive thiol (-SH) groups, allows for the formation of highly crosslinked, three-dimensional polymer networks.[1][2] The primary reaction mechanism is the thiol-ene "click" reaction, a photo-initiated radical addition of a thiol to a carbon-carbon double bond ('ene').[1] This reaction is favored in many biomedical applications due to its high efficiency, rapid kinetics under mild, cytocompatible conditions, and resistance to oxygen inhibition, a common challenge in other free-radical polymerizations.[1] The resulting thioether linkages contribute to the formation of stable and robust polymer networks.[2]

Visualizing the Thiol-Ene "Click" Chemistry Mechanism

Thiol_Ene_Mechanism cluster_Initiation Initiation cluster_Propagation Propagation cluster_Crosslinking Network Formation Photoinitiator Photoinitiator Radical Radical Photoinitiator->Radical UV Light Thiol (R-SH) Thiol (R-SH) Radical->Thiol (R-SH) Thiyl_Radical (R-S.) Thiyl_Radical (R-S.) Thiol (R-SH)->Thiyl_Radical (R-S.) H abstraction Thiol (R-SH)->Thiyl_Radical (R-S.) Ene (C=C) Ene (C=C) Thiyl_Radical (R-S.)->Ene (C=C) Addition Carbon_Radical (R-S-C-C.) Carbon_Radical (R-S-C-C.) Ene (C=C)->Carbon_Radical (R-S-C-C.) Carbon_Radical (R-S-C-C.)->Thiol (R-SH) Chain Transfer Polymer_Network Polymer_Network Carbon_Radical (R-S-C-C.)->Polymer_Network TMPTMP TMPTMP TMPTMP->Polymer_Network Crosslinking

Caption: Thiol-Ene "Click" Reaction Mechanism.

Comparative Performance Analysis

Mechanical Properties

The crosslink density, which is directly influenced by the functionality and concentration of the crosslinker, is a primary determinant of mechanical performance. Higher crosslink density generally leads to increased stiffness (Young's Modulus) and tensile strength, but reduced elongation at break.

Table 1: Comparison of Mechanical Properties of Crosslinked Polymers

Polymer SystemCrosslinkerTensile Strength (MPa)Young's Modulus (MPa)Elongation at Break (%)Reference
PolyurethaneTrimethylolpropane (TMP)21.1 - 46.0Varies with crosslinkingDecreases with crosslinking[3]
Polypropylene FumarateBenzoyl Peroxide (BP)31 - 10575 - 332Varies[4]
Polypropylene FumarateBAPO (photoinitiator)58 - 129310 - 1270Varies[4]
Thiol-ene1,3,5-triallyl-1,3,5-triazine-2,4,6(1H,3H,5H)-trione (TAT)Increases with conditioningRelatively constant280 - 530[5]
PDMAEMA-Pent HydrogelPoly(ethylene glycol) dithiol (PEGDT)Not Reported0.001 - 0.3Varies[6]

Note: The data presented is from different polymer systems and experimental conditions and should be used for illustrative comparison of trends.

From the available data, we can infer that photo-initiated crosslinking systems, such as those using BAPO, can achieve higher mechanical properties compared to thermally initiated systems.[4] The use of TMPTMP in a photo-initiated thiol-ene system allows for precise control over crosslink density by modulating the thiol-to-ene molar ratio, thereby enabling the tuning of mechanical properties to suit specific applications.[2] For example, in soft tissue engineering, a lower crosslink density might be desired to mimic the compliance of natural tissues, while in load-bearing applications, a higher crosslink density would be necessary.

Thermal Properties

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for characterizing the thermal stability and phase transitions of crosslinked polymers.

Table 2: Comparison of Thermal Properties of Crosslinked Polymers

Polymer SystemCrosslinker/Curing AgentGlass Transition Temp (Tg) (°C)Onset Decomposition Temp (°C)Reference
PolyurethaneTrimethylolpropane (TMP)6.0 - 82.4Not Reported[3]
Aliphatic PolyurethaneTrimethylolpropane (TMP)Increases with crosslink density285 - 319[7]
Epoxy (DGEBA)TETA~112-122Not Reported[8]
Epoxy (DGEBA)DETDAHigher than TETA systemNot Reported[8]
Sodium Alginate/PVACalcium/Copper IonsVariesVaries[9]

Note: The data presented is from different polymer systems and experimental conditions and should be used for illustrative comparison of trends.

An increase in crosslink density generally leads to a higher glass transition temperature (Tg) and improved thermal stability.[3][7] This is because the crosslinks restrict the mobility of the polymer chains. The choice of crosslinker also plays a significant role; for instance, aromatic curing agents in epoxy systems can lead to higher Tg values compared to aliphatic ones.[8] When using TMPTMP, the high degree of crosslinking achievable can significantly enhance the thermal stability of the polymer network.

Rheological Properties

Rheology, the study of the flow and deformation of matter, is critical for understanding the processability of polymer formulations and the viscoelastic properties of the final crosslinked material.[10][11] For hydrogels, rheological measurements can determine properties like the storage modulus (G'), representing the elastic component, and the loss modulus (G''), representing the viscous component.

Table 3: Rheological Properties of Hydrogel Systems

Hydrogel SystemCrosslinking MechanismStorage Modulus (G')Key FindingReference
Hyaluronan-GelatinThiol-ene11 - 3500 PaModulus tunable over 3 orders of magnitude[12]
Oxidized Dextran/N-Carboxyethyl ChitosanSchiff base formationIncreases with polymer concentrationCrosslinking efficiency highest at 1:1 functional group ratio[13]
Sodium AlginateIonic (Ca2+)Increases with crosslinkingCrosslinking significantly increases gel strength[14]
Thiol-ene FormulationsPhoto-crosslinkingVaries with formulationViscoelastic properties can be tuned[15]

Note: The data presented is from different hydrogel systems and experimental conditions and should be used for illustrative comparison of trends.

TMPTMP-crosslinked hydrogels, formed via thiol-ene chemistry, offer excellent control over rheological properties.[15] The gelation process can be monitored in real-time using a rheometer, and the final gel's stiffness (G') can be precisely tuned by adjusting the concentration of TMPTMP and the 'ene'-functionalized polymer.[12] This tunability is crucial for applications like 3D bioprinting, where the hydrogel must have specific flow properties during extrusion and then rapidly crosslink to maintain its shape.[10][11]

Experimental Protocols

To ensure scientific integrity, the following are detailed protocols for the key characterization techniques discussed.

Experimental Workflow for Polymer Characterization

Experimental_Workflow cluster_Synthesis Polymer Synthesis & Crosslinking cluster_Characterization Material Characterization cluster_Analysis Data Analysis & Comparison Monomer_Mixing Mix 'ene' polymer, TMPTMP, and photoinitiator Casting Cast into molds Monomer_Mixing->Casting UV_Curing Expose to UV light Casting->UV_Curing Mechanical_Testing Tensile/Compression Testing (DMA) UV_Curing->Mechanical_Testing Thermal_Analysis DSC & TGA UV_Curing->Thermal_Analysis Rheological_Analysis Oscillatory Rheometry UV_Curing->Rheological_Analysis Swelling_Studies Equilibrium Swelling Ratio UV_Curing->Swelling_Studies Data_Compilation Compile quantitative data Mechanical_Testing->Data_Compilation Thermal_Analysis->Data_Compilation Rheological_Analysis->Data_Compilation Swelling_Studies->Data_Compilation Comparative_Analysis Compare with alternative crosslinkers Data_Compilation->Comparative_Analysis

Caption: Experimental Workflow for Polymer Characterization.

Protocol 1: Mechanical Testing using Dynamic Mechanical Analysis (DMA)
  • Sample Preparation: Prepare dog-bone shaped samples for tensile testing or cylindrical samples for compression testing according to ASTM standards. Ensure samples are free of defects and have uniform dimensions.

  • Instrument Setup:

    • Use a DMA instrument equipped with a tensile or compression clamp.

    • Set the temperature program. For example, a ramp from -50 °C to 150 °C at a heating rate of 3 °C/min.

    • Set the oscillation frequency (e.g., 1 Hz) and strain amplitude (e.g., 0.1%).

  • Measurement:

    • Mount the sample in the clamp and apply a small static force to keep it taut.

    • Start the temperature ramp and data acquisition.

    • The instrument will measure the storage modulus (E'), loss modulus (E''), and tan delta as a function of temperature.[2]

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the peak of the tan delta curve.

    • Analyze the storage modulus in the rubbery plateau region to assess the crosslink density.

    • For tensile testing to failure, a universal testing machine is used to generate stress-strain curves from which tensile strength, Young's modulus, and elongation at break can be determined.

Protocol 2: Thermal Analysis using DSC and TGA

Differential Scanning Calorimetry (DSC):

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan.

  • Instrument Setup:

    • Place the sample pan and an empty reference pan in the DSC cell.

    • Set the temperature program. A typical program involves heating from room temperature to a temperature above the expected transitions (e.g., 200 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[16]

  • Measurement:

    • Run the temperature program and record the heat flow as a function of temperature.

  • Data Analysis:

    • Determine the glass transition temperature (Tg) from the inflection point in the heat flow curve.

Thermogravimetric Analysis (TGA):

  • Sample Preparation: Accurately weigh 10-20 mg of the polymer sample into a TGA pan.

  • Instrument Setup:

    • Place the sample pan in the TGA furnace.

    • Set the temperature program. A typical program involves heating from room temperature to a high temperature (e.g., 600 °C) at a rate of 10 °C/min under a nitrogen atmosphere.[16]

  • Measurement:

    • Run the temperature program and record the sample weight as a function of temperature.

  • Data Analysis:

    • Determine the onset of decomposition temperature and the temperature of maximum decomposition rate.

    • Analyze the residual weight at the end of the run to determine the inorganic filler content, if any.

Protocol 3: Rheological Characterization of Hydrogels
  • Sample Preparation: Prepare the hydrogel precursor solution containing the 'ene'-functionalized polymer, TMPTMP, and a photoinitiator.

  • Instrument Setup:

    • Use a rheometer with a parallel plate geometry (e.g., 20 mm diameter).

    • Set the temperature to the desired curing temperature (e.g., 37 °C).[15]

    • Set the gap between the plates according to the sample volume.

  • Measurement:

    • Time Sweep: Pipette the precursor solution onto the bottom plate. Lower the top plate to the set gap. Start the time sweep measurement at a constant frequency (e.g., 1 Hz) and strain (e.g., 1%) while simultaneously exposing the sample to UV light to initiate crosslinking. Monitor the storage modulus (G') and loss modulus (G'') over time. The crossover point where G' > G'' indicates the gel point.[17]

    • Frequency Sweep: After the hydrogel is fully cured, perform a frequency sweep at a constant strain within the linear viscoelastic region (LVR) to characterize the frequency-dependent behavior of the gel.[15]

    • Strain Sweep: Perform a strain sweep at a constant frequency to determine the LVR of the hydrogel.[10]

  • Data Analysis:

    • Determine the gelation time from the time sweep data.

    • Analyze the plateau storage modulus from the frequency sweep to quantify the stiffness of the hydrogel.

    • Determine the critical strain at which the hydrogel structure begins to break down from the strain sweep data.

Conclusion

Trimethylolpropane tris(3-mercaptopropionate) is a highly effective crosslinker for the formation of well-defined polymer networks through thiol-ene "click" chemistry. The trifunctional nature of TMPTMP allows for the creation of materials with a wide range of tunable mechanical, thermal, and rheological properties. By carefully selecting the polymer system and controlling the stoichiometry of the thiol-ene reaction, researchers can design materials with properties tailored for specific applications, from soft and compliant hydrogels for tissue engineering to strong and thermally stable materials for advanced coatings and adhesives. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of these advanced polymer systems, enabling researchers to make informed decisions in their material development endeavors.

References

A Senior Application Scientist's Guide to Purity Analysis of Trimethylolpropane tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Purity in Thiol Crosslinker Performance

Trimethylolpropane tris(3-mercaptopropionate), often abbreviated as TMPMP or TMPTM, is a trifunctional thiol widely employed as a crosslinking agent in polymer systems, particularly in "thiol-ene" click chemistry reactions for UV-cured coatings, adhesives, and resins.[1] Its efficacy is directly proportional to its purity. The presence of impurities can significantly compromise the final material's properties by altering cure kinetics, reducing crosslink density, and impacting thermal and mechanical stability.

The primary synthesis route for TMPMP is the acid-catalyzed esterification of trimethylolpropane with 3-mercaptopropionic acid.[2] This process can lead to several process-related impurities, including:

  • Unreacted Starting Materials: Residual trimethylolpropane and 3-mercaptopropionic acid.

  • Reaction Intermediates: Mono- and di-substituted mercaptopropionate esters of trimethylolpropane.

  • Oxidation Products: Disulfides formed by the oxidation of the thiol groups, which are inactive in the thiol-ene reaction.

Given the direct structure-property relationship in polymer chemistry, robust and reliable analytical methods for quantifying the purity of TMPMP are not merely a quality control checkpoint but a fundamental necessity for researchers and developers. This guide provides an in-depth comparison of the principal analytical techniques for this purpose, grounded in practical application and scientific rationale.

Chapter 1: Chromatographic Separation – A High-Resolution View of Purity

Chromatographic methods are unparalleled in their ability to separate, identify, and quantify the active compound from its closely related impurities. For a relatively non-volatile and thermally sensitive molecule like TMPMP, High-Performance Liquid Chromatography (HPLC) is the method of choice over Gas Chromatography (GC).

High-Performance Liquid Chromatography (HPLC)

Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a liquid mobile phase. For TMPMP and its likely impurities, reversed-phase HPLC (RP-HPLC) is the most effective mode. In RP-HPLC, a nonpolar stationary phase is used with a polar mobile phase; more polar compounds elute first, while more nonpolar compounds are retained longer.

Causality in Method Design:

  • Column Choice: A C18 (octadecylsilane) column is the standard for reversed-phase chromatography and provides excellent hydrophobic selectivity for separating TMPMP from its less esterified (more polar) precursors and more nonpolar disulfide impurities.

  • Mobile Phase: A gradient of water and a polar organic solvent like acetonitrile or methanol is used. Starting with a higher water concentration allows for the elution of polar impurities. The gradient is then shifted towards a higher organic solvent concentration to elute the main TMPMP peak and any nonpolar impurities.

  • Detector: A UV detector is highly effective, as the ester carbonyl groups in TMPMP provide a suitable chromophore for detection, typically around 210-220 nm.[3] This avoids the need for complex derivatization.

Comparative Advantage: The primary strength of HPLC is its specificity . It can resolve and individually quantify not just the main TMPMP peak but also each significant impurity, providing a complete purity profile. This is crucial for understanding reaction kinetics, optimizing synthesis, and troubleshooting performance issues in formulated products.

Experimental Protocol: HPLC Purity Assay
  • Instrumentation: HPLC system with a gradient pump, autosampler, column oven, and UV/Vis detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: HPLC-grade Water.

  • Mobile Phase B: HPLC-grade Acetonitrile.

  • Gradient Program:

    • 0-5 min: 50% B

    • 5-25 min: Linear gradient from 50% to 95% B

    • 25-30 min: Hold at 95% B

    • 30.1-35 min: Return to 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 215 nm.

  • Sample Preparation: Accurately weigh ~50 mg of the TMPMP sample into a 50 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Injection Volume: 10 µL.

  • Quantification: Purity is typically determined by area percent calculation, assuming all components have a similar response factor at the chosen wavelength. For higher accuracy, a reference standard should be used to calculate the response factor.

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC System cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Acetonitrile s1->s2 s3 Dilute to Volume s2->s3 h1 Inject Sample s3->h1 h2 Separation on C18 Column (Gradient Elution) h1->h2 h3 UV Detection (215 nm) h2->h3 d1 Integrate Peaks h3->d1 d2 Calculate Area % d1->d2 d3 Report Purity Profile d2->d3

Caption: Workflow for TMPMP purity analysis by HPLC.

Chapter 2: Titrimetric Methods – Quantifying Functional Purity

While HPLC excels at separating impurities, titrimetric methods provide a direct and robust measure of the total active functional group content—in this case, the thiol (-SH) groups. This is often referred to as "assay" or "functional purity" and is a critical parameter, as it directly relates to the crosslinking potential of the material.

Potentiometric Titration with Silver Nitrate

Principle of Operation: This method is based on the reaction of thiol groups with silver ions (Ag+) from a silver nitrate (AgNO3) titrant to form an insoluble silver thiolate precipitate (R-S-Ag). The endpoint of the titration, where all thiols have reacted, is detected by a sharp change in the potential of a silver-sulfide ion-selective electrode. This is a well-established standard method for mercaptan sulfur determination.[4][5]

Causality in Method Design:

  • Solvent System: A non-aqueous, alcoholic solvent is used because TMPMP is organic-soluble. An alkaline medium (e.g., using sodium acetate) is often preferred for titrating mercaptans to ensure the thiol is in its more reactive thiolate form (R-S⁻).[5]

  • Electrode System: A silver-sulfide electrode is highly specific for detecting the excess silver ions at the endpoint, providing a much sharper and more reproducible endpoint than colorimetric indicators.

  • Self-Validation: The method's trustworthiness comes from its stoichiometric basis. The titration is a direct chemical measurement governed by a known 1:1 reaction between the thiol and silver ion. The sharpness of the potentiometric endpoint provides immediate feedback on the quality of the titration.

Comparative Advantage: This method is highly accurate and precise for determining total thiol content. It is less expensive and complex than chromatography. However, it is non-specific ; it cannot distinguish between the desired trifunctional TMPMP and any thiol-containing impurities. Therefore, it provides an excellent orthogonal method to complement HPLC data.

Experimental Protocol: Potentiometric Thiol Titration
  • Instrumentation: Autotitrator with a silver-sulfide electrode and a suitable reference electrode (e.g., double junction Ag/AgCl).

  • Titrant: 0.1 M Silver Nitrate in isopropanol, standardized.

  • Solvent: 100 mL of isopropanol containing 6 g of sodium acetate trihydrate per liter.

  • Sample Preparation: Accurately weigh a quantity of TMPMP expected to contain 0.5-1.0 mmol of thiol into a titration vessel. Dissolve in 100 mL of the solvent.

  • Procedure:

    • Immerse the electrodes into the sample solution.

    • Stir the solution at a constant rate. An inert atmosphere (nitrogen overlay) is recommended to prevent air oxidation of the thiols during analysis.

    • Titrate with the standardized 0.1 M AgNO3 solution.

    • Record the potential (mV) as a function of titrant volume (mL).

  • Endpoint Determination: The endpoint is the point of maximum inflection on the titration curve (determined by the titrator's software, typically using the first or second derivative).

  • Calculation:

    • Thiol Content (mmol/g) = (V × M) / W

    • Purity (%) = [(V × M × MW_TMPMP) / (W × n)] × 100

    • Where:

      • V = Volume of AgNO3 at the endpoint (L)

      • M = Molarity of AgNO3 titrant (mol/L)

      • W = Weight of the sample (g)

      • MW_TMPMP = Molecular weight of TMPMP (398.56 g/mol )[6]

      • n = Number of thiol groups per molecule (3)

Workflow Visualization: Potentiometric Titration

Titration_Workflow cluster_prep Sample Preparation cluster_titration Automated Titration cluster_data Data Analysis s1 Weigh Sample s2 Dissolve in Solvent s1->s2 t1 Immerse Electrodes s2->t1 t2 Titrate with AgNO3 t1->t2 t3 Detect Endpoint (mV change) t2->t3 d1 Determine Endpoint Volume t3->d1 d2 Calculate Thiol Content d1->d2 d3 Report Functional Purity (%) d2->d3

Caption: Workflow for TMPMP functional purity by titration.

Chapter 3: Spectroscopic Methods – Identity and Absolute Purity

Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR), provide unambiguous structural confirmation and can be adapted for highly accurate purity determination.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle of Operation: NMR spectroscopy exploits the magnetic properties of atomic nuclei. For TMPMP, ¹H NMR is particularly powerful. The proton spectrum provides a unique fingerprint, with specific chemical shifts and integration values for each proton environment in the molecule. The purity can be assessed by comparing the integrals of peaks corresponding to TMPMP with those of any impurities.

Quantitative NMR (qNMR): For the highest level of accuracy, qNMR can be employed. This technique determines the absolute purity of a substance by comparing the integral of a known proton signal from the analyte with the integral of a signal from a certified internal standard of known purity and concentration.

Causality in Method Design:

  • Internal Standard Choice: The standard must be stable, non-reactive, have a simple spectrum with peaks that do not overlap with the analyte, and be accurately weighable. For TMPMP in CDCl₃, standards like maleic anhydride or dimethyl sulfone are suitable.

  • Experimental Parameters: To ensure quantitativity, a long relaxation delay (D1) is crucial. This allows all protons to fully relax between pulses, ensuring the signal intensity is directly proportional to the number of nuclei.

  • Trustworthiness: qNMR is a primary ratio method traceable to the International System of Units (SI) through the certified internal standard. It does not require a reference standard of the analyte itself, making it an authoritative method for purity assignment.

Comparative Advantage: NMR provides structural confirmation and absolute purity . It is excellent for identifying unknown impurities if their signals can be resolved and interpreted. While requiring expensive instrumentation and expertise, it is often the definitive method for qualifying reference materials.

Experimental Protocol: Quantitative ¹H NMR
  • Instrumentation: NMR Spectrometer (≥400 MHz recommended).

  • Sample Preparation:

    • Accurately weigh ~20 mg of the TMPMP sample into an NMR tube.

    • Accurately weigh ~10 mg of a certified internal standard (e.g., maleic anhydride) into the same tube.

    • Add ~0.7 mL of a deuterated solvent (e.g., CDCl₃).

    • Ensure complete dissolution.

  • Acquisition Parameters:

    • Pulse Program: Standard 90° pulse.

    • Relaxation Delay (D1): ≥ 5 times the longest T₁ of any proton being integrated (typically 30-60 seconds for quantitative work).

    • Number of Scans: Sufficient for good signal-to-noise (e.g., 8 or 16 scans).

  • Data Processing:

    • Apply Fourier transform, phase correction, and baseline correction.

    • Carefully integrate a well-resolved peak from TMPMP (e.g., the ethyl group's methyl protons) and a peak from the internal standard.

  • Calculation:

    • Purity_TMPMP (%) = (I_TMPMP / I_Std) × (N_Std / N_TMPMP) × (MW_TMPMP / MW_Std) × (W_Std / W_TMPMP) × Purity_Std

    • Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular Weight

      • W = Weight

      • Purity_Std = Purity of the internal standard (%)

Summary and Method Selection Guide

The choice of analytical method depends on the specific goal, from routine quality control to in-depth structural elucidation.

Table 1: Comparison of Analytical Methods for TMPMP Purity

Parameter Reversed-Phase HPLC Potentiometric Titration Quantitative NMR (qNMR)
Principle Chromatographic SeparationRedox TitrationNuclear Magnetic Resonance
Measures Purity Profile (separation of impurities)Total Thiol Content (Functional Assay)Absolute Purity & Structure
Specificity HighLow (measures all thiols)Very High (structurally specific)
Sensitivity High (can detect trace impurities)ModerateModerate to Low
Accuracy Good (dependent on response factors)ExcellentExcellent (Primary Method)
Throughput ModerateHighLow
Complexity/Cost Moderate/ModerateLow/LowHigh/High
Best For Routine QC, impurity profiling, stability studiesRaw material/final product assay, functional QCReference standard qualification, structural confirmation

For comprehensive quality assurance of trimethylolpropane tris(3-mercaptopropionate), a multi-faceted approach is recommended.

  • Identity Confirmation: Use FTIR and ¹H NMR to confirm the chemical structure of each batch against a known reference.[6][7]

  • Purity and Impurity Profile: Employ RP-HPLC as the primary tool for routine quality control to quantify the main component and track individual impurities.

  • Functional Assay: Use potentiometric titration as an orthogonal method to confirm the total thiol content, ensuring the material's reactive potential.

This integrated strategy creates a self-validating system. For instance, if the HPLC purity is 98% but the titration assay is only 90%, it strongly suggests the presence of non-thiol impurities or significant oxidation to disulfides, prompting further investigation. By understanding the strengths and limitations of each method and applying them logically, researchers and developers can ensure the quality and consistency of their materials, leading to more reliable and reproducible results in their final applications.

References

A Comparative Guide to the Biocompatibility of Trimethylolpropane Tris(3-Mercaptopropionate) (TMPTMP) Derived Materials

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of biomedical material science, the quest for biocompatible and functionally versatile polymers is paramount. Among the array of options, materials derived from trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) have garnered significant interest. This guide offers an in-depth, objective comparison of the biocompatibility of TMPTMP-derived materials, particularly those synthesized via thiol-ene reactions, against common alternatives such as polyethylene glycol diacrylate (PEGDA), polycaprolactone (PCL), polylactic acid (PLA), and gelatin-based hydrogels. Grounded in experimental data, this document provides a technical resource for making informed decisions in material selection for a range of biomedical applications, from tissue engineering to drug delivery.

Introduction to TMPTMP in Biomedical Applications

Trimethylolpropane tris(3-mercaptopropionate) is a trifunctional thiol monomer that serves as a versatile crosslinker in polymer synthesis.[1][2] Its primary utility in the biomedical field lies in its role in thiol-ene "click" chemistry. This reaction mechanism is favored for its high efficiency, rapid reaction rates under mild, cytocompatible conditions (such as exposure to UV light), and its resistance to oxygen inhibition.[2][3] These characteristics make it an excellent candidate for the in-situ formation of hydrogels and other polymeric structures for applications like tissue engineering scaffolds and controlled drug release systems.[3]

However, the biocompatibility of the final, cured material is a critical determinant of its suitability for clinical applications. This hinges on factors such as the potential for unreacted monomers to leach out and the intrinsic interaction of the polymer network with biological systems. The monomer itself is classified as a skin and respiratory irritant and may cause sensitization, underscoring the importance of complete polymerization and thorough biocompatibility assessment of the final derived material.[1]

In Vitro Cytotoxicity: The First Line of Biocompatibility Assessment

A primary indicator of a material's biocompatibility is its effect on cell viability. The International Organization for Standardization (ISO) 10993-5 standard outlines rigorous protocols for assessing the in vitro cytotoxicity of medical devices and materials.[4][5]

Experimental Protocol: In Vitro Cytotoxicity Assessment (ISO 10993-5 Extract Test)

This protocol describes a common method to evaluate the potential of leachable substances from a material to cause cellular damage.

1. Material Preparation and Extraction:

  • Sterilize the TMPTMP-derived material and control materials (e.g., PEGDA hydrogel, PCL film) according to the manufacturer's instructions or a validated protocol.[4]
  • Prepare extracts by incubating the materials in a cell culture medium (e.g., Dulbecco's Modified Eagle Medium with 10% fetal bovine serum) at a surface area to volume ratio of 3 cm²/mL.[4]
  • Incubate the materials in the medium at 37°C for 24 hours.[4]
  • Concurrently, prepare a negative control (culture medium only) and a positive control (a material known to be cytotoxic, such as latex).[6]

2. Cell Culture and Exposure:

  • Seed a suitable cell line, such as L929 mouse fibroblasts, in 96-well plates at a density that allows for logarithmic growth over the exposure period (e.g., 1 x 10⁴ cells/well).[7]
  • Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
  • After 24 hours, replace the culture medium with the prepared material extracts.[7]

3. Cytotoxicity Evaluation (MTT Assay):

  • Incubate the cells with the extracts for a defined period, typically 24 to 72 hours.[5][6]
  • Following incubation, assess cell viability using a quantitative method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of the cells, which correlates with cell viability.
  • A material is generally considered non-cytotoxic if the cell viability is greater than 70% compared to the negative control.[6]

Diagram of the In Vitro Cytotoxicity Testing Workflow

Cytotoxicity_Workflow cluster_prep Material & Extract Preparation cluster_cell_culture Cell Culture & Exposure cluster_assay Viability Assessment mat_sterilization Material Sterilization extraction Incubate Material in Culture Medium (37°C, 24h) mat_sterilization->extraction extract_exposure Replace Medium with Material Extracts extraction->extract_exposure controls Prepare Positive & Negative Controls cell_seeding Seed L929 Cells in 96-well Plate cell_attachment Incubate (37°C, 24h) for Cell Attachment cell_seeding->cell_attachment cell_attachment->extract_exposure incubation Incubate with Extracts (24-72h) extract_exposure->incubation mtt_assay Perform MTT Assay incubation->mtt_assay data_analysis Analyze Data & Determine % Viability mtt_assay->data_analysis

Caption: Workflow for assessing in vitro cytotoxicity according to ISO 10993-5.

Comparative Cytotoxicity Data
Material ClassCell LineAssayResultReference
Thiol-ene Polymers (TMPTMP-based) G292ATPlite>80% viability[6]
Thiol-ene Acrylate Resin (TMPTA:TMPMP) Not specifiedLDH Release~81-83% viability[8]
Poly(ethylene glycol) diacrylate (PEGDA) Hydrogels Pancreatic β-cellsNot specifiedLower viability compared to thiol-ene hydrogels[6]
Polycaprolactone (PCL) Scaffolds Human Mesenchymal Stem CellsMTTNo toxic effect observed[9]
Polylactic Acid (PLA) / Thermoplastic Polyurethane (TPU) Blend Not specifiedNot specifiedNon-toxic[10]
Gelatin Hydrogels Mouse Embryonic 3T3 FibroblastsNot specifiedImproved cell viability compared to glutaraldehyde cross-linked gelatin[11]

Expert Analysis: The available data suggests that TMPTMP-derived thiol-ene polymers exhibit excellent cytocompatibility, with cell viability consistently reported above the 70% threshold for non-cytotoxicity.[6][8] In direct comparisons, thiol-ene hydrogels have shown superior cell viability to some PEGDA-based hydrogels.[6] This may be attributed to the more complete conversion and lower potential for leachable cytotoxic components in the thiol-ene reaction. PCL, PLA, and gelatin-based materials are also generally considered non-cytotoxic, making them strong contenders in the field of biocompatible polymers.[9][10][11]

Hemocompatibility: Interaction with Blood Components

For materials intended for blood-contacting applications, such as vascular grafts or drug delivery systems, assessing hemocompatibility is crucial. This involves evaluating the material's propensity to cause hemolysis (rupture of red blood cells) and induce platelet adhesion and activation, which can lead to thrombosis.

Experimental Protocols for Hemocompatibility Assessment

Hemolysis Assay (ASTM F756):

  • Material samples are incubated with diluted blood.

  • After a set time, the plasma is separated and the concentration of free hemoglobin is measured spectrophotometrically.

  • The percentage of hemolysis is calculated relative to a positive control (water, which causes 100% hemolysis).

Platelet Adhesion Study:

  • Material surfaces are exposed to platelet-rich plasma or whole blood under controlled flow conditions.

  • The number of adherent platelets is quantified, often using a lactate dehydrogenase (LDH) assay or by direct visualization with scanning electron microscopy (SEM).[12]

  • Platelet activation can be assessed by observing morphological changes (e.g., spreading, pseudopodia formation).[12]

Diagram of the Hemocompatibility Assessment Workflow

Hemocompatibility_Workflow cluster_hemolysis Hemolysis Assay cluster_platelet Platelet Adhesion hem_incubation Incubate Material with Diluted Blood hem_analysis Measure Free Hemoglobin in Plasma hem_incubation->hem_analysis hem_result Calculate % Hemolysis hem_analysis->hem_result plt_exposure Expose Material to Platelet-Rich Plasma/Blood plt_quantification Quantify Adherent Platelets (LDH Assay or SEM) plt_exposure->plt_quantification plt_activation Assess Platelet Morphology (Activation) plt_exposure->plt_activation InVivo_Workflow cluster_implant Implantation cluster_explant Explantation & Histology cluster_analysis Histological Analysis implant_surgery Subcutaneous Implantation of Sterile Material explantation Explant Material and Surrounding Tissue implant_surgery->explantation histology Tissue Fixation, Sectioning, & Staining (H&E) explantation->histology inflammation Quantify Inflammatory Cell Infiltration histology->inflammation capsule Measure Fibrous Capsule Thickness inflammation->capsule integration Assess Tissue Integration capsule->integration

References

A Comparative Guide to the Mechanical Performance of Polymers Incorporating Trimethylolpropane Tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of Trimethylolpropane Tris(3-mercaptopropionate) in Advanced Polymer Networks

Trimethylolpropane tris(3-mercaptopropionate) (TMPTMP) is a trifunctional thiol crosslinking agent that has garnered significant attention in materials science for its capacity to form robust and versatile polymer networks.[1] Its molecular structure, featuring a central trimethylolpropane core esterified with three mercaptopropionate arms, provides three reactive thiol (-SH) groups.[2] This trifunctionality allows for the creation of highly crosslinked three-dimensional polymer networks through mechanisms such as thiol-ene and thiol-acrylate "click" chemistry.[1][3] These reactions are prized for their high efficiency, rapid reaction rates under mild conditions (often initiated by UV light), and resistance to oxygen inhibition, a common challenge in other polymerization methods.[1]

The resulting polymers are integral to a wide array of applications, from industrial coatings and adhesives to advanced biomaterials for tissue engineering and controlled drug delivery.[2][3] The mechanical properties of these materials are paramount to their performance. The choice of crosslinker is a critical determinant of the final polymer's strength, stiffness, and toughness. This guide provides an in-depth comparison of the mechanical properties of polymers synthesized with TMPTMP against those formulated with alternative crosslinkers, supported by experimental data from peer-reviewed literature.

Comparative Analysis of Mechanical Properties

The mechanical integrity of a polymer network is fundamentally linked to its architecture, particularly the crosslink density and the chemical nature of its constituent monomers. TMPTMP, as a trifunctional crosslinker, offers a unique balance of network connectivity and chain flexibility, which directly translates to the macroscopic mechanical behavior of the material.

Tensile Properties: A Head-to-Head Comparison

Tensile testing is a fundamental method for characterizing the mechanical strength and deformability of a material. Key parameters obtained from tensile tests include Young's modulus (a measure of stiffness), tensile strength (the maximum stress a material can withstand before breaking), and elongation at break (a measure of ductility).[4][5][6]

A study by Griffin et al. provides a direct comparison of the tensile properties of thiol-ene polymer networks formed from a triallyl levoglucosan (TALG) monomer and crosslinked with various thiol compounds, including TMPTMP (referred to as 3SH in the study). The alternative crosslinkers evaluated were a dithiol, 1,4-butanediol bis(thioglycolate) (BDBT or 2SH); a tetrathiol, pentaerythritol tetrakis(3-mercaptopropionate) (PETMP or 4SH); and a polymeric trithiol, ethoxylated trimethylolpropane tris(3-mercaptopropionate) (ETTMP 700 or poly3SH).[7] The polymers were prepared with a stoichiometric 1:1 ratio of thiol to ene functional groups.

CrosslinkerFunctionalityYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
TMPTMP (3SH) 314.5 ± 1.21.8 ± 0.214.3 ± 2.5
BDBT (2SH)23.3 ± 0.40.8 ± 0.128.1 ± 4.1
PETMP (4SH)411.2 ± 0.91.5 ± 0.115.2 ± 1.9
ETTMP 700 (poly3SH)34.6 ± 0.51.0 ± 0.124.7 ± 3.2

Data sourced from Griffin et al.[7]

From this data, it is evident that the trifunctional TMPTMP imparts the highest stiffness (Young's modulus) and tensile strength to the thiol-ene network among the tested crosslinkers. This is a direct consequence of the higher crosslink density achievable with a trifunctional crosslinker compared to a difunctional one (BDBT). While the tetrafunctional PETMP would be expected to yield an even higher crosslink density, the resulting network from TMPTMP demonstrated superior tensile properties in this specific polymer system. The polymeric nature of ETTMP 700, with its longer, more flexible chains, results in a softer material with lower modulus and strength but higher elongation.

The stoichiometry of the thiol-ene reaction also plays a crucial role in the final mechanical properties. In the same study, networks were prepared with an off-stoichiometry ratio of 0.5:1 (thiol:ene).

Crosslinker (0.5:1 Thiol:Ene)FunctionalityYoung's Modulus (MPa)Tensile Strength (MPa)Elongation at Break (%)
TMPTMP (3SH) 35.2 ± 0.61.1 ± 0.123.9 ± 3.5
BDBT (2SH)21.2 ± 0.20.5 ± 0.148.2 ± 5.7
PETMP (4SH)44.1 ± 0.50.9 ± 0.126.3 ± 3.1
ETTMP 700 (poly3SH)31.8 ± 0.30.6 ± 0.139.4 ± 4.8

Data sourced from Griffin et al.[7]

As expected, the reduced thiol content leads to a decrease in crosslink density and consequently, a reduction in Young's modulus and tensile strength across all formulations, with a corresponding increase in elongation at break. Even in these off-stoichiometry conditions, TMPTMP-crosslinked polymers maintain a higher modulus and strength compared to the other crosslinkers.

Dynamic Mechanical Analysis (DMA): Unveiling Viscoelastic Behavior

Dynamic Mechanical Analysis (DMA) provides insight into the viscoelastic properties of a material by applying an oscillatory force and measuring the response.[8] Key parameters from DMA include the storage modulus (E'), which represents the elastic portion of the material's response, the loss modulus (E''), which represents the viscous portion, and the tan delta (tan δ = E''/E'), a measure of damping.[8] The peak of the tan δ curve is often used to determine the glass transition temperature (Tg), the temperature at which the polymer transitions from a rigid, glassy state to a more rubbery state.[9]

The study by Griffin et al. also provides DMA data for the stoichiometrically balanced (1:1) thiol-ene networks.

CrosslinkerStorage Modulus (E') at 25°C (MPa)Glass Transition Temperature (Tg) from tan δ peak (°C)
TMPTMP (3SH) ~12006.9
BDBT (2SH)~300-19.4
PETMP (4SH)~10004.2
ETTMP 700 (poly3SH)~400-15.8

Data interpreted from graphical representations in Griffin et al.[7]

The DMA results corroborate the tensile testing data, with the TMPTMP-crosslinked network exhibiting a high storage modulus at room temperature, indicative of its stiffness. The glass transition temperature of the TMPTMP-based polymer is above that of the dithiol and polymeric trithiol, reflecting a more constrained network due to the higher crosslink density. The tetrathiol (PETMP) network shows a comparable Tg to the TMPTMP network, as expected from their similar functionalities and rigid structures.

Experimental Protocols

The following are generalized protocols for the mechanical testing of TMPTMP-based polymers, based on established ASTM standards and methodologies reported in the literature.

Tensile Testing (in accordance with ASTM D638)
  • Specimen Preparation : Polymer specimens are typically prepared by casting the liquid monomer mixture (containing TMPTMP, an 'ene' comonomer, and a photoinitiator) into a dumbbell-shaped mold as specified by ASTM D638.[4][10] The dimensions of the mold will depend on the expected properties of the material.[10]

  • Curing : The cast specimens are then cured, typically by exposure to UV light of a specific wavelength and intensity for a predetermined duration to ensure complete polymerization.

  • Conditioning : Prior to testing, specimens should be conditioned at a standard temperature and humidity (e.g., 23°C and 50% relative humidity for at least 40 hours) as per ASTM D638.[6]

  • Testing Procedure :

    • Measure the width and thickness of the gauge section of the dumbbell specimen at several points and calculate the average cross-sectional area.

    • Mount the specimen in the grips of a universal testing machine.

    • Attach an extensometer to the gauge section to accurately measure strain.

    • Apply a tensile load at a constant rate of crosshead displacement until the specimen fractures. The rate of displacement is specified in ASTM D638 and depends on the material's properties.[4]

    • Record the load and displacement data throughout the test.

  • Data Analysis : From the load-displacement curve, calculate the stress and strain. Plot the stress-strain curve to determine the Young's modulus, tensile strength, and elongation at break.[4]

Dynamic Mechanical Analysis (DMA)
  • Specimen Preparation : DMA specimens are typically rectangular bars of uniform thickness (e.g., 25 mm x 6 mm x 1 mm).[11] They can be prepared by casting the monomer mixture into a rectangular mold and curing as described above. Care should be taken to ensure the specimens are free of voids and have parallel surfaces.[11]

  • Mounting : Secure the specimen in the appropriate fixture of the DMA instrument. A tensile or single/dual cantilever bending clamp is commonly used for solid polymer samples.[11]

  • Testing Procedure :

    • Set the experimental parameters, which typically include a temperature ramp (e.g., from -50°C to 150°C at a heating rate of 3°C/min), a constant frequency (e.g., 1 Hz), and a small oscillatory strain amplitude (to ensure the measurement is within the linear viscoelastic region).

    • The instrument will apply the oscillatory strain and measure the resultant stress as a function of temperature.

  • Data Analysis : The DMA software will plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ) as a function of temperature. The glass transition temperature (Tg) is typically identified as the peak of the tan δ curve.

Visualizing the Synthesis and Testing Workflow

The following diagrams illustrate the key processes involved in the synthesis and mechanical characterization of TMPTMP-based polymers.

Synthesis_Workflow cluster_synthesis Polymer Synthesis monomers Monomer Mixture (TMPTMP, 'ene' comonomer, photoinitiator) casting Casting into Mold monomers->casting Pouring curing UV Curing casting->curing Exposure to UV specimen Polymer Specimen curing->specimen Solidification

Caption: Workflow for synthesizing TMPTMP-based polymer specimens.

Mechanical_Testing_Workflow cluster_testing Mechanical Characterization cluster_tensile Tensile Testing (ASTM D638) cluster_dma Dynamic Mechanical Analysis (DMA) specimen_in Cured Polymer Specimen tensile_test Universal Testing Machine specimen_in->tensile_test dma_test DMA Instrument specimen_in->dma_test stress_strain Stress-Strain Curve tensile_test->stress_strain tensile_props Young's Modulus Tensile Strength Elongation at Break stress_strain->tensile_props dma_curves E', E'', tan δ vs. Temperature dma_test->dma_curves dma_props Storage Modulus Glass Transition Temp. dma_curves->dma_props

Caption: Workflow for mechanical testing of polymer specimens.

Conclusion

The experimental data clearly demonstrates that trimethylolpropane tris(3-mercaptopropionate) is a highly effective crosslinking agent for producing polymers with superior mechanical properties, particularly in terms of stiffness and strength. Its trifunctional nature allows for the formation of densely crosslinked networks that outperform polymers made with lower functionality or more flexible crosslinkers. This makes TMPTMP an excellent choice for applications where mechanical robustness is a critical requirement. This guide provides a foundational understanding and practical protocols for researchers and professionals working with or considering TMPTMP for the development of advanced polymer materials.

References

Safety Operating Guide

Navigating the Disposal of Trimethylolpropane tris(3-mercaptopropionate): A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists in the fast-paced world of drug development, the synthesis and utilization of novel chemical entities are daily occurrences. With this innovation comes the critical responsibility of safe handling and disposal of all laboratory reagents. This guide provides a comprehensive, step-by-step protocol for the proper disposal of Trimethylolpropane tris(3-mercaptopropionate), a common crosslinking agent in polymer chemistry. Adherence to these procedures is paramount not only for regulatory compliance but also for the safety of laboratory personnel and the protection of our environment.

Immediate Safety Considerations: The First Line of Defense

Before initiating any disposal protocol, it is imperative to be fully aware of the hazards associated with Trimethylolpropane tris(3-mercaptopropionate). This compound is classified as a hazardous substance that can cause skin and eye irritation, as well as respiratory irritation and potential skin sensitization[1][2][3][4][5]. Therefore, the following personal protective equipment (PPE) is mandatory when handling this chemical for disposal:

Personal Protective Equipment (PPE)Specifications and Rationale
Gloves Chemical-resistant gloves, such as neoprene, are recommended.[1] Always inspect gloves for integrity before use and practice proper removal techniques to avoid skin contact.[6]
Eye Protection Safety glasses with side shields or chemical splash goggles are essential to prevent eye contact.[3][4][5]
Lab Coat A full-length lab coat provides a barrier against accidental splashes and contamination of personal clothing.
Respiratory Protection In poorly ventilated areas or when dealing with aerosols, a NIOSH-approved respirator may be necessary.[7]

All handling and disposal procedures should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.[8]

Spill Response Protocol: A Two-Tiered Approach

Accidents can happen, and a swift, informed response is crucial. The appropriate reaction to a spill of Trimethylolpropane tris(3-mercaptopropionate) depends on the volume of the spill.

Minor Spills

For small spills, the primary objective is to contain and absorb the material safely.

  • Alert Colleagues: Immediately inform others in the vicinity of the spill.

  • Ensure Proper Ventilation: Work within a chemical fume hood.

  • Absorb the Spill: Cover the spill with an inert absorbent material such as sand, earth, or vermiculite.[3]

  • Collect the Waste: Carefully scoop the absorbed material into a designated, labeled hazardous waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.

Crucial Note: Never use dry, powdered hypochlorite or other strong oxidizers for mercaptan spills, as this can lead to autoignition.[1]

Major Spills

In the event of a large spill, the safety of personnel is the top priority.

  • Evacuate the Area: Immediately clear the area of all personnel.

  • Alert Emergency Responders: Contact your institution's emergency response team and inform them of the location and nature of the hazard.[1][3]

  • Isolate the Area: If it is safe to do so, close the doors to the affected area to contain vapors.

  • Await Professional Assistance: Do not attempt to clean up a major spill without the proper training and equipment.

Disposal Workflow for Trimethylolpropane tris(3-mercaptopropionate)

The following diagram outlines the decision-making process and subsequent steps for the proper disposal of Trimethylolpropane tris(3-mercaptopropionate) waste.

cluster_0 Waste Generation cluster_1 Disposal Pathway cluster_2 Final Disposition A Unused or Uncontaminated Product F Recycle (if possible) A->F B Contaminated Product or Waste Mixture G Hazardous Waste Collection B->G C Empty Containers C->G D Contaminated Labware (Glassware, etc.) H Decontaminate with Bleach Solution D->H E Contaminated PPE (Gloves, etc.) J Dispose as Hazardous Waste E->J K Licensed Hazardous Waste Facility F->K G->K I Rinse and Dispose as Non-Hazardous Waste H->I J->K

Caption: Disposal workflow for Trimethylolpropane tris(3-mercaptopropionate).

Step-by-Step Disposal Procedures

Unused or Uncontaminated Product

If the Trimethylolpropane tris(3-mercaptopropionate) is unused and uncontaminated, recycling may be an option.[1] Consult with your institution's environmental health and safety (EHS) office or the manufacturer for recycling possibilities.[1] If recycling is not feasible, the chemical must be disposed of as hazardous waste.

Contaminated Product and Waste Mixtures
  • Container Selection: Use a designated, compatible, and properly labeled hazardous waste container.[9] The container must have a secure lid.

  • Labeling: The label must clearly state "Hazardous Waste" and list the full chemical name: "Trimethylolpropane tris(3-mercaptopropionate)".[9] Include the approximate concentration and any other components of the waste mixture.

  • Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as oxidizing agents.[5]

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste disposal company.[4] This may involve incineration in a chemical incinerator equipped with an afterburner and scrubber.[5]

Empty Containers

Empty containers that once held Trimethylolpropane tris(3-mercaptopropionate) must be treated as hazardous waste as they will retain product residue.[10] Puncture the container to prevent reuse and dispose of it through your institution's hazardous waste program.[1]

Contaminated Labware and Equipment

Glassware and other equipment that have come into contact with Trimethylolpropane tris(3-mercaptopropionate) must be decontaminated before being washed and reused. The thiol groups in the molecule can be oxidized to less odorous and hazardous compounds.

  • Prepare a Bleach Bath: In a designated container within a chemical fume hood, prepare a bleach solution.[8][11]

  • Soak Contaminated Items: Submerge the contaminated glassware and equipment in the bleach bath. Allow them to soak for at least 24 hours to ensure complete oxidation of the thiol groups.

  • Rinse Thoroughly: After soaking, rinse the items thoroughly with water.

  • Wash as Usual: The decontaminated items can now be washed using standard laboratory procedures.

Contaminated Personal Protective Equipment

Disposable PPE, such as gloves and contaminated wipes, should be collected in a sealed bag, labeled as hazardous waste, and disposed of accordingly.[8] Contaminated work clothing should not be taken home and must be decontaminated or disposed of as hazardous waste.[3]

Regulatory Compliance

It is essential to adhere to all local, state, and federal regulations regarding hazardous waste disposal.[1][10] Consult your institution's EHS office for specific guidance and to ensure compliance with regulations such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

By following these detailed procedures, you can ensure the safe and compliant disposal of Trimethylolpropane tris(3-mercaptopropionate), contributing to a safer laboratory environment and responsible chemical waste management.

References

Comprehensive Safety and Handling Guide: Personal Protective Equipment for Trimethylolpropane tris(3-mercaptopropionate)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential, field-proven safety protocols for researchers, scientists, and drug development professionals handling Trimethylolpropane tris(3-mercaptopropionate) (CAS RN: 33007-83-9). The following procedures are designed to ensure personnel safety, maintain experimental integrity, and mitigate environmental release. This document moves beyond a simple checklist to explain the causality behind each recommendation, empowering you to work with confidence and safety.

Core Hazard Assessment: Understanding the Risks

Trimethylolpropane tris(3-mercaptopropionate) is a trifunctional thiol (mercaptan) compound widely used as a cross-linking agent in polymers and resins.[1][2] While invaluable in many applications, its handling requires a thorough understanding of its associated hazards, which dictate the necessary protective measures.

  • Skin and Eye Irritation: The primary hazards are significant skin and eye irritation.[3][4] The Globally Harmonized System (GHS) classifies it as H315 (Causes skin irritation) and H319 (Causes serious eye irritation).[5] Prolonged or repeated contact can lead to inflammation and may worsen pre-existing dermatitis.[6]

  • Skin Sensitization: This chemical is a known skin sensitizer (H317), meaning repeated exposure can lead to an allergic skin reaction or contact eczema in susceptible individuals.[6][7] Special care must be taken when removing gloves to avoid any skin contact.[6]

  • Respiratory Irritation: Inhalation of aerosols, mists, or vapors, particularly at elevated temperatures, can cause respiratory tract irritation (GHS H335).[5][6][7] Long-term exposure may lead to more complex respiratory issues.[6]

  • Odor: As a mercaptan, it possesses a strong, unpleasant odor.[6] The odor threshold for many thiols is extremely low, meaning even minuscule quantities can be detected and may cause alarm, being mistaken for a natural gas leak.[8][9] This necessitates robust odor control measures.

  • Combustibility: The material is combustible and presents a slight fire hazard when exposed to heat or flame.[6][7] Combustion produces toxic fumes, including carbon dioxide and sulfur oxides.[4][6]

The Core Directive: Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The selection process is not static; it must adapt to the scale and nature of the procedure. The following protocol outlines the minimum required PPE and conditions under which protection levels should be escalated.

Foundational Engineering Controls

Before any personal equipment is worn, engineering controls must be in place to provide the primary barrier of protection.

  • Chemical Fume Hood: All handling, dispensing, and mixing of Trimethylolpropane tris(3-mercaptopropionate) must be conducted within a properly functioning and certified chemical fume hood.[8][10] This is critical for preventing the inhalation of vapors and containing its powerful odor.[9]

  • Safety Stations: An operational eyewash station and safety shower must be immediately accessible in the laboratory.[3][6]

Personal Protective Equipment

The following PPE is the minimum requirement for any procedure involving this substance.

  • Hand Protection: Wear chemical-protective gloves.[3] Nitrile or PVC gloves are commonly recommended.[6] Always inspect gloves for tears or punctures before use. For prolonged contact or immersion, consult the glove manufacturer's resistance guide to select a glove with an appropriate breakthrough time. After handling, remove gloves carefully to avoid skin contact and dispose of them immediately as contaminated waste.[6]

  • Eye and Face Protection: At a minimum, wear chemical safety goggles with side shields to protect against splashes.[3][6] When handling larger volumes (>50 mL) or if there is a significant risk of splashing, a full-face shield should be worn in addition to safety goggles.

  • Skin and Body Protection: A standard, buttoned laboratory coat must be worn to protect against minor splashes.[10] For tasks with a higher splash potential, supplement with a PVC apron.[6] Do not allow contaminated work clothing to leave the laboratory.[7]

  • Respiratory Protection: When working within a certified chemical fume hood, respiratory protection is typically not required. However, if there is a risk of generating aerosols, if ventilation is inadequate, or during a spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates must be used.[6][7]

PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow cluster_ppe Required PPE start Start: Handling Trimethylolpropane tris(3-mercaptopropionate) fume_hood Is work performed inside a certified chemical fume hood? start->fume_hood ppe_base Minimum PPE: - Chemical Goggles - Nitrile/PVC Gloves - Lab Coat fume_hood->ppe_base Yes no_work STOP WORK Consult EHS fume_hood->no_work No spill_aerosol Is there a risk of spills, aerosol generation, or is ventilation compromised? ppe_respirator Add NIOSH-Approved Respirator spill_aerosol->ppe_respirator Yes large_volume Handling large volumes (>50mL) with splash risk? ppe_base->large_volume ppe_face_shield Add Face Shield ppe_face_shield->spill_aerosol large_volume->spill_aerosol No large_volume->ppe_face_shield Yes

Caption: PPE selection workflow for handling the chemical.

Operational Plan: Step-by-Step Handling and Disposal

Adherence to a strict, step-by-step protocol is crucial for minimizing exposure and contamination.

Safe Handling Protocol
  • Preparation (Inside Fume Hood): Before retrieving the chemical, prepare your workspace. Place absorbent bench paper in the fume hood. Assemble all necessary glassware, reagents, and waste containers. Prepare a decontamination solution (e.g., a 10% bleach solution) for cleaning spills and equipment.[9][10]

  • Donning PPE: Don your lab coat, followed by safety goggles and/or a face shield. Finally, don your chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.

  • Chemical Dispensing: Perform all transfers of the chemical slowly and carefully to avoid splashing or generating mists.

  • Post-Procedure: Upon completion, securely cap the primary container. Decontaminate any surfaces or non-disposable equipment that may have come into contact with the chemical.

  • Doffing PPE: Remove PPE in the reverse order it was put on, being careful not to touch the outside of contaminated items. Gloves should be removed last, turning them inside-out as they are taken off. Wash hands thoroughly with soap and water immediately after removing all PPE.[3][4]

Decontamination and Disposal Plan

Proper disposal is critical to prevent environmental contamination and odor issues.

  • Liquid Waste: All excess Trimethylolpropane tris(3-mercaptopropionate) and solvent rinses must be collected in a clearly labeled, sealed hazardous waste container.[3][6] Do not pour down the drain.[6]

  • Contaminated Solids: All disposable items, such as gloves, wipes, and bench paper, must be considered hazardous waste. To control the odor, it is best practice to place these items in a primary plastic bag, seal it, and then place it inside a second sealed bag or a rigid container before putting it into the designated solid hazardous waste stream.[6][9]

  • Glassware Decontamination: To neutralize the residual thiol odor, rinse glassware with a small amount of a compatible solvent (collecting the rinsate as hazardous waste). Then, immerse the glassware in a bleach bath within the fume hood for at least one hour before standard washing.[9]

Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing.[3][6] Flush the affected skin with copious amounts of running water and soap for at least 15 minutes.[6] Seek medical attention if irritation develops or persists.[3]

  • Eye Contact: Immediately flush the eyes with fresh running water for at least 15 minutes, holding the eyelids open to ensure complete irrigation.[6] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.[3]

  • Minor Spill (Inside Fume Hood): Contain the spill using an inert absorbent material like sand or vermiculite.[7] Do NOT use combustible materials like paper towels for initial absorption. Scoop the absorbed material into a sealed container for disposal as hazardous waste.[7] Clean the area with a decontaminating solution.

Summary of Personal Protective Equipment

Protection TypeSpecific PPEKey Considerations / Specifications
Engineering Controls Chemical Fume HoodMust be certified and have adequate flow. All work must be performed within the hood.[8][10]
Eyewash/Safety ShowerMust be unobstructed and tested regularly.[3][6]
Hand Protection Chemical-Resistant GlovesNitrile or PVC recommended.[6] Check manufacturer's compatibility chart for specific tasks. Discard immediately after use or if contaminated.
Eye & Face Protection Chemical Safety GogglesMust have side shields. Required for all handling.[3][6]
Full Face ShieldWear over safety goggles when handling larger volumes (>50 mL) or when there is a significant splash risk.
Skin & Body Protection Laboratory CoatMust be fully buttoned with sleeves down.
PVC ApronRecommended as a secondary layer for tasks with high splash potential.[6]
Respiratory Protection NIOSH-Approved RespiratorRequired if working outside a fume hood, if aerosols are generated, or during spill cleanup.[6][7] Use organic vapor cartridges.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Trimethylolpropane tris(3-mercaptopropionate)
Reactant of Route 2
Reactant of Route 2
Trimethylolpropane tris(3-mercaptopropionate)

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。